Allyl butyl ether
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-prop-2-enoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-7-8-6-4-2/h4H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTLFDCPAJLATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190825 | |
| Record name | 1-(Allyloxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3739-64-8 | |
| Record name | 1-(2-Propen-1-yloxy)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3739-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Allyloxy)butane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Allyloxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(allyloxy)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Bonding of Allyl Butyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl butyl ether (also known as 1-(allyloxy)butane) is an organic compound classified as an ether. Its structure contains both an allyl group and a butyl group, lending it reactivity characteristic of both an alkene and an ether. This dual functionality makes it a versatile molecule in organic synthesis. Allyl ethers, in general, are significant as intermediates, and the allyl group can serve as a protecting group for alcohols due to its stability under various reaction conditions.[1] Furthermore, the double bond within the allyl moiety provides a site for numerous chemical transformations.[1] This guide provides a detailed overview of the chemical structure, bonding, and key experimental data related to this compound.
Chemical Structure and Identification
The fundamental identity of this compound is defined by its molecular formula and structural arrangement.
Chemical Formula: C₇H₁₄O[2][3]
Synonyms: 1-(Allyloxy)butane, Butyl allyl ether[2][3]
Key Identifiers:
-
Beilstein/REAXYS Number: 1699588[2]
Caption: 2D Chemical Structure of this compound.
Bonding and Molecular Geometry
The molecular structure of this compound is characterized by a combination of sp³, and sp² hybridized atoms, resulting in specific bond types and geometries.
-
Butyl Group and Ether Linkage: The four carbon atoms of the butyl group and the oxygen atom of the ether are all sp³ hybridized. This results in tetrahedral geometry around each of these atoms, with bond angles approximating 109.5°. The bonds (C-C, C-H, C-O) are all sigma (σ) bonds, formed by the direct overlap of hybrid orbitals.
-
Allyl Group: The allyl group contains two sp² hybridized carbon atoms (the C=C double bond) and one sp³ hybridized carbon atom (the CH₂ group attached to the ether oxygen).
-
The C=C double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond.
-
The geometry around the sp² carbons is trigonal planar, with bond angles of approximately 120°.
-
The geometry around the sp³ carbon is tetrahedral.
-
Due to the presence of two lone pairs on the sp³ hybridized oxygen atom, the C-O-C bond angle is expected to be slightly compressed from the ideal tetrahedral angle of 109.5° to approximately 110-112°, a common feature in dialkyl ethers.
Quantitative Data
Physical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 114.19 g/mol | [2][3] |
| Density | 0.783 g/mL at 25 °C | [2][3] |
| Refractive Index (n20/D) | 1.406 | [2][3] |
| Boiling Point | 120 °C | |
| Flash Point | 11 °C (51.8 °F) - closed cup | [2][3] |
| Physical State | Liquid | [2] |
| Appearance | Colorless to Almost Colorless Clear Liquid |
Spectroscopic Data
While specific spectra are available from various suppliers, the detailed peak assignments are often proprietary. Based on the chemical structure, the following characteristic spectroscopic features are predicted.
¹H NMR Spectroscopy (Predicted)
| Protons | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity (Predicted) |
| CH₃- (Butyl) | 0.9 - 1.0 | Triplet (t) |
| -CH₂-CH₃ (Butyl) | 1.3 - 1.5 | Sextet / Multiplet (m) |
| -O-CH₂-CH₂ - (Butyl) | 1.5 - 1.7 | Quintet / Multiplet (m) |
| -O-CH₂ - (Butyl) | 3.4 - 3.5 | Triplet (t) |
| -O-CH₂ - (Allyl) | 3.9 - 4.0 | Doublet (d) |
| =CH₂ (Allyl, cis to H) | 5.1 - 5.2 | Doublet of triplets (dt) or Doublet of doublets (dd) |
| =CH₂ (Allyl, trans to H) | 5.2 - 5.3 | Doublet of triplets (dt) or Doublet of doublets (dd) |
| -CH= (Allyl) | 5.8 - 6.0 | Multiplet (m) |
¹³C NMR Spectroscopy (Predicted)
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted Range) |
| C H₃- (Butyl) | 13 - 15 |
| -C H₂-CH₃ (Butyl) | 19 - 21 |
| -O-CH₂-C H₂- (Butyl) | 31 - 33 |
| -O-C H₂- (Butyl) | 70 - 72 |
| -O-C H₂- (Allyl) | 71 - 73 |
| =C H₂ (Allyl) | 116 - 118 |
| -C H= (Allyl) | 134 - 136 |
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Absorption Range (cm⁻¹) | Bond Vibration |
| =C-H (Alkene) | 3010 - 3100 | C-H Stretch |
| C-H (Alkane) | 2850 - 3000 | C-H Stretch |
| C=C (Alkene) | 1640 - 1680 | C=C Stretch |
| C-O-C (Ether) | 1080 - 1150 | C-O Stretch (Asymmetric) |
| =C-H (Alkene) | 910 - 990 | C-H Bend (Out-of-plane) |
Experimental Protocols: Synthesis of this compound
This compound can be synthesized through several methods, most notably via the Williamson ether synthesis or the acid-catalyzed dehydration of alcohols.
Acid-Catalyzed Dehydration of n-Butanol and Allyl Alcohol
This method involves the reaction between n-butanol and allyl alcohol in the presence of a catalyst system, typically a cuprous salt and an acid co-catalyst, with the continuous removal of water to drive the reaction to completion.
Experimental Protocol:
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus connected to a reflux condenser.
-
Reagents:
-
n-Butanol (1.0 mol)
-
Allyl alcohol (1.5 mol)
-
Cuprous chloride (CuCl) (0.02 mol)
-
Acid co-catalyst (e.g., a sulphonated ion-exchange resin, 5 g)
-
-
Procedure:
-
To the round-bottom flask, add n-butanol, allyl alcohol, cuprous chloride, and the acid co-catalyst.
-
Assemble the Dean-Stark apparatus and reflux condenser. Fill the side arm of the Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene, or one of the reactants if it forms a suitable azeotrope).
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature will initially be around 99°C and will decrease to about 92°C as the water-containing azeotrope begins to distill.
-
Continuously remove the aqueous phase that separates in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is produced.
-
After cooling the reaction mixture, the catalyst can be removed by filtration.
-
The crude product is then purified by fractional distillation to isolate the this compound.
-
Caption: Workflow for the Synthesis of this compound.
Conclusion
This compound possesses a well-defined chemical structure with distinct bonding characteristics derived from its ether and allyl functional groups. The quantitative data presented, including physical properties and predicted spectroscopic features, provide a solid foundation for its identification and characterization in a research setting. The detailed experimental protocol for its synthesis via acid-catalyzed dehydration offers a practical method for its preparation. This comprehensive guide serves as a valuable technical resource for professionals in chemistry and drug development who may utilize this compound in their synthetic endeavors.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Allyl Butyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of allyl butyl ether. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis or as a starting material. This document presents quantitative data in a structured format, details common experimental protocols for its synthesis, and illustrates key chemical transformations and synthetic pathways.
Core Physical and Chemical Properties
This compound is a colorless liquid with a characteristic ether-like odor.[1] It is a flammable and volatile compound with utility in various organic syntheses.[1][2]
Data Presentation: Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [2] |
| CAS Number | 3739-64-8 | [2] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 120 °C | [3] |
| Density | 0.783 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.406 | [2] |
| Solubility | Slightly soluble in water (5.6 g/L at 25 °C) | [1] |
| Flash Point | 11 °C (51.8 °F) - closed cup | [2] |
| Vapor Pressure | Data not readily available | |
| Melting Point | Data not readily available |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through several established organic chemistry methodologies. The two primary routes are the Williamson ether synthesis and the acid-catalyzed dehydration of alcohols.
Williamson Ether Synthesis
This classic method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide. For this compound, this can proceed via two pathways:
-
Pathway A: Reaction of sodium butoxide with allyl chloride.
-
Pathway B: Reaction of sodium allyloxide with butyl bromide.
Detailed Methodology (Illustrative for Pathway A):
-
Preparation of Sodium Butoxide: Sodium metal is cautiously added to an excess of dry n-butanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is allowed to proceed until all the sodium has reacted.
-
Ether Formation: Allyl chloride is added dropwise to the solution of sodium butoxide at a controlled temperature, typically with cooling.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, the mixture is quenched with water. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). The crude product is then purified by fractional distillation to yield pure this compound.[1]
Acid-Catalyzed Dehydration
This method involves the reaction of allyl alcohol and n-butanol in the presence of an acid catalyst, typically with azeotropic removal of water to drive the equilibrium towards the ether product.[4]
Detailed Methodology:
-
Catalyst System: A common catalytic system employs a cuprous salt, such as cuprous chloride (CuCl), in conjunction with an acid co-catalyst like a sulphonated ion-exchange resin.[5]
-
Reaction Setup: A mixture of allyl alcohol, n-butanol, cuprous chloride, and the acid resin is heated to reflux in an apparatus fitted with a Dean-Stark trap or a similar water separator.[5]
-
Azeotropic Water Removal: The water formed during the reaction is continuously removed as an azeotrope, which has a lower boiling point than the reactants.[4]
-
Reaction Monitoring and Work-up: The reaction is monitored by observing the amount of water collected. After completion, the solid resin is removed by decantation or filtration.
-
Purification: The resulting liquid is purified by fractional distillation. Any lower-boiling byproducts, such as diallyl ether, are removed in the initial fractions, and the desired this compound is collected at its boiling point.[4]
Mandatory Visualizations
Synthesis of this compound via Williamson Ether Synthesis
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Allyl Butyl Ether via Williamson Ether Synthesis
This guide provides a comprehensive overview of the synthesis of this compound using the Williamson ether synthesis, a robust and widely applied method for the preparation of unsymmetrical ethers. The document details the underlying reaction mechanism, a step-by-step experimental protocol, and critical safety considerations.
Introduction
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for forming the ether linkage.[1][2] The reaction facilitates the preparation of both symmetrical and unsymmetrical ethers and is broadly utilized in laboratory and industrial settings.[1][3] This method proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][4]
This guide focuses on the synthesis of this compound, a valuable intermediate in various chemical processes. The synthesis involves the reaction of a butoxide ion with allyl bromide. The use of a primary alkyl halide (allyl bromide) is crucial, as secondary and tertiary halides tend to undergo E2 elimination as a competing side reaction.[1][5][6]
Reaction Mechanism
The synthesis of this compound via the Williamson synthesis is a two-step process:
-
Deprotonation: A strong base is used to deprotonate butan-1-ol, forming a sodium or potassium butoxide salt. This alkoxide is a potent nucleophile.[2][7][8]
-
Nucleophilic Substitution (SN2): The nucleophilic butoxide ion attacks the electrophilic carbon of the allyl bromide in a concerted, backside attack, displacing the bromide leaving group to form the this compound product.[1][9][10]
Caption: Williamson ether synthesis mechanism for this compound.
Experimental Protocol
This section outlines a general laboratory procedure for the synthesis of this compound. Quantities can be scaled as needed.
Materials and Equipment
| Category | Item |
| Glassware | Round-bottom flask, condenser, dropping funnel, separatory funnel, distillation apparatus |
| Reagents | Butan-1-ol, Allyl bromide, Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Hydroxide (KOH, solid pellets)[11] |
| Solvents | Anhydrous Tetrahydrofuran (THF), Diethyl ether or Dichloromethane (DCM) for extraction, Saturated Sodium Chloride (brine) solution |
| Other | Magnetic stirrer and stir bar, heating mantle, ice bath, drying agent (e.g., anhydrous Na₂SO₄ or CaCl₂), TLC plates |
Synthesis Workflow
The experimental workflow involves the initial formation of the alkoxide, followed by the SN2 reaction with the alkyl halide, and concluding with product workup and purification.
Caption: Experimental workflow for this compound synthesis.
Step-by-Step Procedure
-
Alkoxide Formation:
-
To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (nitrogen or argon), add butan-1-ol (1.0 equivalent) dropwise at 0 °C (ice bath).[12]
-
Allow the mixture to stir at this temperature for 1-2 hours. Hydrogen gas will evolve during this step.
-
-
Williamson Reaction:
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol.[12]
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of water or dilute acid to destroy any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (DCM) or diethyl ether.[12]
-
Wash the combined organic layers sequentially with water and then a saturated brine solution.[12]
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄).[12]
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional distillation.[13]
-
The final product can be characterized by spectroscopic methods. An infrared (IR) spectrum should confirm the absence of the broad O-H stretching vibration from the starting butan-1-ol.[13]
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis.
| Parameter | Value / Description | Reference(s) |
| Reactant Stoichiometry | Butan-1-ol (1.0 eq.), NaH (1.2 eq.), Allyl Bromide (1.0-1.2 eq.) | [12] |
| Solvent Volume | ~10-15 mL of solvent per gram of the limiting reagent | [12] |
| Reaction Temperature | 0 °C for alkoxide formation; Room temperature to 100 °C for SN2 reaction | [1][12] |
| Reaction Time | 1-8 hours | [1] |
| Expected Yield | 50-95% (laboratory scale) | [1] |
| Product Molecular Weight | 114.19 g/mol | [13] |
| Product Appearance | Colorless to almost colorless clear liquid | [13] |
Safety Precautions
Strict adherence to safety protocols is essential due to the hazardous nature of the reagents involved.
-
General: Conduct the reaction in a well-ventilated chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16] An emergency shower and eyewash station should be readily accessible.[16]
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only in an inert, dry atmosphere. Do not allow contact with water or moist air.[15]
-
Allyl Bromide: A highly flammable liquid and vapor.[17] It is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[17] Keep away from heat, sparks, and open flames.[14] Ensure all containers are properly grounded and bonded to prevent static discharge.[14][16]
-
Potassium Hydroxide (KOH): Corrosive and can cause severe skin and eye burns. Avoid direct contact.
-
Solvents: THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby during their use.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. jk-sci.com [jk-sci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Before you continue to YouTube [consent.youtube.com]
- 11. ias.ac.in [ias.ac.in]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Page loading... [guidechem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. gelest.com [gelest.com]
- 16. nj.gov [nj.gov]
- 17. fishersci.com [fishersci.com]
Acid-catalyzed dehydration for preparing allyl butyl ether
An In-depth Technical Guide to the Acid-Catalyzed Dehydration for the Preparation of Allyl Butyl Ether
Introduction
This compound is a valuable chemical intermediate used in various organic syntheses. One of the primary methods for its preparation is the acid-catalyzed dehydration of a mixture of allyl alcohol and n-butanol. This process involves the elimination of a water molecule from the two alcohol reactants to form the corresponding ether.[1] The reaction is an equilibrium process, and its efficiency is significantly enhanced by the continuous removal of water as it is formed.[1] This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and critical process parameters for researchers, scientists, and professionals in drug development.
Reaction Mechanism
The acid-catalyzed formation of an ether from two different alcohols, such as allyl alcohol and n-butanol, proceeds through a nucleophilic substitution mechanism, typically S(_N)2 for primary alcohols.[2] The reaction is initiated by the protonation of one of the alcohol's hydroxyl groups by the acid catalyst. This protonation converts the poor leaving group (-OH) into a very good leaving group (-OH(_2)
+
). The second alcohol molecule then acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group and displacing a water molecule. The final step involves the deprotonation of the resulting oxonium ion to yield the ether and regenerate the acid catalyst.
References
Allyl Butyl Ether: A Comprehensive Technical Overview
Allyl Butyl Ether (CAS Number: 3739-64-8) is a versatile chemical compound with applications in various fields of chemical synthesis. This document provides an in-depth guide to its properties, synthesis, and characterization, tailored for researchers, scientists, and professionals in drug development.
Core Registry Information
This compound is also known by several synonyms, including 1-(Allyloxy)butane and Butyl allyl ether.[1] It is a colorless liquid at room temperature.[2] Key registry and physicochemical data are summarized in the table below for quick reference.
| Identifier | Value | Reference(s) |
| CAS Number | 3739-64-8 | [2][3][4][5] |
| EC Number | 223-122-8 | [1] |
| Molecular Formula | C₇H₁₄O | [2] |
| Molecular Weight | 114.19 g/mol | [2][3] |
| Density | 0.783 g/mL at 25 °C | |
| Refractive Index | n20/D 1.406 | |
| InChI Key | IBTLFDCPAJLATQ-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CCCCOCC=C |
Synthesis of this compound
The most common and effective method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the preparation of this compound, this can be achieved by reacting sodium butoxide with allyl bromide. The reaction proceeds via an SN2 mechanism.
Experimental Protocol: Williamson Ether Synthesis
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Sodium metal
-
Anhydrous n-butanol
-
Allyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Butoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add freshly cut sodium metal to an excess of anhydrous n-butanol under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated to reflux until all the sodium has reacted to form sodium butoxide.
-
Reaction with Allyl Bromide: After the formation of sodium butoxide is complete, the excess n-butanol is removed by distillation. The resulting sodium butoxide is cooled to room temperature and dissolved in anhydrous diethyl ether. Allyl bromide is then added dropwise from the dropping funnel to the stirred solution of sodium butoxide at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by fractional distillation to yield the final product.
Spectroscopic Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | The spectrum shows characteristic signals for the allyl and butyl groups. |
| ¹³C NMR (CDCl₃) | The spectrum displays the expected number of carbon signals corresponding to the structure of this compound. |
| IR (Liquid Film) | The infrared spectrum exhibits characteristic absorption bands for the C-O-C ether linkage and the C=C double bond of the allyl group.[2] |
| Mass Spectrometry (EI) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of this compound.[2] |
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the Williamson ether synthesis of this compound.
Caption: Williamson Ether Synthesis Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethers can be prepared by Williamson synthesis in which an alkyl halid [doubtnut.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Allyl Butyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for allyl butyl ether, a key building block in organic synthesis. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for its identification and characterization.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for spectral analysis.
Table 1: 1H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 5.98 - 5.88 | m | - | 1H | -CH=CH2 |
| 5.28 - 5.14 | m | - | 2H | -CH=CH2 |
| 3.98 | d | 5.6 | 2H | O-CH2-CH= |
| 3.45 | t | 6.6 | 2H | O-CH2-CH2- |
| 1.62 - 1.52 | m | - | 2H | -CH2-CH2-CH3 |
| 1.44 - 1.34 | m | - | 2H | -CH2-CH3 |
| 0.93 | t | 7.4 | 3H | -CH3 |
Solvent: CDCl3, Frequency: 400 MHz[1]
Table 2: 13C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 134.9 | -C H=CH2 |
| 116.8 | -CH=C H2 |
| 71.9 | O-C H2-CH= |
| 70.8 | O-C H2-CH2- |
| 31.8 | -C H2-CH2-CH3 |
| 19.4 | -C H2-CH3 |
| 13.9 | -C H3 |
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| 3080 | Medium | =C-H stretch |
| 2958, 2871 | Strong | C-H stretch (alkane) |
| 1647 | Medium | C=C stretch (alkene) |
| 1465 | Medium | -CH2- bend |
| 1110 | Strong | C-O-C stretch (ether) |
| 995, 918 | Strong | =C-H bend (alkene out-of-plane) |
Sample: Liquid film[1]
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment |
| 114 | 5 | [M]+ (Molecular Ion) |
| 99 | 15 | [M - CH3]+ |
| 85 | 20 | [M - C2H5]+ |
| 73 | 100 | [CH2=CHCH2O=CH2]+ |
| 57 | 85 | [C4H9]+ |
| 41 | 95 | [C3H5]+ (Allyl cation) |
Ionization Method: Electron Ionization (EI)[1]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl3, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
1H NMR Acquisition: The 1H NMR spectrum is acquired on a 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1 second, and 16 scans.
-
13C NMR Acquisition: The 13C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon environment. A longer relaxation delay (2-5 seconds) and a larger number of scans (typically 1024 or more) are required due to the lower natural abundance of 13C.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid film.
-
Data Acquisition: The salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first. The sample spectrum is then recorded, typically over the range of 4000-400 cm-1, by co-adding 16 or 32 scans at a resolution of 4 cm-1.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the process of structural elucidation for this compound.
References
Greener Pathways for Allyl Butyl Ether Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of allyl butyl ether, a valuable intermediate in various chemical industries, is increasingly being scrutinized through the lens of green chemistry. This guide provides an in-depth analysis of sustainable methodologies for its production, moving away from traditional routes that often involve hazardous reagents, harsh conditions, and significant waste generation. The focus is on providing practical, data-driven insights into greener alternatives, including detailed experimental protocols and comparative quantitative data.
Core Green Synthetic Strategies
Several innovative approaches have been developed to align the synthesis of this compound with the principles of green chemistry. These methods prioritize the use of safer solvents (or solvent-free conditions), catalytic processes for higher efficiency, and milder reaction conditions to reduce energy consumption. The two primary green routes detailed here are the modified Williamson Ether Synthesis via Phase-Transfer Catalysis and Catalytic Dehydration of alcohols.
Williamson Ether Synthesis: The Green Makeover
The Williamson ether synthesis, a classic method for preparing ethers, traditionally relies on strong bases and polar aprotic solvents. Green modifications of this process focus on minimizing or eliminating the solvent and employing phase-transfer catalysis (PTC) to facilitate the reaction between the water-soluble base and the organic reactants.
Reaction Scheme:
-
Route A: Butyl Bromide + Sodium Allyloxide → this compound + Sodium Bromide
-
Route B: Allyl Bromide + Sodium Butoxide → this compound + Sodium Bromide
Green approaches often favor the reaction of an alcohol with an allyl halide in the presence of a solid base like potassium hydroxide and a phase-transfer catalyst, which can be performed under solvent-free conditions.
While specific data for this compound is not extensively published, the following table is based on a highly efficient general procedure for synthesizing allyl ethers from alcohols under solvent-free PTC conditions.[1] The data for other primary alcohols demonstrates the expected high yields for this methodology.
| Parameter | Value | Reference / Notes |
| Reactants | n-Butanol, Allyl Bromide | |
| Catalyst | Tetrabutylammonium Iodide (TBAI) | 5 mol% |
| Base | Solid Potassium Hydroxide (KOH) | |
| Solvent | None (Solvent-Free) | |
| Temperature | Room Temperature | |
| Reaction Time | 4.5 - 16 hours | Varies with substrate. Expected to be in this range for n-butanol. |
| Yield | >95% (Expected) | Based on yields for analogous primary alcohols like benzyl alcohol (96%) and 1-decanol (95%).[1] |
This protocol is adapted from a general procedure for the synthesis of allyl ethers under solvent-free conditions using a phase-transfer catalyst.[1]
Materials:
-
n-Butanol
-
Allyl bromide (freshly distilled)
-
Potassium hydroxide (KOH) pellets
-
Tetrabutylammonium iodide (TBAI)
-
Hexane
-
Ethyl acetate
-
Silica gel (100–200 mesh)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine n-butanol (1.0 mmol), allyl bromide (3.0-4.0 mmol), solid KOH pellets (2.0 mmol), and TBAI (0.05 mmol, 5 mol%).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the unreacted KOH pellet.
-
Distill the excess allyl bromide under reduced pressure.
-
Load the crude product directly onto a short column of silica gel.
-
Elute the column with a mixture of hexane and ethyl acetate (e.g., 95:5) to purify the this compound.
-
Characterize the final product using spectroscopic methods (e.g., ¹H NMR, IR).[1]
Catalytic Dehydration of Alcohols
A highly atom-economical and green approach to ether synthesis is the direct dehydration of two alcohols. This method avoids the use of halides, thus eliminating the formation of salt by-products. The primary by-product is water, making it an environmentally benign process.[2] The key to this method is the use of a selective catalyst that favors hetero-etherification (allyl alcohol + n-butanol) over homo-etherification (e.g., formation of dibutyl ether or diallyl ether).
The following data is extracted from a patented process for the preparation of allyl n-butyl ether.[2]
| Parameter | Value | Reference / Notes |
| Reactants | Allyl Alcohol, n-Butanol | Molar ratio of allyl alcohol to n-butanol: 1.5:1 |
| Catalyst | Cuprous Chloride (CuCl) | 0.02 mol per mol of n-butanol |
| Co-catalyst | Sulphonated Polystyrene Resin | An acid ion-exchange resin |
| Temperature | 92-99 °C (Reflux) | |
| Reaction Time | 5 hours | For the separation of the aqueous phase from the distillate. |
| Yield | Not explicitly stated, but the process is described as a method for production. | The focus is on the continuous removal of water to drive the reaction to completion. |
This protocol is based on the experimental description in US Patent 3,250,813 A.[2]
Materials:
-
Allyl alcohol
-
n-Butanol
-
Cuprous chloride (CuCl)
-
Sulphonated polystyrene resin (acid ion-exchange resin, e.g., Zeocarb SRC 225/12)
Apparatus:
-
A reaction vessel equipped with a stirrer, thermometer, and a reflux condenser fitted with a water separator (e.g., Dean-Stark apparatus).
Procedure:
-
Charge the reaction vessel with a mixture of allyl alcohol (1.5 mol), n-butanol (1.0 mol), cuprous chloride (0.02 mol), and the sulphonated polystyrene resin (5 grams).
-
Heat the mixture with stirring. The initial reflux temperature will be around 99 °C.
-
As the reaction proceeds, water is formed and separates in the distillate. The reflux temperature will drop to approximately 92 °C, the boiling point of the water-azeotrope.
-
Continuously separate the aqueous phase from the distillate over a period of about 5 hours. The reflux temperature will gradually increase during this time.
-
After the reaction is complete, the resulting product mixture can be purified by distillation.
Visualizing Green Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described green synthetic approaches.
Other Promising Green Approaches
Beyond the detailed protocols above, several other methodologies hold promise for the green synthesis of this compound, although specific data for this particular ether are less readily available.
-
Palladium-Catalyzed Reactions: These methods, such as transfer vinylation, can be highly efficient, often proceeding under mild conditions with high atom economy.[3]
-
Ruthenium-Catalyzed Synthesis: Ruthenium complexes are versatile catalysts that can facilitate allyl ether synthesis under mild conditions and tolerate a wide range of functional groups.[3]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption for Williamson ether synthesis, making it an attractive green alternative.[4]
Conclusion
The production of this compound can be made significantly greener by adopting modern synthetic strategies. Phase-transfer catalysis under solvent-free conditions offers a high-yield, low-waste alternative to the traditional Williamson ether synthesis. Furthermore, the direct catalytic dehydration of allyl alcohol and n-butanol represents a highly atom-economical route, producing only water as a by-product. While more research is needed to fully quantify the green metrics of all potential pathways for this compound specifically, the methodologies presented in this guide provide a strong foundation for researchers and drug development professionals to implement more sustainable practices in their work. The shift towards these greener alternatives is not only environmentally responsible but also often leads to increased efficiency, safety, and cost-effectiveness.
References
An In-depth Technical Guide to the Bond Dissociation Energy of C-H Bonds in Allyl Butyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the Carbon-Hydrogen (C-H) bond dissociation energies (BDEs) in allyl butyl ether. Due to the absence of direct experimental data for this specific molecule in the reviewed literature, this document presents estimated BDE values for the distinct C-H bonds based on established values for structurally analogous compounds. Detailed, generalized protocols for two primary experimental techniques used in BDE determination—Photoacoustic Calorimetry and Radical Equilibration—are provided to facilitate further research. This guide aims to serve as a foundational resource for professionals in chemistry and drug development who require an understanding of bond energetics for predicting reaction outcomes, understanding degradation pathways, and designing stable molecular entities.
Introduction to Bond Dissociation Energy
The homolytic bond dissociation energy (BDE) is a critical thermodynamic parameter that quantifies the energy required to break a specific covalent bond, resulting in the formation of two radical species.[1] It is formally defined as the standard enthalpy change (ΔH°) at 298 K for the homolytic cleavage of a bond in the gas phase.[1] A lower BDE indicates a weaker bond, which is more susceptible to cleavage and subsequent reaction. In the context of drug development and organic chemistry, C-H BDE values are instrumental in predicting the selectivity of hydrogen atom transfer (HAT) reactions, understanding oxidative metabolism pathways, and assessing the stability of molecules to radical-induced degradation.
This compound (CH₂=CHCH₂OCH₂CH₂CH₂CH₃) possesses several distinct types of C-H bonds, each with a unique chemical environment that influences its strength. These include allylic C-H bonds, C-H bonds alpha to the ether oxygen, and primary and secondary C-H bonds on the butyl chain. The stability of the resulting carbon-centered radical upon homolytic cleavage is a primary determinant of the C-H bond strength.
Estimated C-H Bond Dissociation Energies of this compound
| Bond Position in this compound | Model Compound | Typical BDE (kcal/mol) | Estimated BDE for this compound (kcal/mol) | Justification & Reference |
| Allylic (C₃-H) | Propene (CH₂=CH-CH₃) | 87 - 89 | ~88 | The allylic C-H bond is weakened due to the formation of a resonance-stabilized allyl radical upon hydrogen abstraction. |
| Alpha to Ether Oxygen (C₄-H) | Diethyl Ether (CH₃CH₂-O-CH₂CH₃) | ~92 | ~92 | The lone pairs on the adjacent oxygen atom stabilize the resulting radical, weakening the C-H bond compared to a standard alkane. |
| Secondary Alkyl (C₅-H, C₆-H) | Propane (CH₃CH₂CH₃) | ~99 | ~99 | This represents a typical secondary C-H bond in an alkane chain, which is weaker than a primary C-H bond due to greater hyperconjugation in the secondary radical. |
| Primary Alkyl (C₇-H) | Ethane (CH₃CH₃) | ~101 | ~101 | This is a standard primary C-H bond at the end of an alkyl chain with minimal stabilizing factors for the resulting primary radical.[1] |
Note: These values are estimations and may vary depending on the specific experimental or computational method used. The values are provided in kcal/mol.
Experimental Protocols for BDE Measurement
The determination of bond dissociation energies is a complex process that can be approached through various experimental techniques. Below are detailed, generalized protocols for two powerful methods: Photoacoustic Calorimetry and Radical Equilibration.
Photoacoustic Calorimetry (PAC)
Photoacoustic calorimetry directly measures the heat evolved in a photoinitiated reaction in solution. By measuring the enthalpy change of a hydrogen abstraction reaction, the BDE of the C-H bond can be determined.
Principle: A pulsed laser excites a photolytic radical precursor (e.g., di-tert-butyl peroxide) to generate a reactive radical. This radical then abstracts a hydrogen atom from the substrate of interest (this compound). The heat released or absorbed during this process causes a rapid thermal expansion of the solvent, which generates an acoustic wave. The amplitude of this wave is proportional to the enthalpy change of the reaction.
Generalized Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution containing the substrate (e.g., this compound), a radical initiator (e.g., di-tert-butyl peroxide), and a suitable solvent (e.g., benzene) in a quartz cuvette. The concentrations should be optimized to ensure the hydrogen abstraction step is rapid.
-
Prepare a reference solution containing a compound that releases 100% of the absorbed light energy as heat (e.g., a non-reactive dye) for calibration.
-
Deoxygenate both solutions by bubbling with an inert gas (e.g., argon) to prevent quenching of the radical reaction by oxygen.
-
-
Instrumentation Setup:
-
A typical PAC setup consists of a pulsed laser (e.g., a nitrogen laser at 337 nm) as the excitation source.
-
The laser beam is split, with a small fraction directed to a power meter to monitor pulse-to-pulse energy fluctuations.
-
The main beam passes through the sample cuvette, which is housed in a temperature-controlled cell.
-
A piezoelectric transducer (microphone) is attached to the cuvette to detect the acoustic wave.
-
The signal from the transducer is amplified and recorded by a digital oscilloscope.
-
-
Data Acquisition:
-
Irradiate the sample solution with laser pulses. The radical initiator absorbs the light and decomposes, generating radicals that react with the substrate.
-
Record the photoacoustic signal (amplitude of the acoustic wave) for both the sample and the reference solutions under identical conditions.
-
Measure the fraction of light absorbed by the sample using a spectrophotometer.
-
-
Data Analysis and BDE Calculation:
-
The observed photoacoustic signal (S) is proportional to the heat released (q) and an instrument response factor (K).
-
The heat released is related to the laser energy (E), the fraction of light absorbed (A), and the fraction of energy released as heat (Φ_heat).
-
By comparing the signal from the sample (S_sample) to the reference (S_ref), the enthalpy of the reaction (ΔH_rxn) can be determined.
-
The BDE of the C-H bond is then calculated using a thermochemical cycle that involves the known BDE of a reference compound and the measured ΔH_rxn.
-
Radical Equilibration
This kinetic method determines the relative BDEs of two different C-H bonds by measuring the equilibrium constant of a hydrogen atom exchange reaction between the two corresponding radicals.
Principle: A radical (R•) is generated in the presence of two different hydrogen donors (R'-H and R''-H). The system is allowed to reach equilibrium:
R'• + R''-H ⇌ R'-H + R''•
The equilibrium constant (K_eq) for this reaction is related to the difference in the Gibbs free energy (ΔG°) between the products and reactants. Since the entropy change (ΔS°) for such reactions is typically small, ΔG° is approximately equal to the enthalpy change (ΔH°), which in turn corresponds to the difference in the BDEs of the R''-H and R'-H bonds.
Generalized Experimental Protocol:
-
System Selection:
-
Choose a reference compound (R'-H) with a well-established BDE that is structurally similar to the target compound (R''-H, e.g., this compound).
-
Select a radical initiator that can generate one of the radicals (R'• or R''•) upon decomposition.
-
-
Reaction Setup:
-
Combine the target compound, the reference compound, and the radical initiator in a suitable solvent or in the gas phase.
-
Maintain the reaction at a constant temperature to allow the system to reach equilibrium.
-
-
Monitoring Concentrations:
-
Use a suitable analytical technique, such as gas chromatography (GC) or spectroscopy, to measure the concentrations of the reactants (R'-H and R''-H) and/or the products at equilibrium.
-
-
Data Analysis and BDE Calculation:
-
Calculate the equilibrium constant, K_eq = ([R'-H][R''•]) / ([R'•][R''-H]). The ratio of the radical concentrations can often be determined indirectly from the product distribution or by spectroscopic methods.
-
Calculate the Gibbs free energy change: ΔG° = -RT ln(K_eq).
-
Approximate the enthalpy change: ΔH° ≈ ΔG°.
-
The difference in BDEs is equal to ΔH°: ΔBDE = BDE(R''-H) - BDE(R'-H).
-
Using the known BDE of the reference compound, the BDE of the target C-H bond can be calculated.
-
Visualizations
Structure of this compound
The structure of this compound highlights the different C-H bonds discussed in this guide.
Caption: C-H bond types in this compound.
Generalized Workflow for BDE Determination
The following diagram illustrates a generalized workflow for the experimental determination of bond dissociation energies.
Caption: Generalized workflow for BDE measurement.
Conclusion
While direct experimental data for the C-H bond dissociation energies of this compound remain to be determined, this guide provides robust estimations based on the well-understood principles of radical stability and data from analogous molecular structures. The allylic C-H bond is predicted to be the weakest due to resonance stabilization of the resulting radical, making it the most likely site for initial hydrogen atom abstraction. The detailed experimental protocols for Photoacoustic Calorimetry and Radical Equilibration offer a clear pathway for researchers to empirically validate these estimations. A thorough understanding of these BDEs is crucial for predicting the reactivity and stability of this compound and similar molecules in various chemical and biological systems, thereby aiding in the rational design of new chemical entities in drug development and materials science.
References
Methodological & Application
Application Notes and Protocols for Allyl Butyl Ether as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl ether functional group is a versatile and widely utilized protecting group for alcohols in multi-step organic synthesis. Its stability under a range of conditions, including strongly acidic and basic environments, makes it an excellent choice for orthogonal protection strategies.[1] The allyl group can be readily introduced and selectively removed under mild conditions, often involving transition metal catalysis, without affecting other sensitive functional groups within a molecule.[1][2] This document provides detailed application notes and experimental protocols for the use of allyl ethers, exemplified by allyl butyl ether, as a protecting group for alcohols.
Application Notes
Key Advantages of Allyl Ether Protecting Groups:
-
Stability: Allyl ethers are stable to a wide variety of reagents and reaction conditions, including strong bases, nucleophiles, and many oxidizing and reducing agents.[1][3] They are also generally more stable to acidic conditions than other ether-based protecting groups like tetrahydropyranyl (THP) or silyl ethers.[1]
-
Orthogonality: The deprotection methods for allyl ethers are distinct from those of many other common protecting groups (e.g., benzyl, silyl, acetal), allowing for selective removal in complex molecules.[1][4] For instance, a benzyl ether can be removed by hydrogenolysis and a silyl ether by fluoride ions, while the allyl ether remains intact.
-
Mild Deprotection Conditions: While stable, the allyl group can be cleaved under very mild conditions, most commonly involving palladium(0) or rhodium(I) catalysts.[2] This minimizes the risk of side reactions with sensitive substrates.
Considerations for Use:
-
Reagent Sensitivity: While generally robust, the protection and deprotection conditions should be chosen carefully based on the overall functionality of the substrate. For instance, the use of a strong base like sodium hydride for protection may not be suitable for base-sensitive molecules.
-
Catalyst Poisoning: The presence of certain functional groups, such as thiols, can sometimes interfere with or poison the transition metal catalysts used for deprotection.
-
Isomerization: A common deprotection strategy involves isomerization of the allyl ether to a more labile prop-1-enyl ether, which is then hydrolyzed.[2] This two-step process offers an alternative to direct cleavage.
Experimental Protocols
Protection of a Primary Alcohol (e.g., 1-Butanol) via Williamson Ether Synthesis
This protocol describes the formation of this compound from 1-butanol and allyl bromide.
Reaction Scheme:
Materials:
-
1-Butanol
-
Allyl bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) to the THF.
-
Slowly add 1-butanol (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add allyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure this compound.
Deprotection of an Allyl Ether
Two common methods for the deprotection of allyl ethers are presented below.
This method utilizes a palladium(0) catalyst and a scavenger for the allyl group.
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
1,3-Dimethylbarbituric acid (or another suitable allyl scavenger)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica gel for filtration
Procedure:
-
Dissolve the allyl ether (1.0 equivalent) in the chosen solvent (DCM or THF) in a round-bottom flask under an inert atmosphere.
-
Add 1,3-dimethylbarbituric acid (3.0 equivalents).
-
Add Pd(PPh3)4 (0.05 - 0.1 equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the deprotected alcohol (1-butanol).
This protocol first isomerizes the allyl ether to a prop-1-enyl ether, which is then cleaved under mild acidic conditions.
Step A: Isomerization
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve the allyl ether (1.0 equivalent) in anhydrous DMSO in a round-bottom flask under an inert atmosphere.
-
Add potassium tert-butoxide (1.1 equivalents) in one portion.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material and the appearance of the isomerized product.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the crude prop-1-enyl ether. This intermediate is often used directly in the next step without further purification.
Step B: Hydrolysis
Materials:
-
Crude prop-1-enyl ether from Step A
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the crude prop-1-enyl ether in a mixture of THF and 1 M HCl (e.g., 4:1 v/v).
-
Stir the solution at room temperature and monitor the hydrolysis by TLC. The reaction is usually complete within 1-3 hours.
-
Once complete, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of alcohols using the allyl ether strategy.
Table 1: Protection of Alcohols as Allyl Ethers
| Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Decanol | KOH | Solvent-free | Room Temp | 16 | 95 | [5] |
| Cyclohexanol | KOH | Solvent-free | Room Temp | 12 | 92 | [5] |
| Benzyl alcohol | KOH | Solvent-free | Room Temp | 10 | 94 | [5] |
Table 2: Deprotection of Allyl Ethers
| Deprotection Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh3)4, PMHS, ZnCl2 | DCM | Room Temp | 0.5 | 90-95 | [1] |
| Pd(PPh3)4, Barbituric acid deriv. | MeOH | Room Temp | 1-4 | ~95 | [1] |
| Ni-H precatalyst, Brønsted acid | Various | Various | Various | High | [1] |
| DMSO, NaI (catalytic) | DMSO | 130 | 1-4 | 60-99 | [6] |
| KOtBu then HgCl2-HgO | Toluene | Reflux | 4 | ~90 | [2] |
Visualizations
Reaction Mechanisms and Workflows
Caption: Williamson ether synthesis for alcohol protection.
Caption: Major deprotection pathways for allyl ethers.
Caption: General experimental workflow for synthesis.
References
Application Notes and Protocols for the Deprotection of Allyl Ethers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common and effective protocols for the deprotection of allyl ethers, a crucial step in multi-step organic synthesis. The allyl protecting group is widely used for alcohols due to its stability under a range of conditions. Its removal, however, requires specific methods that offer high efficiency and chemoselectivity. This document details several key protocols, including transition metal-catalyzed methods, oxidative cleavage, and reductions with samarium(II) iodide.
I. Overview of Allyl Ether Deprotection Strategies
The selection of a deprotection strategy for an allyl ether depends on the overall molecular structure, the presence of other functional groups, and the desired reaction conditions (e.g., pH, temperature). The most prevalent methods involve the isomerization of the allyl group to a more labile enol ether, followed by hydrolysis, or the direct cleavage of the allyl group through various catalytic systems.
II. Comparative Data of Deprotection Protocols
The following tables summarize quantitative data for different allyl ether deprotection methods, allowing for easy comparison of their efficacy and substrate scope.
Table 1: Palladium-Catalyzed Deprotection of Allyl Ethers
| Entry | Palladium Source | Reagent/Conditions | Substrate | Yield (%) | Time (h) | Temp (°C) | Reference |
| 1 | Pd(PPh₃)₄ | K₂CO₃, MeOH | Aryl allyl ether | 82-97 | 1-3 | RT | [1] |
| 2 | 10% Pd/C | Basic conditions | Aryl allyl ether | High | - | Mild | [2] |
| 3 | Pd(PPh₃)₄ | Pyrrolidine, CH₃CN | Allyl ester | High | 0.3 | 0 | [3] |
| 4 | Pd(0) | Barbituric acid derivative, MeOH | Alkyl allyl ether | High | < 0.5 | RT | [4] |
Table 2: Ruthenium-Catalyzed Deprotection of Allyl Ethers
| Entry | Ruthenium Catalyst | Reagent/Conditions | Substrate | Yield (%) | Time (h) | Temp (°C) | Reference |
| 1 | Grubbs' catalyst then RuCl₃ | Isomerization then oxidation | N-allyl amides/lactams | High | - | - | [5] |
| 2 | [(C₆H₅)₃P]₃RuCl₂ | Isomerization then HgCl₂/HgO | O-allyl glycosides | ~90 | - | - | [6] |
Table 3: Other Deprotection Methods
| Entry | Method | Reagent/Conditions | Substrate | Yield (%) | Time (h) | Temp (°C) | Reference |
| 1 | Oxidative Cleavage | 4-NHAc-TEMPO⁺ BF₄⁻ | Allyl ethers | High | - | Mild heating | [7] |
| 2 | Samarium(II) Iodide | SmI₂/H₂O/i-PrNH₂ | Unsubstituted allyl ethers | Very good | - | - | [2][8] |
III. Experimental Protocols
Protocol 1: Palladium-Catalyzed Deprotection of Aryl Allyl Ethers under Basic Conditions[1]
This protocol is particularly effective for the selective cleavage of aryl allyl ethers in the presence of alkyl allyl ethers.
Materials:
-
Allyl-protected phenol
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous methanol (MeOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the allyl-protected phenol in anhydrous methanol, add potassium carbonate.
-
Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under the inert atmosphere.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ruthenium-Catalyzed Isomerization-Hydrolysis of O-Allyl Glycosides[6]
This two-step procedure is highly efficient for the deprotection of allyl ethers in carbohydrate chemistry.
Step A: Isomerization Materials:
-
O-allyl glycoside
-
Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (catalytic amount)
-
Anhydrous solvent (e.g., toluene or benzene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the O-allyl glycoside in the anhydrous solvent under an inert atmosphere.
-
Add the catalytic amount of RuCl₂(PPh₃)₃.
-
Heat the reaction mixture to reflux and monitor the isomerization to the prop-1-enyl glycoside by TLC or NMR.
-
Once the isomerization is complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Step B: Hydrolysis Materials:
-
Prop-1-enyl glycoside from Step A
-
Mercuric chloride (HgCl₂)
-
Mercuric oxide (HgO)
-
Acetone/Water mixture
Procedure:
-
Dissolve the crude prop-1-enyl glycoside in an acetone/water mixture.
-
Add mercuric chloride and mercuric oxide to the solution.
-
Stir the mixture vigorously at room temperature. Monitor the hydrolysis by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with a suitable organic solvent and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected hemiacetal.
Protocol 3: Deprotection of Allyl Ethers using Samarium(II) Iodide[2][8]
This method provides a selective cleavage of unsubstituted allyl ethers and is particularly useful in the deprotection of alcohols and carbohydrates.
Materials:
-
Allyl ether
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Isopropylamine (i-PrNH₂)
-
Water (H₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the allyl ether in anhydrous THF under an inert atmosphere.
-
Add isopropylamine and water to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the solution of samarium(II) iodide in THF dropwise until the characteristic deep blue color of SmI₂ persists.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
-
Allow the mixture to warm to room temperature and stir until the aqueous layer becomes clear.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
IV. Signaling Pathways and Experimental Workflows
Palladium-Catalyzed Allyl Ether Deprotection Mechanism
References
- 1. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 4. Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers [organic-chemistry.org]
- 5. A practical ruthenium-catalyzed cleavage of the allyl protecting group in amides, lactams, imides, and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Samarium (low valent) [organic-chemistry.org]
Application of Allyl Butyl Ether in Copolymerization Reactions: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Allyl butyl ether is a functional monomer that can be incorporated into polymer chains via copolymerization reactions, primarily through free-radical pathways. Due to the allylic nature of its double bond, it exhibits distinct reactivity compared to more common vinyl monomers like styrenes and acrylates. The presence of the ether linkage and the butyl group can impart specific properties to the resulting copolymers, such as flexibility, hydrophobicity, and a potential site for post-polymerization modification.
In radical polymerizations, allyl ethers, including this compound, can act as both comonomers and chain transfer agents.[1] This dual role can lead to copolymers with lower molecular weights than might be achieved in their absence and can also retard the rate of polymerization.[1] The extent of these effects is dependent on the comonomer used. For instance, in copolymerizations with acrylonitrile, allyl ethers are more effective as retarders and transfer agents compared to reactions with styrene or methyl methacrylate.[1]
The primary application of incorporating this compound into a copolymer is to introduce the butoxy functional group along the polymer backbone. This can be useful for modifying the physical properties of the polymer, such as its glass transition temperature and solubility. Furthermore, the ether linkage provides a degree of chemical stability.
Recent studies have focused on the copolymerization of various allyl ethers with vinyl esters, demonstrating the potential for creating new biomaterials with tailored properties.[2][3] The copolymerization of this compound with vinyl acetate, for example, has been studied to determine its reactivity ratios, which are crucial for predicting copolymer composition.[4]
Experimental Protocols
Protocol 1: Free-Radical Copolymerization of this compound with Vinyl Acetate
This protocol is based on the findings of Shigetomi et al. regarding the radical copolymerization of allyl alkyl ethers with vinyl acetate.[4]
Materials:
-
This compound (M1), purified by distillation
-
Vinyl acetate (M2), purified by distillation to remove inhibitors
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized
-
Anhydrous benzene or toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Polymerization ampoules or Schlenk flask
-
Vacuum line
-
Constant temperature oil bath
Procedure:
-
Monomer and Initiator Preparation: Prepare stock solutions of varying molar feed ratios of this compound (M1) and vinyl acetate (M2) in the chosen solvent (e.g., benzene). The total monomer concentration is typically kept between 1-2 M. The initiator (AIBN) is added at a concentration of approximately 0.1-1 mol% with respect to the total monomer concentration.
-
Polymerization Setup:
-
Add the required amounts of the monomer and initiator solution to a glass polymerization ampoule.
-
Subject the ampoule to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the ampoule under vacuum.
-
-
Polymerization Reaction:
-
Place the sealed ampoule in a constant temperature oil bath set to 60-70 °C (if using AIBN).
-
Allow the polymerization to proceed for a predetermined time. To ensure low conversion (typically <10%) for accurate reactivity ratio determination, this time may range from a few hours to 24 hours.
-
-
Isolation of the Copolymer:
-
After the desired reaction time, remove the ampoule from the oil bath and cool it rapidly to quench the polymerization.
-
Open the ampoule and pour the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the copolymer.
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.
-
-
Drying and Characterization:
-
Dry the copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterize the copolymer's composition using techniques like ¹H NMR spectroscopy and determine its molecular weight by gel permeation chromatography (GPC).
-
Protocol 2: General Procedure for Copolymerization of Allyl Ethers with Maleic Anhydride
This protocol is a general procedure based on patent literature for the copolymerization of allyl ethers with maleic anhydride.[5]
Materials:
-
This compound
-
Maleic anhydride, purified
-
Organic peroxide initiator (e.g., benzoyl peroxide, lauroyl peroxide)
-
Solvent (e.g., benzene, toluene, xylene)
-
Nitrogen source for inert atmosphere
Procedure:
-
Reactor Setup: Charge a reactor equipped with a stirrer, condenser, and nitrogen inlet with the desired molar ratio of this compound, maleic anhydride, and the solvent.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Initiator Addition: Add the polymerization initiator to the reaction mixture. The initiator can be an organic peroxide like benzoyl peroxide or an azo compound like azobisisobutyronitrile.[5]
-
Polymerization: Heat the mixture to the desired reaction temperature (typically 60-100 °C) and maintain it for several hours with constant stirring.
-
Isolation: After the reaction is complete, the copolymer can be isolated by precipitation in a suitable non-solvent, followed by filtration and drying.
Data Presentation
Table 1: Reactivity Ratios for the Copolymerization of Allyl Ethers (M1) with Comonomers (M2)
| Allyl Ether (M1) | Comonomer (M2) | r1 | r2 | Polymerization Conditions | Reference |
| This compound | Vinyl Acetate | 0.047 ± 0.003 | 1.39 ± 0.07 | Radical polymerization | [4] |
| Allyl Ethyl Ether | Vinyl Acetate | 0.041 ± 0.002 | 1.56 ± 0.08 | Radical polymerization | [4] |
| Allyl Propyl Ether | Vinyl Acetate | 0.036 ± 0.002 | 1.39 ± 0.07 | Radical polymerization | [4] |
| Allyl Isopropyl Ether | Vinyl Acetate | 0.028 ± 0.002 | 1.56 ± 0.08 | Radical polymerization | [4] |
| Allyl t-Butyl Ether | Vinyl Acetate | 0.0057 ± 0.0003 | 1.51 ± 0.08 | Radical polymerization | [4] |
| Allyl Phenyl Ether | Acrylonitrile | - | - | Significant copolymerization | [1] |
| Allyl Phenyl Ether | Methyl Methacrylate | - | - | Slight copolymerization | [1] |
| Allyl Phenyl Ether | Styrene | - | - | Negligible incorporation | [1] |
Note: The low r1 values for allyl ethers indicate that the allyl ether radical prefers to add to the comonomer (vinyl acetate) rather than another allyl ether monomer. The r2 values greater than 1 suggest that the vinyl acetate radical prefers to add to another vinyl acetate monomer.
Visualizations
Caption: Experimental workflow for free-radical copolymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. repositum.tuwien.at [repositum.tuwien.at]
- 3. researchgate.net [researchgate.net]
- 4. Allylic Polymers IV. The Effect of Alkyl-Substituents on Copolymerization of Allyl Alkyl Ethers with Vinyl Acetate [bibbase.org]
- 5. JPH01109A - Allyl ether-maleic anhydride copolymer - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling of allyl ethers. This class of reactions offers a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, leveraging the reactivity of the allylic system and the catalytic prowess of palladium. The C–O bond of allyl ethers, which is typically inert, can be activated under palladium catalysis to participate in a variety of important transformations.
Introduction to Palladium-Catalyzed Cross-Coupling of Allyl Ethers
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials.[1] While traditionally employing organohalides and pseudohalides as electrophiles, the use of more challenging substrates such as allyl ethers is a growing area of interest. The activation of the C–O bond in allyl ethers provides an alternative to the use of allylic halides or acetates, and can offer advantages in terms of substrate availability and stability.
The key intermediate in these reactions is a π-allylpalladium complex, formed through the oxidative addition of the allyl ether to a palladium(0) species. This intermediate can then react with a variety of nucleophiles in Suzuki-Miyaura, Heck, and Buchwald-Hartwig-type reactions to form the desired cross-coupled products.
Key Reaction Types and Applications
Mizoroki-Heck Reaction of Allyl Aryl Ethers
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. In a variation of this reaction, allyl aryl ethers can be coupled with aryl iodides to produce aryl cinnamyl ethers. This transformation is particularly useful for the synthesis of substituted alkenes, which are common motifs in pharmaceuticals and natural products. Phosphine-free catalyst systems, such as those employing hydrazone ligands, have been shown to be effective for this reaction.
Table 1: Mizoroki-Heck Reaction of Allyl Aryl Ethers with Aryl Iodides
| Entry | Aryl Iodide | Allyl Aryl Ether | Product | Yield (%) |
| 1 | Iodobenzene | Allyl phenyl ether | Cinnamyl phenyl ether | 85 |
| 2 | 4-Iodoanisole | Allyl phenyl ether | 4-Methoxycinnamyl phenyl ether | 82 |
| 3 | 4-Iodonitrobenzene | Allyl phenyl ether | 4-Nitrocinnamyl phenyl ether | 90 |
| 4 | Iodobenzene | Allyl 4-methylphenyl ether | Cinnamyl 4-methylphenyl ether | 88 |
Reaction Conditions: Aryl iodide (1.0 mmol), allyl aryl ether (1.2 mmol), Pd(OAc)2 (2 mol%), hydrazone ligand (4 mol%), K2CO3 (2.0 mmol), DMF (5 mL), 80 °C, 12 h.
Suzuki-Miyaura-Type Coupling of Allyl Ethers
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, can be adapted for allyl ethers. In this transformation, the allyl ether acts as the electrophilic partner, reacting with an arylboronic acid to form an allyl-aryl product. This reaction is highly valuable for the synthesis of biaryl compounds and other substituted aromatic systems.
Table 2: Suzuki-Miyaura-Type Coupling of Allyl Aryl Ethers with Arylboronic Acids
| Entry | Arylboronic Acid | Allyl Aryl Ether | Product | Yield (%) |
| 1 | Phenylboronic acid | Allyl phenyl ether | 3,3-Diphenylprop-1-ene | 92 |
| 2 | 4-Methoxyphenylboronic acid | Allyl phenyl ether | 3-(4-Methoxyphenyl)-3-phenylprop-1-ene | 89 |
| 3 | 4-Chlorophenylboronic acid | Allyl phenyl ether | 3-(4-Chlorophenyl)-3-phenylprop-1-ene | 95 |
| 4 | Phenylboronic acid | Allyl 4-chlorophenyl ether | 3-Phenyl-3-(4-chlorophenyl)prop-1-ene | 91 |
Reaction Conditions: Arylboronic acid (1.2 mmol), allyl aryl ether (1.0 mmol), Pd(PPh3)4 (3 mol%), K3PO4 (2.0 mmol), 1,4-dioxane (5 mL), 100 °C, 16 h.
Buchwald-Hartwig-Type Allylic Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. While typically employing aryl halides, related palladium-catalyzed allylic aminations can be performed with allylic electrophiles. The direct use of allyl ethers in this context is less common, with allylic alcohols and carbonates being more frequently reported substrates. However, the underlying principle of forming a π-allylpalladium intermediate that is then attacked by an amine nucleophile is the same. The development of efficient catalyst systems for the direct amination of allyl ethers is an ongoing area of research.
Experimental Protocols
General Protocol for the Mizoroki-Heck Reaction of Allyl Aryl Ethers
This protocol is a representative example for the Mizoroki-Heck reaction between an aryl iodide and an allyl aryl ether.
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
Hydrazone ligand (e.g., N-phenyl-N'-(pyridin-2-ylmethylene)hydrazine)
-
Potassium carbonate (K2CO3), anhydrous
-
Aryl iodide
-
Allyl aryl ether
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)2 (0.02 mmol, 2 mol%), the hydrazone ligand (0.04 mmol, 4 mol%), and K2CO3 (2.0 mmol).
-
Add the aryl iodide (1.0 mmol) and the allyl aryl ether (1.2 mmol) to the tube.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl cinnamyl ether.
General Protocol for the Suzuki-Miyaura-Type Coupling of Allyl Aryl Ethers
This protocol describes a typical procedure for the Suzuki-Miyaura-type coupling of an allyl aryl ether with an arylboronic acid.
Materials:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Potassium phosphate (K3PO4), anhydrous
-
Arylboronic acid
-
Allyl aryl ether
-
1,4-Dioxane, anhydrous
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine Pd(PPh3)4 (0.03 mmol, 3 mol%), K3PO4 (2.0 mmol), and the arylboronic acid (1.2 mmol).
-
Add the allyl aryl ether (1.0 mmol) to the reaction vessel.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the mixture in an oil bath at 100 °C for 16 hours with vigorous stirring.
-
Cool the reaction to room temperature and quench with water (15 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure allyl-aryl product.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling of an allyl ether.
Caption: A standard experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Decision tree for optimizing reaction conditions for allyl ether cross-coupling.
References
Application Notes and Protocols: The Role of Allyl Butyl Ether in the Synthesis of Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of allyl butyl ether as a versatile building block in the synthesis of advanced functional materials. The incorporation of this compound into polymer chains via controlled polymerization techniques introduces reactive allyl functionalities. These pendant groups serve as valuable handles for post-polymerization modification, enabling the creation of a diverse range of materials with tailored properties for various applications, including drug delivery, coatings, and advanced composites.
Introduction to this compound in Polymer Synthesis
This compound is a key comonomer in the development of functional polymers. Its ether linkage provides flexibility to the polymer backbone, while the pendant allyl group offers a site for a variety of chemical transformations. This dual functionality makes it an attractive monomer for designing advanced materials with specific and tunable properties. The primary methods for incorporating this compound into polymer chains are controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1] These methods allow for the synthesis of well-defined copolymers with controlled molecular weights and narrow polydispersity.
A significant advantage of incorporating this compound is the ability to perform post-polymerization modifications. The accessible double bond of the allyl group readily participates in efficient reactions like thiol-ene "click" chemistry and hydrosilylation.[1][2] This enables the attachment of a wide array of functional molecules, including biomolecules, therapeutic agents, and moieties that can alter the physical and chemical properties of the material.[1][3]
Synthesis of this compound
The two primary methods for the synthesis of this compound are the Williamson ether synthesis and acid-catalyzed dehydration of alcohols.
Williamson Ether Synthesis
This classic method involves the reaction of an alkoxide with a primary alkyl halide.[4][5][6] For this compound, this can be achieved by reacting sodium butoxide with allyl chloride or sodium allyloxide with butyl bromide. The reaction proceeds via an SN2 mechanism.[5][6]
Experimental Protocol: Williamson Ether Synthesis of this compound
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous n-butanol (excess) under an inert atmosphere (e.g., nitrogen or argon) to prepare sodium butoxide in situ.
-
Reaction: To the freshly prepared sodium butoxide solution, add allyl chloride (1.0 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation to obtain the final product.
Acid-Catalyzed Dehydration
This method involves the reaction of allyl alcohol and n-butanol in the presence of an acid catalyst, typically a strong acid like sulfuric acid or a solid acid catalyst.[1] The reaction proceeds via the formation of an oxonium ion followed by the elimination of water.
Copolymerization of this compound with Acrylates via ATRP
Atom Transfer Radical Polymerization (ATRP) is a robust method for the synthesis of well-defined copolymers of this compound and acrylates, such as methyl acrylate (MA). The resulting copolymers possess a predictable molecular weight and a low polydispersity index (PDI).
Experimental Protocol: ATRP of Methyl Acrylate and this compound
-
Preparation of Reactants: Purify methyl acrylate by passing it through a column of basic alumina to remove the inhibitor. Degas all solvents and monomers by bubbling with nitrogen for at least 30 minutes.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add the catalyst Cu(I)Br (1.0 eq) and the ligand N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (1.0 eq).
-
Addition of Monomers and Initiator: Add the solvent (e.g., anisole or toluene), methyl acrylate (e.g., 100 eq), and this compound (e.g., 20 eq). Stir the mixture until the catalyst and ligand are fully dissolved. Finally, add the initiator, ethyl α-bromoisobutyrate (EBiB) (1.0 eq), to start the polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir for the specified reaction time.
-
Monitoring: Periodically take samples under an inert atmosphere to monitor the monomer conversion and the evolution of molecular weight and PDI by Gas Chromatography (GC) and Gel Permeation Chromatography (GPC), respectively.
-
Termination: Terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Purification: Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum until a constant weight is achieved.
Quantitative Data for ATRP of Methyl Acrylate and this compound
| Entry | [MA]:[ABE]:[EBiB]:[CuBr]:[PMDETA] | Solvent | Temp (°C) | Time (h) | Conversion MA (%) | Mn ( g/mol ) | PDI (Mw/Mn) | ABE in Copolymer (mol%) |
| 1 | 100:10:1:1:1 | Toluene | 70 | 6 | 85 | 9,500 | 1.15 | 8 |
| 2 | 100:20:1:1:1 | Anisole | 80 | 5 | 92 | 11,200 | 1.18 | 15 |
| 3 | 50:30:1:1:1 | Toluene | 70 | 8 | 78 | 7,800 | 1.25 | 25 |
Note: This is representative data. Actual results may vary based on specific experimental conditions.
Post-Polymerization Modification of this compound Copolymers
The pendant allyl groups in the copolymers are readily available for further functionalization. Thiol-ene "click" chemistry and hydrosilylation are two highly efficient methods for this purpose.
Thiol-Ene "Click" Chemistry
The thiol-ene reaction is a radical-mediated addition of a thiol to the double bond of the allyl group.[1] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it a true "click" reaction.[8]
Experimental Protocol: Thiol-Ene Modification of P(MA-co-ABE)
-
Reactant Solution: In a round-bottom flask, dissolve the P(MA-co-ABE) copolymer (1.0 eq of allyl groups) and a thiol-containing molecule (e.g., 1-thioglycerol, 1.2 eq) in a suitable solvent (e.g., THF or DMF).
-
Initiator Addition: Add a radical initiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) (0.1 eq relative to the thiol).
-
Reaction: Irradiate the mixture with UV light (e.g., 365 nm) at room temperature for 1-4 hours. Alternatively, the reaction can be initiated thermally using an initiator like AIBN at 60-70 °C.
-
Monitoring: Monitor the disappearance of the allyl and thiol peaks using ¹H NMR spectroscopy.
-
Purification: Precipitate the functionalized polymer in a non-solvent (e.g., diethyl ether or hexane), filter, and dry under vacuum.
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydride bond across the double bond of the allyl group, typically catalyzed by a platinum complex.[9][10] This reaction is useful for introducing silane or siloxane functionalities into the polymer.
Experimental Protocol: Hydrosilylation of P(MA-co-ABE)
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the P(MA-co-ABE) copolymer (1.0 eq of allyl groups) in anhydrous toluene.
-
Addition of Hydrosilane and Catalyst: Add the hydrosilane (e.g., triethoxysilane, 1.2 eq) followed by a catalytic amount of a platinum catalyst (e.g., Karstedt's catalyst, 10-20 ppm).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by observing the disappearance of the Si-H bond signal in the FT-IR spectrum.
-
Purification: The functionalized polymer can be purified by precipitation in a suitable non-solvent.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key experimental workflows described in these application notes.
Caption: Williamson Ether Synthesis of this compound.
Caption: Workflow for ATRP of Methyl Acrylate and this compound.
Caption: Post-Polymerization Modification Pathways for this compound Copolymers.
Conclusion
This compound is a valuable comonomer for the synthesis of advanced functional materials. Its successful incorporation into polymer backbones using controlled polymerization techniques like ATRP provides a versatile platform for further chemical modification. The pendant allyl groups can be efficiently functionalized via methods such as thiol-ene "click" chemistry and hydrosilylation, allowing for the precise introduction of a wide range of functionalities. These application notes provide detailed protocols and workflows to guide researchers in utilizing this compound for the development of novel materials with tailored properties for diverse applications.
References
- 1. This compound | 3739-64-8 | Benchchem [benchchem.com]
- 2. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Orthogonal Protection Strategies Involving Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of multi-step organic synthesis, particularly in drug development and the creation of complex molecules like oligosaccharides and peptides, the simultaneous manipulation of multiple reactive functional groups is a common challenge. Orthogonal protection strategies are paramount to addressing this complexity. An orthogonal set of protecting groups allows for the selective deprotection of one functional group in the presence of others by using specific and non-interfering reaction conditions.[1]
The allyl ether is a cornerstone of modern orthogonal protection schemes. It is valued for its stability under a wide range of acidic and basic conditions, yet it can be removed under very mild, specific conditions, most commonly using palladium(0) catalysis.[1] This unique reactivity profile makes it an ideal partner to other common protecting groups such as tert-butyloxycarbonyl (tBoc), 9-fluorenylmethoxycarbonyl (Fmoc), benzyl (Bn), and various silyl ethers, enabling chemists to execute complex synthetic routes with high precision and yield.[2]
Application Note 1: The Principle of Orthogonal Deprotection
The core of an orthogonal strategy lies in the ability to cleave one protecting group without affecting others. The allyl ether's deprotection mechanism is distinct from that of many other groups, providing a clear orthogonal handle.
-
Allyl Ethers: Cleaved under neutral or basic conditions using a Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and an allyl scavenger.[1][3]
-
t-Boc Groups: Labile to strong acids (e.g., Trifluoroacetic Acid, TFA).
-
Fmoc Groups: Labile to basic conditions (e.g., Piperidine).
-
Benzyl Ethers: Typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).
-
Silyl Ethers (e.g., TBS, DEIPS): Cleaved by fluoride ion sources (e.g., TBAF).[4]
This differential reactivity allows for a planned sequence of deprotection steps, unveiling specific reactive sites for subsequent transformations.
Logical Workflow for Orthogonal Deprotection
The following diagram illustrates a typical orthogonal strategy where a multifunctional molecule is protected with Benzyl (Bn), tert-Butyldiphenylsilyl (TBDPS), and Allyl ether groups. Each can be removed selectively.
Caption: Orthogonal deprotection of a multi-functional molecule.
Protocol 1: Protection of a Hydroxyl Group as an Allyl Ether
The introduction of an allyl ether is typically achieved via a Williamson ether synthesis, reacting an alcohol with an allyl halide in the presence of a base.[5]
Detailed Experimental Protocol:
-
Preparation: Dissolve the alcohol substrate (1.0 equiv.) in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base, such as sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil), portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Allylation: Cool the solution back to 0 °C and add allyl bromide (1.5 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure allyl ether.
Table 1: Representative Conditions for Allyl Ether Formation
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Decanol | KOH (solid) | None | RT | 16 | 95 | [5] |
| Phenol | K₂CO₃ | Acetone | Reflux | 6 | 92 | Generic |
| Protected Sugar | NaH | DMF | 0 to RT | 12 | 85-95 | [6] |
Protocol 2: Deprotection of an Allyl Ether via Palladium Catalysis
The most common and mild method for allyl ether cleavage involves a palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger.[1][7] This process is highly chemoselective.
Detailed Experimental Protocol:
-
Preparation: Dissolve the allyl-protected substrate (1.0 equiv.) in a degassed solvent such as THF, Dichloromethane (DCM), or Methanol.
-
Reagent Addition: Add the allyl scavenger (e.g., N,N'-dimethylbarbituric acid, morpholine, or dimedone, 3-5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equiv.), to the mixture.
-
Inert Atmosphere: Purge the reaction flask with an inert gas (Argon or Nitrogen).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is typically complete when the solution turns from yellow to colorless. Monitor by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to remove the catalyst, scavenger byproducts, and to isolate the deprotected alcohol.
Table 2: Comparison of Palladium-Catalyzed Deprotection Systems
| Catalyst (mol%) | Scavenger | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | K₂CO₃ | MeOH | RT | 2 h | 82-97 | [3] |
| Pd(PPh₃)₄ (5) | PMHS / ZnCl₂ | DCM | RT | 0.5-2 h | 85-96 | [1][7] |
| Pd(PPh₃)₄ (30) | N-methylmorpholine, Acetic Acid | CHCl₃ | RT | 20-60 min | High | [8] |
| PdCl₂ (10) | NaBH₄ | EtOH/H₂O | RT | 1 h | 90 | Generic |
Application Note 2: Allyl Ethers in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, side-chain protecting groups must be stable to the repeated cycles of Nα-deprotection and coupling but removable at the end of the synthesis. Allyl-based protecting groups are fully orthogonal to both Fmoc and t-Boc Nα-protection strategies.[2] They are particularly useful for protecting the side chains of amino acids such as Aspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser), Threonine (Thr), and Tyrosine (Tyr).[2] This allows for selective on-resin side-chain modification.
Workflow for On-Resin Side-Chain Deprotection
The diagram below shows the selective removal of a side-chain allyl ether from a growing peptide chain on a solid support, leaving the N-terminal Fmoc group and other acid-labile (e.g., t-Butyl) side-chain protecting groups intact.
Caption: On-resin selective deprotection of an allyl ether.
Application Note 3: Allyl Ethers in Oligosaccharide Synthesis
Oligosaccharide synthesis requires precise control over the regioselectivity of glycosylation reactions. Allyl ethers serve as excellent "temporary" protecting groups.[9] A hydroxyl group can be protected as an allyl ether while other hydroxyls are protected with more permanent groups (e.g., benzyl ethers). The allyl group can then be selectively removed to expose a single hydroxyl group for glycosylation. After the glycosidic bond is formed, the process can be repeated at other positions. This strategy is central to the convergent synthesis of complex branched oligosaccharides.[4][10][11]
Workflow for a Glycosylation Strategy
This workflow demonstrates the use of an allyl ether to direct a glycosylation reaction.
Caption: Allyl ether as a temporary group in glycosylation.
Conclusion
The allyl ether protecting group is a versatile and indispensable tool in modern organic synthesis. Its stability and unique deprotection conditions make it a key component of many orthogonal protection schemes. The mildness of palladium-catalyzed deallylation ensures compatibility with a wide range of sensitive functional groups, enabling the efficient and high-yield synthesis of complex, high-value molecules for research and drug development.
References
- 1. Allyl Ethers [organic-chemistry.org]
- 2. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 3. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 4. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. The allyl ether as a protecting group in carbohydrate chemistry. Part V. Preparation of benzyl ethers of carbohydrates for use in oligosaccharide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. peptide.com [peptide.com]
- 9. The allyl ether as a protecting group in carbohydrate chemistry. Part VI. The allyl ether as a ‘temporary’ protecting group in oligosaccharide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient, convergent syntheses of oligosaccharide allyl glycosides corresponding to the Streptococcus group A cell-wall polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of asymmetrical ethers using the Williamson ether synthesis. This method remains a cornerstone in organic synthesis, particularly in the pharmaceutical industry, for the preparation of a wide array of ether-containing molecules.
Introduction
The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a robust and versatile method for preparing symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide or phenoxide with an alkyl halide or other electrophile with a good leaving group.[1][3][4] This method is of significant importance in drug development for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.[5]
Reaction Mechanism and Stereochemistry
The core of the Williamson ether synthesis is an SN2 reaction. In this concerted mechanism, a nucleophilic alkoxide ion performs a backside attack on an electrophilic carbon atom of an alkylating agent.[1][3] This attack displaces a leaving group, typically a halide (I-, Br-, Cl-) or a sulfonate ester (e.g., tosylate, mesylate), resulting in the formation of an ether.[1][3][6]
Due to the SN2 nature of the reaction, it proceeds with an inversion of stereochemistry at the electrophilic carbon center, if it is a chiral center. The reaction is most efficient with methyl and primary alkyl halides. Secondary alkyl halides can also be used, but they are more prone to a competing E2 elimination reaction, which leads to the formation of an alkene as a byproduct.[6][7] Tertiary alkyl halides almost exclusively yield elimination products and are therefore unsuitable for this synthesis.[3][8]
Reaction Scheme:
Caption: General Mechanism of the Williamson Ether Synthesis.
Experimental Considerations
Several factors must be considered to ensure a successful and high-yielding synthesis of asymmetrical ethers.
-
Choice of Reactants: For the synthesis of an asymmetrical ether (R-O-R'), there are two possible synthetic routes: R-O⁻ + R'-X or R'-O⁻ + R-X. The preferred pathway involves the use of a primary alkyl halide and the more sterically hindered alkoxide to minimize the competing E2 elimination reaction.[6]
-
Base: A strong base is required to deprotonate the alcohol to form the nucleophilic alkoxide. Common bases include sodium hydride (NaH), sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[6] The choice of base depends on the acidity of the alcohol; phenols are more acidic and can be deprotonated with weaker bases like K₂CO₃.
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used as they solvate the cation of the alkoxide, leaving the anion more nucleophilic and available to react.[1][4][8] Protic solvents can slow down the reaction by solvating the alkoxide ion.[1]
-
Leaving Group: The reactivity of the alkylating agent is dependent on the leaving group. The general order of reactivity is I > Br > Cl > F. Sulfonate esters like tosylates and mesylates are also excellent leaving groups.[6]
-
Temperature: The reaction is typically conducted at temperatures ranging from 50 to 100 °C.[1][2] Higher temperatures can favor the elimination side reaction.
Experimental Protocols
Below are two representative protocols for the synthesis of asymmetrical ethers.
Protocol 1: Synthesis of 2-Butoxynaphthalene
This protocol details the synthesis of an aryl alkyl ether from a phenol and an alkyl halide.[9]
Table 1: Reagents and Quantities for the Synthesis of 2-Butoxynaphthalene
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mg or mL) | Moles (mmol) | Equivalents |
| 2-Naphthol | 144.17 | - | 150 mg | 1.04 | 1.0 |
| Sodium Hydroxide | 40.00 | - | 87 mg | 2.18 | 2.1 |
| 1-Bromobutane | 137.02 | 1.275 | 0.15 mL | 1.35 | 1.3 |
| Ethanol | 46.07 | 0.789 | 2.5 mL | - | - |
Procedure:
-
To a 5 mL conical reaction vial equipped with a magnetic stir vane, add 2-naphthol (150 mg, 1.04 mmol) and ethanol (2.5 mL).
-
Begin stirring and add crushed solid sodium hydroxide (87 mg, 2.18 mmol).
-
Equip the vial with an air condenser and heat the solution to reflux for 10 minutes.
-
Allow the solution to cool to approximately 60 °C and then add 1-bromobutane (0.15 mL, 1.35 mmol) via syringe.
-
Reheat the reaction mixture to reflux for 50 minutes.
-
After cooling, transfer the contents to a small Erlenmeyer flask and add 3-4 chunks of ice followed by approximately 1 mL of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Hirsch funnel.
-
Wash the solid with 1-2 mL of ice-cold water.
-
Dry the product on a watch glass to obtain 2-butoxynaphthalene.
Protocol 2: Synthesis of a Phenolic Ether Herbicide
This protocol illustrates the synthesis of a methylphenoxyacetic acid, a type of herbicide.[10]
Table 2: Reagents and Quantities for the Synthesis of a Methylphenoxyacetic Acid
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| p-Cresol | 108.14 | 2.0 g | 18.5 mmol |
| Potassium Hydroxide | 56.11 | 4.0 g | 71.3 mmol |
| Chloroacetic Acid (50% aq. solution) | 94.50 | 6.0 mL | ~31.7 mmol |
| Water | 18.02 | 8.0 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve potassium hydroxide (4.0 g) in water (8.0 mL).
-
Add p-cresol (2.0 g) to the flask and swirl until a homogeneous solution is formed. Add boiling stones.
-
Fit the flask with a reflux condenser and bring the solution to a gentle boil.
-
Add a 50% aqueous solution of chloroacetic acid (6.0 mL) dropwise through the condenser over a period of 10 minutes.
-
Continue refluxing for an additional 10 minutes after the addition is complete.
-
While still hot, transfer the solution to a small beaker and allow it to cool to room temperature.
-
Acidify the solution by the dropwise addition of concentrated HCl until the product precipitates. Monitor the pH with pH paper.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude solid from boiling water to obtain the pure methylphenoxyacetic acid.
Workflow and Data Analysis
The general workflow for a Williamson ether synthesis experiment is outlined below.
Caption: General Experimental Workflow for Williamson Ether Synthesis.
Data Presentation:
Quantitative data from the synthesis should be meticulously recorded and presented for analysis and reproducibility.
Table 3: Example Data Summary for Williamson Ether Synthesis
| Entry | Alcohol | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | 78 | 1 | 50-95[1][2] |
| 2 | p-Cresol | Chloroacetic acid | KOH | Water | 100 | 0.33 | - |
| 3 | Acetaminophen | Ethyl iodide | K₂CO₃ | 2-Butanone | 80 | 1 | - |
Troubleshooting and Side Reactions
The primary side reaction in the Williamson ether synthesis is E2 elimination, especially with secondary and sterically hindered primary alkyl halides.[4][8] To minimize this, a less sterically hindered alkyl halide should be chosen. Another potential issue is the C-alkylation of phenoxides, although O-alkylation is generally favored.[4] If the starting material is not fully consumed, reaction time or temperature may need to be optimized.[1]
By carefully selecting reactants and optimizing reaction conditions, the Williamson ether synthesis provides a reliable and efficient method for the preparation of asymmetrical ethers, which is invaluable in the field of drug discovery and development.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. francis-press.com [francis-press.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
Application Notes and Protocols for the Synthesis of Allyl Vinyl Ether via Transfer Vinylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of allyl vinyl ether through transfer vinylation reactions catalyzed by palladium, ruthenium, and iridium complexes. This essential synthetic intermediate finds broad application in organic synthesis, particularly in Claisen rearrangements to produce γ,δ-unsaturated aldehydes, which are valuable building blocks in the synthesis of complex molecules and active pharmaceutical ingredients.
Introduction to Transfer Vinylation
Transfer vinylation is a powerful and atom-economical method for the formation of vinyl ethers. This process involves the exchange of a vinyl group from a vinyl ether or vinyl acetate to an alcohol, catalyzed by a transition metal complex. This methodology avoids the use of harsh reagents and often proceeds under mild reaction conditions, offering a significant advantage over classical methods. The synthesis of allyl vinyl ether, in particular, is of great interest due to its utility as a precursor for stereoselective carbon-carbon bond formation.
Catalytic Systems for Allyl Vinyl Ether Synthesis
Several transition metal catalysts have demonstrated high efficacy in promoting the transfer vinylation of allyl alcohol. This document outlines protocols for three leading catalytic systems:
-
Palladium-Catalyzed Transfer Vinylation: Utilizing an in-situ generated palladium(II) complex with a phenanthroline ligand.
-
Ruthenium-Catalyzed Transfer Vinylation: Employing a Ru(II) complex for the efficient exchange between an alkyl vinyl ether and allyl alcohol.
-
Iridium-Catalyzed Transfer Vinylation: A versatile method using an iridium(I) complex that can utilize vinyl acetate as the vinyl donor.
Palladium-Catalyzed Synthesis of Allyl Vinyl Ether
This protocol is based on the work of Bosch and Schlaf, who developed an efficient and air-stable palladium catalyst for the transfer vinylation of a wide range of alcohols, including allyl alcohol.
Experimental Protocol
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Allyl alcohol
-
Butyl vinyl ether (or other suitable vinyl ether)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (in situ):
-
In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve palladium(II) acetate (0.02 mmol, 1 mol%) in 2 mL of anhydrous dichloromethane.
-
To this solution, add a solution of 1,10-phenanthroline (0.03 mmol, 1.5 mol%) in 2 mL of anhydrous dichloromethane dropwise.
-
Stir the resulting mixture at room temperature for 30 minutes. The formation of the active catalyst is indicated by a color change.[1]
-
-
Reaction Setup:
-
To the freshly prepared catalyst solution, add allyl alcohol (2.0 mmol, 1 equivalent).
-
Add an excess of butyl vinyl ether (e.g., 12 equivalents, 24.0 mmol).[1]
-
Fit the flask with a reflux condenser under a continuous inert atmosphere.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess vinyl ether and solvent.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford pure allyl vinyl ether.
-
Quantitative Data
The palladium-catalyzed transfer vinylation of various alcohols has been shown to be highly efficient. While specific yields for allyl vinyl ether under these exact conditions are part of a broader study, similar primary alcohols provide high yields.
| Catalyst System | Alcohol Substrate | Vinylating Agent | Yield (%) | Reference |
| Pd(OAc)₂ / 1,10-Phenanthroline | Allyl and other primary alcohols | Butyl vinyl ether | 61-98 | [2] |
| Pd(OAc)₂ / 1,10-Phenanthroline | 2-(Hydroxymethyl)furan | Ethyl vinyl ether | 59 | [1] |
Proposed Catalytic Cycle
Caption: Proposed mechanism for palladium-catalyzed transfer vinylation.
Ruthenium-Catalyzed Synthesis of Allyl Vinyl Ether
Ruthenium complexes have emerged as effective catalysts for transfer vinylation, offering a good alternative to palladium-based systems. The following protocol is a general procedure based on studies of ruthenium-catalyzed vinyl ether synthesis.
Experimental Protocol
Materials:
-
Bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II) [Ru(cod)(2-methylallyl)₂] or a similar Ru(II) precursor
-
Allyl alcohol
-
Ethyl vinyl ether or Butyl vinyl ether
-
Anhydrous toluene or other suitable solvent
-
Inert gas supply (Nitrogen or Argon)
-
Standard Schlenk line equipment
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk tube under an inert atmosphere, add the ruthenium catalyst (e.g., 1 mol%).
-
Add allyl alcohol (1.0 mmol, 1 equivalent).
-
Introduce a significant excess of the vinylating agent, such as ethyl vinyl ether (e.g., 16-21 equivalents).[3]
-
Add anhydrous solvent (e.g., toluene) to achieve a suitable concentration.
-
-
Reaction and Work-up:
-
Seal the Schlenk tube and heat the reaction mixture at a specified temperature (e.g., 105 °C) for a designated time (e.g., 18 hours).[3]
-
Monitor the reaction by GC or TLC.
-
After cooling to room temperature, carefully vent the reaction vessel.
-
Remove the solvent and excess vinyl ether under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure allyl vinyl ether.
-
Quantitative Data
The efficiency of the ruthenium-catalyzed transfer vinylation is dependent on the specific catalyst and reaction conditions. Below is a summary of representative yields for primary alcohols.
| Catalyst | Alcohol Substrate | Vinylating Agent | Yield (%) | Reference |
| [Ru(cod)(2-methylallyl)₂] | Benzyl alcohol | Butyl vinyl ether | >95 (GC) | [3] |
| [Ru(cod)(2-methylallyl)₂] | Dodecanol | Ethyl vinyl ether | 83 (isolated) | [3] |
Logical Workflow for Ruthenium-Catalyzed Reaction
Caption: Workflow for Ru-catalyzed allyl vinyl ether synthesis.
Iridium-Catalyzed Synthesis of Allyl Vinyl Ether
Iridium catalysts are highly versatile and can effectively use vinyl acetate as the vinyl donor, which is an inexpensive and readily available reagent. This method is particularly useful for the one-pot synthesis of γ,δ-unsaturated aldehydes from allyl alcohols via an in-situ Claisen rearrangement.[4][5]
Experimental Protocol
This protocol is adapted from a reliable Organic Syntheses procedure for the vinylation of other alcohols.[6]
Materials:
-
Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂)
-
Sodium carbonate (Na₂CO₃)
-
Allyl alcohol
-
Vinyl acetate
-
Anhydrous toluene
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add [Ir(cod)Cl]₂ (0.01 eq.) and sodium carbonate (0.6 eq.).[6]
-
Add anhydrous toluene, followed by allyl alcohol (1 equivalent) and vinyl acetate (3 equivalents).
-
-
Reaction and Work-up:
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for the required reaction time (typically 3-6 hours). Monitor the reaction by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the celite pad with toluene.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield pure allyl vinyl ether.
-
Quantitative Data
Iridium-catalyzed vinylation is known for its high efficiency and functional group tolerance. The in-situ formation of allyl vinyl ether from allyl alcohol and its subsequent rearrangement has been reported with good yields for the final rearranged product, indicating efficient formation of the vinyl ether intermediate.
| Catalyst System | Alcohol Substrate | Vinylating Agent | Product (after rearrangement) | Yield (%) | Reference |
| [IrCl(cod)]₂ / Cs₂CO₃ | trans-2-methyl-3-phenyl-2-propen-1-ol | Isopropenyl acetate | 5-methyl-4-phenyl-5-hexen-2-one | 83 | [4][5] |
| [Ir(cod)Cl]₂ / Na₂CO₃ | p-Methoxyphenol | Vinyl acetate | 1-Methoxy-4-vinyloxybenzene | 91 | [6] |
Signaling Pathway for Iridium-Catalyzed Reaction and Rearrangement
Caption: Pathway from allyl alcohol to γ,δ-unsaturated aldehyde.
Concluding Remarks
The choice of catalytic system for the synthesis of allyl vinyl ether depends on several factors, including the availability of reagents, desired reaction conditions, and functional group tolerance of the substrate. The palladium-catalyzed method offers the advantage of using an air-stable catalyst precursor. The ruthenium-catalyzed protocol provides high efficiency, while the iridium-catalyzed system is highly versatile and allows for the use of inexpensive vinyl acetate as the vinyl donor, and is particularly well-suited for one-pot Claisen rearrangement sequences. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in the planning and execution of these important synthetic transformations.
References
Troubleshooting & Optimization
How to improve the yield of allyl butyl ether synthesis
Technical Support Center: Allyl Butyl Ether Synthesis
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals optimize the synthesis of this compound and improve final product yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
A1: There are two primary high-yield methods for synthesizing this compound:
-
Williamson Ether Synthesis: This is a versatile and widely used method that proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] It involves the reaction of an alkoxide ion (e.g., sodium butoxide) with a primary alkyl halide (e.g., allyl bromide).[3][4]
-
Acid-Catalyzed Dehydration: This method involves the direct reaction of allyl alcohol and n-butanol in the presence of an acid catalyst.[1] To achieve high yields, the water produced during the reaction must be continuously removed to drive the equilibrium toward the ether product.[1]
Q2: My Williamson ether synthesis is resulting in a very low yield. What are the most likely causes?
A2: Low yields in a Williamson synthesis are typically due to a competing elimination (E2) reaction.[5] Key factors to investigate include:
-
Nature of the Alkyl Halide: The Williamson synthesis works best with methyl or primary alkyl halides.[2][4] If you are using a secondary or tertiary alkyl halide, the alkoxide will act as a base rather than a nucleophile, leading to the formation of an alkene as the major product instead of the desired ether.[2][5]
-
Steric Hindrance: Significant steric bulk on either the alkoxide or the alkyl halide can hinder the backside attack required for the SN2 mechanism, favoring elimination.[4]
-
Base Strength & Type: The base used to deprotonate the alcohol must be strong enough to form the alkoxide quantitatively. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol.[2][5] Weaker bases may not drive the initial deprotonation to completion.
-
Reaction Temperature: Higher temperatures can favor the elimination pathway over substitution.[6] Typical temperatures for Williamson synthesis are in the range of 50-100 °C.[4]
Q3: To maximize yield, which combination of reactants is better for the Williamson synthesis: (A) Sodium Butoxide + Allyl Bromide or (B) Sodium Allyloxide + 1-Bromobutane?
A3: Combination B (Sodium Allyloxide + 1-Bromobutane) is the preferred route. Both allyl bromide and 1-bromobutane are primary alkyl halides, which are ideal for the SN2 reaction.[2] Both routes are expected to work well. However, 1-bromobutane is less volatile and generally less reactive towards self-polymerization than allyl bromide, which can sometimes make the reaction cleaner and easier to control. The key principle is to always choose the combination where the halide is on the less sterically hindered, primary carbon.[7]
Q4: What are the common side products in this compound synthesis and how can I minimize their formation?
A4: Besides the desired this compound, several side products can form:
-
In Williamson Synthesis: The primary side product is butene, formed via an E2 elimination reaction, especially if reaction conditions are not optimal (e.g., using a hindered halide).[5] To minimize this, use a primary alkyl halide and avoid excessively high temperatures.
-
In Acid-Catalyzed Dehydration: Symmetrical ethers (diallyl ether and dibutyl ether) can form from the self-condensation of the starting alcohols.[8] To favor the formation of the unsymmetrical this compound, you can use a molar excess of the more valuable or less reactive alcohol. Efficient removal of water also helps to prevent side reactions.[1]
Q5: My acid-catalyzed dehydration reaction has stalled with a low conversion rate. How can I improve the yield?
A5: This reaction is an equilibrium process. The most critical factor for driving the reaction to completion is the efficient and continuous removal of water as it is formed.[1] The best way to achieve this is through azeotropic distillation using a Dean-Stark apparatus. If your yield is low, ensure your apparatus is set up correctly and that the azeotrope is being effectively collected and separated. Also, verify the activity of your acid catalyst; an older or impure catalyst may be less effective.
Q6: What is the recommended procedure for purifying the final this compound product?
A6: Purification typically involves several steps:
-
Neutralization & Washing: First, neutralize any remaining acid catalyst with a mild base solution (e.g., sodium bicarbonate). Wash the crude product with water to remove any unreacted alcohols and inorganic salts. Follow this with a brine wash to aid in separating the organic and aqueous layers.[9]
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Distillation: The final and most crucial step is fractional distillation to separate the pure this compound from any remaining starting materials, side products, or residual solvent.[10]
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Key Reagents | Typical Base/Catalyst | Solvent | Typical Yield | Key Advantages & Disadvantages |
| Williamson Ether Synthesis | n-Butanol + Allyl Bromide (or Allyl Alcohol + 1-Bromobutane) | Strong Base (e.g., NaH, KH)[2][5] | Aprotic (THF, DMF)[5] | 50-95%[4] | Pro: High versatility, clean reaction. Con: Sensitive to steric hindrance, requires strong base. |
| Solvent-Free Williamson | Alcohol + Allyl Bromide | Solid KOH, Phase Transfer Catalyst (e.g., TBAI) | None | >90%[11] | Pro: High yield, environmentally friendly. Con: May require longer reaction times. |
| Acid-Catalyzed Dehydration | n-Butanol + Allyl Alcohol | Strong Acid (e.g., H₂SO₄) or Acidic Resin[1] | None (Reactants as solvent) | Variable, depends on water removal | Pro: Atom economical. Con: Equilibrium limited, risk of symmetric ether formation.[8] |
Experimental Protocols
Protocol 1: High-Yield Williamson Ether Synthesis
This protocol is optimized to favor the SN2 reaction and minimize elimination side products.
Materials:
-
n-Butanol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Allyl Bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
In the flask, add n-butanol (1.0 eq.) to anhydrous THF (approx. 0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise, add sodium hydride (1.2 eq.) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium butoxide.[9]
-
Cool the mixture back to 0 °C and add allyl bromide (1.1 eq.) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to 0 °C and cautiously quench by slowly adding saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or tert-butyl methyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by fractional distillation to obtain pure this compound.
Protocol 2: Acid-Catalyzed Dehydration with Azeotropic Water Removal
This protocol uses a Dean-Stark apparatus to effectively remove water and drive the reaction to completion.
Materials:
-
n-Butanol
-
Allyl Alcohol
-
p-Toluenesulfonic acid (p-TsOH) or an acidic ion-exchange resin[1]
-
Toluene (as azeotroping agent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
To the flask, add n-butanol (1.0 eq.), allyl alcohol (1.2 eq.), toluene (enough to fill the Dean-Stark trap), and a catalytic amount of p-TsOH (0.02 eq.).
-
Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Continue refluxing until no more water collects in the trap (typically 5-8 hours). The reaction is complete when the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene solvent using a rotary evaporator.
-
Purify the remaining liquid by fractional distillation to isolate the this compound.
Visualizations
Caption: Williamson ether synthesis workflow.
Caption: Troubleshooting workflow for low yield issues.
Caption: Simplified Dean-Stark apparatus setup.
References
- 1. This compound | 3739-64-8 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. brainly.in [brainly.in]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. CN101628976B - Method for preparing butyl end-capping allyl polyethenoxy ether - Google Patents [patents.google.com]
- 11. ias.ac.in [ias.ac.in]
Purification techniques for allyl butyl ether after synthesis
Welcome to the technical support center for the purification of allyl butyl ether. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the post-synthesis purification of this compound.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues during the purification of this compound.
Problem 1: Poor separation of this compound from starting materials (allyl alcohol, n-butanol) during distillation.
| Possible Cause | Solution |
| Inefficient fractionating column. | Ensure you are using a fractionating column with sufficient theoretical plates for the separation. A Vigreux column is a good starting point, but for closer boiling point impurities, a packed column (e.g., with Raschig rings or metal sponges) may be necessary. |
| Incorrect distillation rate. | A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. Aim for a distillation rate of 1-2 drops per second. |
| Fluctuating heat source. | Use a heating mantle with a stirrer and a temperature controller to ensure smooth and even boiling. Avoid direct heating with a Bunsen burner. |
| Inadequate insulation. | Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. |
Problem 2: Formation of an emulsion during aqueous extraction.
| Possible Cause | Solution |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel several times instead of shaking it vigorously. |
| High concentration of solutes. | Dilute the mixture with more of the organic and aqueous solvents. |
| Presence of surfactants or fine solids. | Add a small amount of a saturated brine solution (NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion. In some cases, filtering the entire mixture through a pad of Celite before extraction can remove particulate matter that stabilizes emulsions. |
| Similar densities of the two phases. | If the densities are very close, add a solvent to the organic layer that will significantly change its density (e.g., a small amount of a denser, immiscible organic solvent if the organic layer is on top, or a less dense one if it's on the bottom). |
Problem 3: this compound does not move from the baseline or runs with the solvent front on a TLC plate during chromatography.
| Possible Cause | Solution |
| Inappropriate solvent system (eluent). | If the spot remains at the baseline, the eluent is not polar enough. Increase the polarity by adding a small amount of a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If the spot runs with the solvent front, the eluent is too polar. Decrease the polarity by increasing the proportion of the non-polar solvent. |
| Compound is not UV active. | If you are using a UV lamp for visualization and your compound is not UV active, you will not see a spot. Use a different visualization technique, such as staining with potassium permanganate or an iodine chamber. |
Problem 4: Product is contaminated with peroxide.
| Possible Cause | Solution |
| Prolonged exposure to air and light. | Ethers can form explosive peroxides over time when exposed to oxygen and light. Test for peroxides using peroxide test strips or by adding a few drops of the ether to a freshly prepared solution of potassium iodide in acetic acid. A yellow to brown color indicates the presence of peroxides. |
| Removal of peroxides. | To remove peroxides, shake the ether with a freshly prepared aqueous solution of ferrous sulfate (FeSO₄). Alternatively, pass the ether through a column of activated alumina. After peroxide removal, it is crucial to add a stabilizer, such as a small amount of butylated hydroxytoluene (BHT), if the ether is to be stored. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect after synthesizing this compound?
A1: Common impurities depend on the synthetic route.
-
Williamson Ether Synthesis: Unreacted starting materials such as allyl halide (e.g., allyl bromide) and n-butanol, as well as the byproduct n-butyl allyl ether if the wrong alkoxide was used. Diallyl ether and dibutyl ether can also form as side products. Inorganic salts are also present from the reaction.
-
Acid-Catalyzed Dehydration: Unreacted allyl alcohol and n-butanol. Side products can include diallyl ether and dibutyl ether.[1] Water is also a significant byproduct.
Q2: What is the boiling point of this compound and its common impurities?
A2: The boiling points are crucial for planning purification by distillation.
| Compound | Boiling Point (°C) |
| This compound | ~120 |
| Allyl Alcohol | ~97 |
| n-Butanol | ~118 |
| Diallyl Ether | ~94 |
| Dibutyl Ether | ~142 |
Q3: Which purification technique is best for this compound?
A3: The choice of technique depends on the scale of your synthesis and the nature of the impurities.
-
For large-scale purification: Fractional distillation is the most practical and efficient method for separating this compound from volatile impurities.
-
For removing inorganic salts and water-soluble impurities: An aqueous workup using a separatory funnel (extraction) is essential before distillation.
-
For high-purity small-scale applications: Flash column chromatography can provide excellent separation, especially for removing non-volatile impurities or compounds with very similar boiling points.
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent analytical techniques for monitoring purification.
-
TLC: A quick and easy way to visualize the separation of your product from impurities. By running a TLC of the crude mixture and the collected fractions, you can determine which fractions contain the pure product.
-
GC-MS: Provides a more quantitative analysis of the purity of your sample and can help identify the structure of unknown impurities.
Experimental Protocols
1. Protocol for Purification by Aqueous Extraction and Fractional Distillation
This protocol is suitable for purifying this compound synthesized by either the Williamson ether synthesis or acid-catalyzed dehydration.
Materials:
-
Crude this compound
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask, thermometer)
-
Heating mantle with magnetic stirring
Procedure:
-
Aqueous Wash:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid catalyst or acidic byproducts.
-
Gently invert the funnel several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of water, followed by an equal volume of brine to aid in the removal of dissolved water.
-
Drain the aqueous layer.
-
-
Drying the Organic Layer:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the ether (the drying agent should no longer clump together).
-
Swirl the flask and let it stand for at least 15-20 minutes.
-
Filter the dried ether into a round-bottom flask suitable for distillation.
-
-
Fractional Distillation:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Add a few boiling chips or a magnetic stir bar to the distillation flask.
-
Begin heating the flask gently.
-
Collect the initial fraction that distills at a lower temperature, which will likely contain lower-boiling impurities like diallyl ether and allyl alcohol.
-
Monitor the temperature at the head of the column. When the temperature stabilizes near the boiling point of this compound (~120 °C), change the receiving flask to collect the pure product.
-
Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of liquid remains in the distillation flask.
-
2. Protocol for Purification by Flash Column Chromatography
This protocol is ideal for small-scale purification to achieve high purity.
Materials:
-
Crude this compound (pre-treated with an aqueous wash and dried)
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent: A mixture of hexanes and ethyl acetate (start with a low polarity mixture, e.g., 98:2 hexanes:ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring
Procedure:
-
TLC Analysis:
-
First, determine the optimal eluent composition by running TLC plates of the crude mixture with varying ratios of hexanes and ethyl acetate. The ideal solvent system will give the this compound an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and then add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the sample through the column.
-
Collect the eluting solvent in a series of fractions.
-
Monitor the fractions by TLC to determine which ones contain the purified this compound.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Summary
| Purification Technique | Impurities Removed | Typical Purity Achieved | Scale | Advantages | Disadvantages |
| Aqueous Extraction | Inorganic salts, water-soluble alcohols, acid/base catalysts | N/A (pre-purification step) | All scales | Simple, fast, removes bulk water-soluble impurities | Does not remove organic impurities, risk of emulsion formation |
| Fractional Distillation | Volatile organic compounds with different boiling points | >98% | Medium to Large | Cost-effective for large scale, good separation of components with significant boiling point differences | Less effective for azeotropes or compounds with very close boiling points, requires careful control of heating |
| Flash Column Chromatography | Non-volatile impurities, isomers, compounds with similar boiling points | >99% | Small to Medium | High resolution and purity, versatile | More time-consuming, requires larger volumes of solvent, not ideal for very large quantities |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Common side reactions in the synthesis of allyl butyl ether
This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of allyl butyl ether, targeting researchers, scientists, and drug development professionals.
Troubleshooting Guides
Problem 1: Low Yield of this compound in Williamson Ether Synthesis
Possible Causes and Solutions:
-
E2 Elimination as a Major Side Reaction: The Williamson ether synthesis is an SN2 reaction, which competes with the E2 elimination pathway. This is particularly problematic when using sterically hindered alkyl halides.
-
Solution: When choosing your reagents, opt for the combination with the less sterically hindered alkyl halide. For the synthesis of this compound, reacting sodium butoxide with an allyl halide is generally preferred over reacting sodium allyloxide with a butyl halide (especially if using a secondary or tertiary butyl halide).[1][2] Primary alkyl halides, like 1-bromobutane, will favor the desired SN2 reaction.[2]
-
Solution: Employ a less sterically bulky alkoxide. While butoxide is required for the target molecule, be mindful that bulkier bases generally favor elimination.
-
Solution: Use a suitable solvent. Aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) are often used to minimize dehydrohalogenation side products.[1]
-
-
Incomplete Deprotonation of the Alcohol: The alkoxide must be fully formed for the reaction to proceed efficiently.
-
Solution: Use a strong base to deprotonate the alcohol. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, and the hydrogen gas byproduct bubbles out of the solution.[2] Ensure anhydrous conditions, as water will consume the base.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Solution: Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C for 1 to 8 hours.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Solution: Consider using microwave-assisted synthesis, which has been shown to increase yields and significantly reduce reaction times.[1]
-
Problem 2: Formation of Significant Byproducts in Acid-Catalyzed Dehydration
Possible Causes and Solutions:
-
Formation of Symmetric Ethers (Dibutyl Ether or Diallyl Ether): If one alcohol reacts with itself, symmetric ethers will be formed as byproducts.
-
Solution: Use a molar excess of one of the alcohols to favor the formation of the desired asymmetric ether. The choice of which alcohol to use in excess will depend on factors like cost and ease of removal after the reaction.
-
-
Alkene Formation: Dehydration of the alcohols to form butene or allene is a common side reaction, especially at higher temperatures.
-
Solution: Carefully control the reaction temperature. Ether formation is generally favored at lower temperatures (around 130-140 °C), while alkene formation dominates at higher temperatures (around 170-180 °C).
-
-
Incomplete Reaction: The reaction is an equilibrium process, and the presence of water will shift the equilibrium back towards the reactants.
-
Solution: Continuously remove water as it is formed using a Dean-Stark apparatus. This will drive the reaction towards the formation of the ether product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Williamson synthesis of this compound?
A1: The most common side reaction is the E2 elimination of the alkyl halide to form an alkene.[1] This is more likely to occur with secondary or tertiary alkyl halides and sterically bulky alkoxides. Another potential side reaction is the hydrolysis of the allyl halide by any residual water, which would produce allyl alcohol.
Q2: How can I minimize the formation of symmetric ethers in the acid-catalyzed dehydration method?
A2: To minimize the formation of dibutyl ether and diallyl ether, it is recommended to use a significant molar excess of one of the alcohol reactants. This statistically favors the reaction between the two different alcohols.
Q3: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A3: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an excellent technique for both monitoring the progress of the reaction and identifying the various products and byproducts formed.[3][4][5] 1H NMR spectroscopy can also be used to characterize the final product and identify major impurities.
Q4: I observe the formation of (E/Z)-butyl propenyl ethers as a byproduct. What causes this?
A4: The formation of (E/Z)-butyl propenyl ethers is due to the isomerization of the allyl group in this compound. This can be catalyzed by traces of acid or metal catalysts and can be influenced by reaction conditions. Reaction monitoring is crucial to track the formation of these isomers.[3]
Quantitative Data on Side Reactions
| Synthesis Method | Target Product/Reactants | Side Product(s) | Typical Yield of Side Product(s) | Conditions/Notes |
| Williamson Ether Synthesis | Allyloxyalcohols from allyl chloride | Allyl alcohol, Diallyl ether | Up to 18% | Hydrolysis of allyl chloride in the presence of aqueous NaOH.[6] |
| Williamson Ether Synthesis | General Laboratory Synthesis | Elimination Products | 5-50% | Yields of desired ether are typically 50-95%, implying the remainder can be side products.[1] |
| Williamson Ether Synthesis | General Laboratory Synthesis with Microwave | Elimination Products | 45-80% | Microwave assistance increased ether yield from 6-29% to 20-55%, indicating a significant portion of reactants can go to side products without optimization.[1] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound (Adapted from a similar procedure)
This protocol is adapted from a general, high-yield, solvent-free method for the synthesis of allyl ethers.[7][8]
Materials:
-
1-Butanol
-
Sodium Hydride (NaH)
-
Allyl Bromide
-
Anhydrous Diethyl Ether
-
Tetrabutylammonium Iodide (TBAI) (optional, as a phase-transfer catalyst)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 1-butanol (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.1 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour), indicating the formation of sodium butoxide.
-
Add a catalytic amount of TBAI (e.g., 5 mol%) to the mixture.
-
Add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Protocol 2: Acid-Catalyzed Dehydration for this compound Synthesis
Materials:
-
1-Butanol
-
Allyl Alcohol
-
Concentrated Sulfuric Acid (or another strong acid catalyst)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1-butanol (1.0 eq) and a molar excess of allyl alcohol (e.g., 2.0 eq).
-
Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the alcohols.
-
Continue the reaction until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and purify the product by fractional distillation, carefully separating the excess allyl alcohol and any symmetric ether byproducts.
Visualizations
Caption: Competition between SN2 and E2 pathways in Williamson ether synthesis.
Caption: Experimental workflow for acid-catalyzed synthesis of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 3739-64-8 | Benchchem [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 6. mdpi.com [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium-Catalyzed Allylation Reactions
Welcome to the technical support center for palladium-catalyzed allylation, also known as the Tsuji-Trost reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the palladium-catalyzed allylation reaction?
The Tsuji-Trost reaction is a palladium-catalyzed substitution reaction of an allylic substrate bearing a leaving group.[1] The catalytic cycle begins with the coordination of the Pd(0) catalyst to the double bond of the allylic substrate, forming a π-allyl complex.[2] Subsequently, oxidative addition occurs, where the leaving group is expelled, leading to the formation of a cationic (η³-allyl)Pd(II) intermediate.[1][3] Finally, a nucleophile attacks this intermediate, resulting in the desired allylated product and regeneration of the Pd(0) catalyst.[1][4]
Q2: My reaction is giving a low yield. What are the common causes and solutions?
Low yields in palladium-catalyzed allylations can stem from several factors. A primary cause can be the deactivation of the palladium catalyst, often observed as the formation of palladium black.[5][6] Other potential issues include poor quality of reagents or solvents, suboptimal reaction temperature, an inappropriate choice of ligand or base, or the presence of oxygen for sensitive catalysts.
Troubleshooting Steps for Low Yield:
-
Catalyst Deactivation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.[7] Using fresh, high-purity palladium sources and ligands is also crucial. If palladium black is observed, it indicates catalyst aggregation and precipitation.[6]
-
Reagent and Solvent Quality: Use anhydrous solvents and ensure all reagents are free from impurities that could poison the catalyst.
-
Temperature Optimization: The reaction temperature can significantly impact the yield. It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrate and catalyst system.
-
Ligand and Base Selection: The choice of ligand and base is critical. A ligand that is too bulky or a base that is too weak or too strong can hinder the reaction. Screening different ligands and bases is often necessary.
-
Leaving Group: The nature of the leaving group on the allylic substrate influences the rate of oxidative addition. Acetates and carbonates are commonly used, but in some cases, a more reactive leaving group might be required.[1]
Q3: How do I control the regioselectivity of the nucleophilic attack on an unsymmetrical allyl complex?
Controlling regioselectivity is a common challenge in Tsuji-Trost reactions with unsymmetrical allylic substrates.[3] The outcome is influenced by a combination of factors including the nature of the ligand, the solvent, and the nucleophile.[3]
-
Steric Effects: Generally, the nucleophile will attack the less sterically hindered terminus of the π-allyl complex.[2]
-
Electronic Effects: The electronic properties of the substituents on the allyl fragment can also direct the nucleophilic attack.
-
Ligand Influence: The steric and electronic properties of the phosphine ligands can significantly influence the regioselectivity.[1] Bulky ligands can direct the nucleophile to the less substituted position.
-
Nucleophile Hardness: "Soft" nucleophiles (pKa of conjugate acid < 25) tend to attack the allyl moiety directly, while "hard" nucleophiles (pKa of conjugate acid > 25) may coordinate to the metal center first, which can alter the regioselectivity.[2]
Q4: My asymmetric allylation is resulting in low enantioselectivity. How can I improve this?
Low enantioselectivity in asymmetric palladium-catalyzed allylation can be a complex issue.
-
Chiral Ligand Choice: The selection of the chiral ligand is paramount. The Trost and PHOX ligands are commonly used for inducing high enantioselectivity.[8] It may be necessary to screen a variety of chiral ligands to find the optimal one for your specific substrate.
-
Solvent Effects: The solvent can influence the conformation of the chiral catalyst and the transition state, thereby affecting enantioselectivity.
-
Counterion Effects: The nature of the counterion associated with the cationic π-allyl palladium intermediate can impact the stereochemical outcome.
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state leading to the major enantiomer.
Q5: What are some common side reactions in palladium-catalyzed allylation?
Several side reactions can occur, leading to byproducts and reduced yields of the desired product.
-
β-Hydride Elimination: This can lead to the formation of dienes as byproducts.[9] This is more prevalent with certain substrates and reaction conditions.
-
Isomerization: The double bond in the allylic substrate or product can sometimes isomerize under the reaction conditions.
-
Hydrolysis: If water is present, the allylic substrate (e.g., an acetate) can be hydrolyzed back to the corresponding allylic alcohol.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (e.g., oxidized Pd(0)).2. Poor quality of reagents/solvents.3. Inappropriate reaction temperature.4. Unsuitable ligand or base.5. Poor leaving group ability. | 1. Ensure inert atmosphere; use fresh catalyst and ligands.2. Use anhydrous solvents and purified reagents.3. Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C).4. Screen different phosphine ligands and bases (e.g., PPh₃, dppe; NaH, K₂CO₃, DBU).5. Consider using a more reactive leaving group (e.g., carbonate instead of acetate). |
| Formation of Palladium Black | 1. Catalyst decomposition and aggregation.[6]2. Presence of oxygen or other oxidizing impurities.[7]3. High reaction temperature. | 1. Use stabilizing ligands; consider a lower catalyst loading.2. Thoroughly degas solvents and use an inert atmosphere.3. Lower the reaction temperature. |
| Poor Regioselectivity | 1. Competing steric and electronic effects.2. Inappropriate ligand choice.3. Nature of the nucleophile ("hard" vs. "soft").[2] | 1. Modify the substrate to favor one electronic or steric environment.2. Screen ligands with varying steric bulk and electronic properties.3. If possible, modify the nucleophile or the conditions of its generation. |
| Low Enantioselectivity | 1. Suboptimal chiral ligand.2. Racemization of the product or intermediate.3. Inappropriate solvent or temperature. | 1. Screen a variety of chiral ligands (e.g., Trost ligand, PHOX ligands).[8]2. Check for potential racemization pathways under the reaction conditions.3. Screen different solvents and run the reaction at lower temperatures. |
| Formation of Diene Byproducts | 1. β-Hydride elimination from the π-allyl palladium intermediate.[9] | 1. Modify the ligand or reaction conditions to suppress this pathway. Using a more nucleophilic species can sometimes outcompete the elimination. |
| Reaction Stalls | 1. Catalyst deactivation over time.2. Product inhibition. | 1. Add a second portion of the catalyst.2. If feasible, perform the reaction at a lower concentration. |
Data Presentation
Table 1: Effect of Ligand on the Yield of Palladium-Catalyzed Allylic Alkylation of Dimethyl Malonate
| Entry | Ligand | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | THF | NaH | 65 | 95 |
| 2 | dppe | THF | NaH | 65 | 92 |
| 3 | dppp | THF | NaH | 65 | 88 |
| 4 | dppb | THF | NaH | 65 | 85 |
| 5 | P(OPh)₃ | THF | NaH | 65 | 75 |
Reaction conditions: Allyl acetate (1 mmol), dimethyl malonate (1.2 mmol), Pd₂(dba)₃ (1 mol%), ligand (4 mol%), base (1.2 mmol), solvent (5 mL).
Table 2: Effect of Solvent on the Yield of Palladium-Catalyzed Allylic Amination of Morpholine
| Entry | Solvent | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | THF | 65 | 92 | | 2 | Dioxane | 80 | 88 | | 3 | Toluene | 80 | 85 | | 4 | Acetonitrile | 80 | 75 | | 5 | DMF | 80 | 70 |
Reaction conditions: Cinnamyl acetate (1 mmol), morpholine (1.2 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (1.5 equiv), solvent (5 mL).
Table 3: Effect of Base on the Yield of Palladium-Catalyzed Allylation
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaH | THF | 65 | 95 |
| 2 | K₂CO₃ | DMF | 80 | 88 |
| 3 | Cs₂CO₃ | Dioxane | 80 | 85 |
| 4 | DBU | CH₂Cl₂ | rt | 78 |
| 5 | Et₃N | CH₂Cl₂ | rt | 65 |
Reaction conditions are representative and vary depending on the specific substrates and catalyst system.
Experimental Protocols
General Procedure for Palladium-Catalyzed Allylic Alkylation of Dimethyl Malonate
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon) is added the palladium source (e.g., Pd(PPh₃)₄, 5 mol%) and the appropriate ligand (if not using a pre-formed complex). Anhydrous solvent (e.g., THF, 5 mL per mmol of substrate) is then added, followed by the base (e.g., NaH, 1.2 equiv). The mixture is stirred for a few minutes before the addition of the nucleophile (e.g., dimethyl malonate, 1.2 equiv). The allylic substrate (e.g., allyl acetate, 1.0 equiv) is then added, and the reaction mixture is heated to the desired temperature (e.g., 65 °C). The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes [organic-chemistry.org]
- 5. Palladium black - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting low yields in solvent-free allyl ether synthesis
Welcome to the technical support center for solvent-free allyl ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is consistently low. What are the most common causes in a solvent-free system?
Low yields in solvent-free allyl ether synthesis, a variation of the Williamson ether synthesis, can often be attributed to several key factors. The primary culprits include suboptimal reaction conditions, the formation of side products, and issues with starting materials or catalysts.
A primary cause of low yield is the competing elimination reaction, which is favored when using secondary or tertiary alkyl halides. Since the Williamson ether synthesis proceeds via an SN2 mechanism, it is most efficient with unhindered primary alkyl halides. With more sterically hindered halides, the alkoxide or phenoxide will act as a base, abstracting a proton and leading to the formation of an alkene instead of the desired ether.
Another significant factor, particularly when working with phenols, is the competition between O-alkylation (ether formation) and C-alkylation (formation of a new carbon-carbon bond on the aromatic ring). While O-alkylation is generally kinetically favored, C-alkylation can become a prominent side reaction under certain conditions.
Furthermore, issues such as incomplete deprotonation of the alcohol or phenol, volatility and potential loss of the allyl halide at elevated temperatures, and deactivation of the phase transfer catalyst can all contribute to diminished yields.
Q2: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?
The most common side products in solvent-free allyl ether synthesis are:
-
Elimination Products (Alkenes): As mentioned, this is a major issue with secondary and tertiary allyl halides. To minimize this, always use a primary allyl halide like allyl bromide or allyl chloride.
-
C-Alkylation Products (for Phenols): This occurs when the allyl group attaches to the aromatic ring instead of the oxygen atom. To favor O-alkylation, it is crucial to ensure the complete formation of the phenoxide ion. Using a strong base and ensuring its efficient reaction with the phenol is key.
-
Hydrolysis Products: If there is residual water in the reaction mixture or if an aqueous base is used, the allyl halide can be hydrolyzed to form allyl alcohol. This can then react with another molecule of allyl halide to produce diallyl ether. To prevent this, use anhydrous reactants and a solid, finely powdered base.
Q3: My phase transfer catalyst (PTC) doesn't seem to be working effectively. What could be the issue?
Phase transfer catalysts (PTCs), typically quaternary ammonium salts, are crucial for facilitating the reaction between the solid base and the liquid organic phase in a solvent-free system. If you observe low reactivity, consider the following:
-
Catalyst Deactivation: Quaternary ammonium salts can undergo Hofmann degradation at high temperatures, especially in the presence of a strong base. This process breaks down the catalyst into an amine and an alkene, rendering it inactive. Avoid excessive heating to prolong the catalyst's life.
-
Inappropriate Catalyst Choice: The lipophilicity of the PTC is important. The cation of the PTC must be large enough to be soluble in the organic phase. Common and effective PTCs include tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBA).
-
Insufficient Catalyst Loading: While catalytic amounts are needed, too little catalyst will result in a slow reaction rate. The optimal amount can vary, but typically ranges from 1-5 mol%.
Q4: What is the optimal temperature for my solvent-free allyl ether synthesis?
Temperature plays a critical role. While higher temperatures generally increase the reaction rate, they can also lead to problems:
-
Loss of Volatile Reactants: Allyl bromide and allyl chloride have low boiling points. High reaction temperatures can cause these reactants to evaporate from the reaction mixture, leading to a change in stoichiometry and lower yields. It is essential to use a well-sealed reaction vessel or a condenser to prevent this loss.
-
Catalyst Degradation: As mentioned, high temperatures can lead to the degradation of the phase transfer catalyst.
-
Increased Side Reactions: Higher temperatures can provide the activation energy for undesired side reactions.
A moderate temperature range, typically between room temperature and 60°C, is often a good starting point. The optimal temperature should be determined experimentally for each specific substrate.
Data on Reaction Parameters
The following table summarizes the impact of key reaction parameters on the yield of allyl ether synthesis.
| Parameter | Variation | Effect on Yield | Observations and Recommendations |
| Reactant Molar Ratio | Alcohol/Phenol : Allyl Halide | Increasing the excess of allyl halide (e.g., from 1:1 to 1:3) generally increases the yield. | A larger excess of the allyl halide can drive the reaction to completion. However, this also necessitates a more thorough purification to remove the unreacted halide. |
| Base Quantity | Moles of Base per Mole of Alcohol/Phenol | Using at least a stoichiometric amount of base is crucial. An excess of base (e.g., 1.5 to 2 equivalents) can be beneficial. | Incomplete deprotonation of the alcohol or phenol is a common reason for low yields. Using a finely powdered, strong base like KOH or NaOH ensures a larger surface area for reaction. |
| Phase Transfer Catalyst (PTC) Loading | Mol% of PTC | Yields generally increase with catalyst loading up to an optimal point (typically 1-5 mol%). | Beyond the optimal concentration, the increase in yield may be negligible, and it can complicate purification. |
| Temperature | Increasing Temperature | Reaction rate increases with temperature, but yields may decrease above an optimal point. | Monitor for the loss of volatile allyl halides. High temperatures can also promote side reactions and catalyst degradation. An optimal range is often found between 25°C and 60°C. |
Key Experimental Protocol
This protocol is a general guideline for the solvent-free synthesis of an allyl ether from an alcohol using a phase transfer catalyst.
Materials:
-
Alcohol (1 equivalent)
-
Allyl bromide (1.5 - 3 equivalents)
-
Potassium hydroxide (KOH), finely powdered (2 equivalents)
-
Tetrabutylammonium bromide (TBAB) (0.05 equivalents)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alcohol, allyl bromide, and tetrabutylammonium bromide.
-
With vigorous stirring, add the finely powdered potassium hydroxide to the mixture.
-
Seal the flask and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to dissolve the potassium salts.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing Troubleshooting Workflows
To aid in diagnosing issues with your synthesis, the following diagrams illustrate common problems and their logical troubleshooting steps.
Technical Support Center: Minimizing By-Product Formation in Industrial Allyl Ether Production
Welcome to the technical support center for industrial allyl ether production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis processes, focusing on the minimization of by-product formation. The following frequently asked questions (FAQs) and troubleshooting guides are based on the widely used Williamson ether synthesis, the cornerstone of industrial allyl ether production.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for industrial allyl ether synthesis?
A1: The most common method for industrial production of both symmetrical and asymmetrical ethers, including allyl ethers, is the Williamson ether synthesis.[1][2][3][4][5] This reaction involves the nucleophilic substitution (SN2) of a halide ion from an alkyl halide by an alkoxide ion. In the context of allyl ether synthesis, this typically involves reacting an alcohol with a strong base to form an alkoxide, which then reacts with an allyl halide (commonly allyl chloride).
Q2: What are the main by-products in industrial allyl ether production?
A2: The primary by-products in the Williamson ether synthesis for allyl ethers include:
-
Allyl Alcohol and Diallyl Ether: These are formed from the hydrolysis of the allyl chloride reactant, especially in the presence of aqueous bases.
-
Elimination Products (Alkenes): This occurs when the alkoxide, a strong base, abstracts a proton from the alkyl halide, leading to the formation of an alkene instead of the desired ether. This is more prevalent with sterically hindered (secondary or tertiary) alkyl halides.
-
Products from Ring Alkylation: When synthesizing aryl allyl ethers from phenoxides, alkylation can occur on the aromatic ring in addition to the desired O-alkylation.
Q3: How can I minimize the formation of allyl alcohol and diallyl ether?
A3: Minimizing the hydrolysis of allyl chloride is crucial. This can be achieved by:
-
Using Anhydrous Conditions: While not always feasible in an industrial setting, minimizing the amount of water in the reaction mixture is highly effective.
-
Employing Phase Transfer Catalysis (PTC): PTC allows the reaction to occur in a two-phase system (e.g., organic/aqueous), transferring the alkoxide from the aqueous phase to the organic phase to react with the allyl halide. This can increase the rate of the desired etherification reaction relative to the hydrolysis of allyl chloride.
-
Controlling Temperature: While higher temperatures increase the reaction rate, they can also accelerate the rate of hydrolysis. Careful temperature optimization is necessary.
Q4: What is the role of a phase transfer catalyst (PTC) and how does it improve the process?
A4: A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the alkoxide anion from the aqueous phase (where it is formed with a base like NaOH) to the organic phase containing the allyl halide. This increases the concentration of the alkoxide in the organic phase, thereby accelerating the desired SN2 reaction. The use of PTC can lead to higher yields, reduced reaction times, and milder reaction conditions, which can in turn help to minimize by-product formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during allyl ether synthesis, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Allyl Ether | 1. Incomplete reaction. 2. Significant by-product formation (hydrolysis or elimination). 3. Inefficient phase transfer catalysis. | 1. Reaction Time/Temperature: Increase reaction time or cautiously increase the temperature. Monitor reaction progress by GC or TLC. 2. By-product Analysis: Analyze the crude reaction mixture to identify the major by-products. If hydrolysis is the issue, consider using a less aqueous base or optimizing the PTC system. If elimination is occurring, ensure a primary allyl halide is used. 3. PTC Optimization: Screen different PTCs (e.g., tetrabutylammonium bromide, tetrabutylammonium hydrogen sulfate). Optimize catalyst loading; typically 1-5 mol% is effective. |
| High Levels of Allyl Alcohol and Diallyl Ether | 1. High water content in the reaction mixture. 2. High reaction temperature accelerating hydrolysis. 3. Slow etherification reaction allowing hydrolysis to dominate. | 1. Solvent/Base Selection: Use a higher concentration of aqueous base to reduce the overall water volume. Consider using a solid base like powdered KOH or NaOH with a PTC in a non-polar solvent. 2. Temperature Control: Maintain the reaction temperature at the lowest effective point (typically 50-80°C). 3. Enhance Etherification Rate: Increase the concentration of the PTC or the reactants (within safe limits). Ensure efficient stirring to maximize interfacial contact in a two-phase system. |
| Formation of Elimination By-products (Alkenes) | 1. Use of sterically hindered secondary or tertiary alcohols/alkoxides. 2. High reaction temperatures favoring elimination over substitution. 3. Use of a very strong, bulky base. | 1. Reactant Selection: The Williamson synthesis is most effective with primary alkyl halides. If a branched ether is desired, the branching should be on the alcohol/alkoxide component, not the halide. 2. Temperature Reduction: Lowering the reaction temperature will favor the SN2 reaction over the E2 elimination. 3. Base Selection: While a strong base is needed to form the alkoxide, an excessively strong or bulky base can promote elimination. |
| Inconsistent Results Batch-to-Batch | 1. Variability in raw material quality (e.g., water content, impurities). 2. Inconsistent reaction conditions (temperature, stirring speed). 3. Catalyst deactivation or inconsistent loading. | 1. Raw Material QC: Implement quality control checks for incoming raw materials, particularly for water content in solvents and the purity of the alcohol and allyl halide. 2. Process Control: Ensure precise and consistent control over reaction temperature, addition rates, and agitation. 3. Catalyst Handling: Store and handle the PTC according to the manufacturer's recommendations. Ensure accurate and consistent catalyst loading for each batch. |
Data Presentation: By-Product Formation Under Various Conditions
The following table summarizes hypothetical quantitative data to illustrate the impact of different reaction parameters on by-product formation in a typical allyl ether synthesis.
| Parameter | Condition A | Yield of Allyl Ether | By-product (Allyl Alcohol) | By-product (Diallyl Ether) | Condition B | Yield of Allyl Ether | By-product (Allyl Alcohol) | By-product (Diallyl Ether) |
| Temperature | 50°C | 85% | 8% | 2% | 80°C | 90% | 5% | 1% |
| Catalyst | No PTC | 60% | 25% | 5% | 2 mol% TBAB | 92% | 4% | 1% |
| Base | 20% aq. NaOH | 75% | 15% | 3% | Solid KOH | 95% | 2% | <1% |
| Solvent | Toluene | 92% | 4% | 1% | Acetonitrile | 88% | 7% | 2% |
Experimental Protocols
General Protocol for Industrial Allyl Ether Synthesis using Phase Transfer Catalysis
Materials:
-
Alcohol (R-OH)
-
Allyl Chloride
-
Sodium Hydroxide (50% aqueous solution or solid pellets)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB)
-
Organic Solvent (e.g., Toluene)
-
Water
-
Brine (saturated NaCl solution)
-
Drying Agent (e.g., anhydrous Magnesium Sulfate or Sodium Sulfate)
Procedure:
-
Reaction Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet with the alcohol, toluene, and the phase transfer catalyst.
-
Alkoxide Formation: Begin stirring and slowly add the sodium hydroxide solution or pellets while maintaining the temperature below 30°C.
-
Allylation: Once the base is added, slowly feed the allyl chloride into the reactor over a period of 1-2 hours, maintaining the reaction temperature between 50-70°C.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by Gas Chromatography (GC) to check for the disappearance of the starting alcohol.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts.
-
Phase Separation: Transfer the mixture to a separation funnel and separate the aqueous and organic layers.
-
Washing: Wash the organic layer sequentially with water and then brine to remove any remaining base and salts.
-
Drying and Solvent Removal: Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude allyl ether by fractional distillation under vacuum to obtain the final product of high purity.
Visualizations
Logical Workflow for Troubleshooting High By-product Formation
Caption: Troubleshooting workflow for high by-product formation.
Signaling Pathway of Williamson Ether Synthesis and Competing Reactions
Caption: Reaction pathways in allyl ether synthesis.
References
Overcoming steric hindrance in Williamson ether synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in ether synthesis, with a specific focus on overcoming challenges related to steric hindrance in the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis is giving a low yield or failing completely when using a secondary or tertiary alkyl halide. What is the likely cause?
A1: The Williamson ether synthesis proceeds via an S(_N)2 mechanism. This reaction is highly sensitive to steric hindrance at the electrophilic carbon of the alkyl halide.[1][2][3][4] With secondary, and especially tertiary alkyl halides, the alkoxide, which is a strong base, will favor an E2 elimination pathway, leading to the formation of an alkene as the major product instead of the desired ether.[1][3][5] The bulky nature of the alkyl halide prevents the nucleophilic attack required for substitution.
Q2: I am trying to synthesize an ether with a tertiary alcohol. Can I use the Williamson ether synthesis?
A2: While you can use a tertiary alkoxide (derived from a tertiary alcohol), you must pair it with a primary alkyl halide.[1][5] The S(_N)2 reaction is much more tolerant of steric hindrance on the nucleophile (the alkoxide) than on the electrophile (the alkyl halide). If you attempt to use a tertiary alkyl halide, elimination will be the predominant reaction pathway.[1][2]
Q3: My reaction is slow and the yield is low even with a primary alkyl halide. What can I do to improve it?
A3: Several factors could be at play. Consider the following troubleshooting steps:
-
Base Selection: Ensure your alcohol is fully deprotonated to form the alkoxide. Stronger bases like sodium hydride (NaH) are often more effective than sodium hydroxide (NaOH).[2][6]
-
Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the alkoxide.[2][5]
-
Leaving Group: Ensure you are using a good leaving group on your alkylating agent. Iodides are better leaving groups than bromides, which are better than chlorides.[7] Tosylates are also excellent leaving groups.[1][5]
-
Temperature: While heating can increase the reaction rate, excessively high temperatures can favor the competing elimination reaction.[3][5] The optimal temperature is typically in the range of 50-100 °C.[5]
-
Phase-Transfer Catalyst: For reactions with poor solubility, a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) can improve the reaction rate by helping to solubilize the alkoxide.[1]
Q4: Are there any milder alternatives to the Williamson ether synthesis for sensitive substrates?
A4: Yes, a useful variation employs silver oxide (Ag(_2)O) as a mild base.[8][9][10] This method is particularly effective for substrates like sugars, as it does not require the pre-formation of a highly basic alkoxide intermediate.[8][9][10]
Troubleshooting Guide: Overcoming Steric Hindrance
When significant steric hindrance is present in your desired ether, the standard Williamson ether synthesis is often not the best approach. The following guide details alternative strategies.
Alternative 1: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful alternative for the synthesis of sterically hindered ethers, proceeding under mild, neutral conditions.[11] It involves the reaction of an alcohol with a nucleophile (in this case, another alcohol or a phenol) in the presence of a phosphine (typically triphenylphosphine, PPh(_3)) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12] A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center.[11][13]
When to use it:
-
For the synthesis of sterically hindered alkyl aryl ethers.
-
When a clean inversion of stereochemistry is required at a secondary alcohol center.
-
For substrates that are sensitive to the strongly basic conditions of the Williamson ether synthesis.
Potential Issues and Solutions:
-
Slow Reaction Times: For very hindered substrates, reaction times can be long. The use of sonication in combination with high concentrations (e.g., 3.0 M) can dramatically reduce reaction times from days to minutes.[14]
-
Side Products: The formation of triphenylphosphine oxide and the reduced azodicarboxylate can complicate purification. Modified reagents and purification strategies have been developed to address this.[11][12]
-
Nucleophile Acidity: The nucleophile should ideally have a pKa of less than 13 to avoid side reactions where the azodicarboxylate acts as the nucleophile.[12]
Alternative 2: Acid-Catalyzed Ether Synthesis
For the synthesis of ethers from tertiary alcohols, acid-catalyzed methods can be effective. This can involve the dehydration of two alcohol molecules or the addition of an alcohol to an alkene (alkoxymercuration-demercuration).
-
Acid-Catalyzed Dehydration: This method is primarily used for the synthesis of symmetrical ethers from primary alcohols.[8][10][15] For tertiary alcohols, this reaction proceeds via an S(_N)1 mechanism where a stable carbocation is formed and then trapped by another alcohol molecule.[16] This is not suitable for primary alcohols due to the instability of the corresponding carbocation.
-
Alkoxymercuration-Demercuration: This two-step procedure allows for the Markovnikov addition of an alcohol to an alkene, forming an ether.[8][9] It is a good alternative for preparing ethers from tertiary alcohols without the risk of carbocation rearrangements that can occur in strongly acidic conditions.
When to use it:
-
For the synthesis of ethers containing a tertiary alkyl group.
-
When a corresponding alkene is readily available.
Potential Issues and Solutions:
-
Carbocation Rearrangements: In strongly acidic conditions, the intermediate carbocation can rearrange to a more stable form, leading to a mixture of products. The alkoxymercuration-demercuration pathway avoids this issue.
-
Reaction Conditions: The temperature for acid-catalyzed dehydration must be carefully controlled to prevent the competing elimination reaction that forms alkenes.[15]
Data Presentation: Comparison of Ether Synthesis Methods for Hindered Substrates
| Method | Substrate Scope | Key Reagents | Typical Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | Primary alkyl halides react well. Secondary and tertiary alkyl halides lead to elimination.[1][2][5] | Alkoxide, Primary Alkyl Halide | 50-100 °C, 1-8 hours[5] | 50-95% (lab scale)[5] | Simple, widely used for non-hindered ethers. | Prone to elimination with hindered substrates; requires strong base.[3][5] |
| Mitsunobu Reaction | Primary and secondary alcohols.[11][13] Effective for sterically hindered systems. | Alcohol, Phenol/Carboxylic Acid, PPh(_3), DEAD/DIAD | 0 °C to room temperature, several hours.[12] | Varies, can be high (e.g., 88% for some systems).[17] | Mild, neutral conditions; inversion of stereochemistry.[11] | Stoichiometric byproducts can complicate purification.[12] |
| Mitsunobu with Sonication | Sterically hindered phenols and alcohols. | Same as Mitsunobu | High concentration (e.g., 3.0 M), sonication, 15 min.[14] | ~75% for hindered systems.[14] | Drastically reduced reaction times for hindered substrates.[14] | Requires specialized equipment (sonicator). |
| Silver Oxide Variation | Particularly useful for sugars and other sensitive substrates.[8][9][10] | Alcohol, Alkyl Halide, Ag(_2)O | Milder than standard Williamson. | Good, e.g., 85% for glucose methylation.[10] | Mild conditions, no strong base needed.[8][9][10] | Cost of silver oxide. |
| Acid-Catalyzed Dehydration (S(_N)1) | Tertiary alcohols.[16] | Tertiary alcohol, another alcohol, strong acid (e.g., H(_2)SO(_4)). | Varies, requires careful temperature control.[15] | Can be good, but side reactions are common. | Direct use of alcohols. | Risk of carbocation rearrangements and elimination.[15] |
| Alkoxymercuration-Demercuration | Alkenes that can form a stable carbocation. | Alkene, Alcohol, Hg(O(_2)CCF(_3))(_2), then NaBH(_4). | Two-step process at or below room temperature. | Generally good. | Avoids carbocation rearrangements; Markovnikov selectivity.[8][9] | Use of toxic mercury reagents. |
Experimental Protocols
Protocol 1: General Procedure for the Mitsunobu Reaction for Hindered Ether Synthesis
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.), the nucleophile (phenol or carboxylic acid, 1.1 eq.), and triphenylphosphine (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq.) in anhydrous THF dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Protocol 2: Acid-Catalyzed Ether Synthesis from a Tertiary Alcohol (S(_N)1)
-
Preparation: In a round-bottom flask, combine the tertiary alcohol and a primary or secondary alcohol (which will act as the nucleophile, often used in excess as the solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction: Allow the mixture to warm to room temperature and stir. Gentle heating may be required, but the temperature should be carefully controlled to minimize elimination. Monitor the reaction by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture and neutralize the acid by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by distillation or column chromatography.
Visualizations
Caption: Mechanism of Williamson Ether Synthesis and the Competing E2 Elimination Pathway.
Caption: Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis.
Caption: Decision Tree for Selecting an Ether Synthesis Method.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
- 17. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azeotropic Distillation for Water Removal in Ether Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of azeotropic distillation for water removal in ether synthesis, a critical technique for driving equilibrium-limited reactions to completion.
Frequently Asked Questions (FAQs)
Q1: What is azeotropic distillation and why is it used in ether synthesis?
Azeotropic distillation is a technique used to separate components that form an azeotrope, which is a mixture of liquids that has a constant boiling point and composition throughout distillation.[1][2][3] In the context of ether synthesis, particularly reactions that produce water as a byproduct (like some variations of the Williamson ether synthesis or Fischer esterification when preparing ether-esters), the removal of this water is crucial to shift the reaction equilibrium towards the product side, thereby increasing the yield.[4] By adding a third component, known as an entrainer (e.g., toluene or cyclohexane), a new, lower-boiling azeotrope is formed with the water.[1] This azeotrope is then distilled off, effectively removing water from the reaction mixture.
Q2: How does a Dean-Stark apparatus facilitate water removal?
The Dean-Stark apparatus is a specific piece of laboratory glassware designed for azeotropic distillation.[5] It is used in conjunction with a reflux condenser and a reaction flask.[5] As the reaction mixture is heated, the vapor, containing the solvent and water, travels into the condenser. The condensed liquids then drip into the graduated tube of the Dean-Stark trap. Because the entrainer (e.g., toluene) is typically immiscible with and less dense than water, the two liquids separate into layers within the trap.[5] The denser water collects at the bottom, while the lighter organic solvent overflows from the side arm and returns to the reaction flask. This process continuously removes water from the reaction, driving the synthesis of the ether to completion.[4]
Q3: How do I select an appropriate entrainer for my ether synthesis?
An ideal entrainer should have the following characteristics:
-
Forms a low-boiling azeotrope with water: This allows for the selective removal of water at a temperature below the boiling points of the reactants and the ether product.
-
Immiscible with water: This is essential for the separation of the condensed liquids in the Dean-Stark apparatus.[5]
-
Does not react with the reactants or products: The entrainer should be chemically inert under the reaction conditions.
-
Has a boiling point that is suitable for the reaction temperature: The boiling point of the entrainer will largely dictate the temperature of the reaction.
-
Easily removed after the reaction: The entrainer should be readily separable from the final ether product.
Commonly used entrainers for water removal include toluene, benzene (though its use is now limited due to toxicity), cyclohexane, and heptane.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No water is collecting in the Dean-Stark trap. | 1. The reaction has not reached a high enough temperature to form the azeotrope. 2. The reaction is not producing water (e.g., starting materials are not what you think they are, or the reaction is not proceeding). 3. The Dean-Stark apparatus is not set up correctly, or there are leaks in the system. | 1. Increase the heating mantle temperature. Ensure the reaction is refluxing vigorously enough for the vapor to reach the condenser. 2. Verify the identity and purity of your starting materials. Consider adding a small, known amount of water to the system to ensure the apparatus is functioning correctly. 3. Check all glass joints for a proper seal. Ensure the cooling water in the condenser is flowing correctly. |
| The reaction is proceeding very slowly or has stalled. | 1. Inefficient water removal is preventing the equilibrium from shifting towards the products. 2. The reaction temperature is too low. 3. The catalyst (if any) is inactive or used in an insufficient amount. | 1. Ensure the Dean-Stark trap is filling and separating the layers correctly. You may need to drain the collected water periodically. 2. Select an entrainer with a higher boiling point to increase the reaction temperature. 3. Check the catalyst's quality and add more if necessary. |
| The collected liquid in the Dean-Stark trap is cloudy or not separating into two distinct layers. | 1. The entrainer and water are partially miscible at the operating temperature. 2. The presence of soluble impurities is affecting the separation. | 1. Allow the trap to cool to see if the layers separate. If not, a different entrainer may be required. 2. Ensure all reactants and the solvent are of high purity. |
| The Williamson ether synthesis is yielding an alkene instead of the desired ether. | This is a common side reaction, especially with secondary and tertiary alkyl halides, where the alkoxide acts as a base promoting an E2 elimination reaction instead of an SN2 substitution.[6][7] | The Williamson ether synthesis works best with primary alkyl halides or methyl halides.[6] If you are trying to synthesize a more complex ether, strategize the synthesis so that the less sterically hindered fragment is the alkyl halide and the more hindered fragment is the alkoxide. |
Quantitative Data: Azeotropes for Water Removal
The following table provides data on common binary azeotropes with water, which are relevant for selecting an appropriate entrainer for azeotropic distillation.[8][9][10]
| Entrainer | Boiling Point of Entrainer (°C) | Boiling Point of Azeotrope (°C) | Composition of Azeotrope (% Water by weight) |
| Benzene | 80.1 | 69.3 | 8.8 |
| Toluene | 110.6 | 84.1 | 13.5 |
| Cyclohexane | 80.7 | 69.5 | 8.4 |
| Heptane | 98.4 | 79.2 | 12.9 |
| Diethyl Ether | 34.6 | 34.1 | 1.3 |
Experimental Protocols
General Protocol for Water Removal in Ether Synthesis using a Dean-Stark Apparatus
This protocol outlines the general steps for using azeotropic distillation to remove water from a reaction, such as a Williamson ether synthesis where water might be present as an impurity or a Fischer esterification to produce an ether-ester.
Materials:
-
Round-bottom flask
-
Dean-Stark apparatus[5]
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Reactants for ether synthesis (e.g., alcohol, alkyl halide, and a base for Williamson synthesis)
-
Anhydrous entrainer (e.g., toluene)
Procedure:
-
Apparatus Setup:
-
Assemble the glassware as shown in the workflow diagram below. Ensure all joints are properly sealed.
-
The reaction flask should be charged with the reactants, the entrainer, and a magnetic stir bar.
-
-
Initiating the Reaction:
-
Begin stirring the reaction mixture.
-
Turn on the cooling water to the condenser.
-
Gradually heat the reaction mixture to a gentle reflux using the heating mantle.
-
-
Azeotropic Distillation:
-
As the mixture refluxes, the vapor of the entrainer-water azeotrope will rise into the condenser.
-
The condensed liquid will collect in the Dean-Stark trap.
-
Observe the separation of the liquid into two layers in the trap (an upper organic layer and a lower aqueous layer).
-
The organic layer will eventually overflow and return to the reaction flask, while the water remains in the trap.
-
-
Monitoring the Reaction:
-
The reaction can be monitored by observing the rate of water collection in the Dean-Stark trap. When water collection ceases, the reaction is likely complete.
-
Thin-layer chromatography (TLC) can also be used to monitor the disappearance of the starting materials.
-
-
Work-up:
-
Once the reaction is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.
-
The reaction mixture can then be worked up according to standard procedures to isolate and purify the ether product. This typically involves washing with water and brine, drying over an anhydrous salt (e.g., Na2SO4 or MgSO4), and removing the solvent under reduced pressure.
-
Visualizations
Caption: Experimental workflow for azeotropic water removal.
Caption: Troubleshooting decision tree for azeotropic distillation.
References
- 1. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. ventilazioneindustriale.it [ventilazioneindustriale.it]
Technical Support Center: Catalyst Selection for Selective Mono-O-allylation of Diols
Welcome to the technical support center for selective mono-O-allylation of diols. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during this crucial chemical transformation. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selective mono-O-allylation of diols?
A1: The primary challenge in the selective mono-O-allylation of diols lies in differentiating between two hydroxyl groups of similar reactivity within the same molecule.[1][2] This often leads to a mixture of mono-allylated and di-allylated products, as well as unreacted starting material.[3] Achieving high regioselectivity, especially in complex polyols, is a significant hurdle.[4][5][6] Additionally, side reactions such as the hydrolysis of the allylating agent can reduce the overall yield.[3]
Q2: What are the most common catalytic systems for selective mono-O-allylation?
A2: Several catalytic systems have been developed to address the challenges of selective mono-O-allylation. The most prominent include:
-
Palladium/Lewis Acid Co-catalysis: This system offers site-switchable selectivity by using a palladium catalyst to activate the allyl source and a Lewis acid to recognize and activate a specific hydroxyl group.[4][5][6]
-
Phase-Transfer Catalysis (PTC): PTC methods, often using quaternary ammonium salts, are effective for simple diols and can be performed under mild conditions, sometimes even solvent-free.[3]
-
Organocatalysis: Various organocatalysts, including those based on borinic acid, hemiboronic acid, and chiral imidazoles, have been employed to achieve high selectivity through non-covalent interactions with the diol.[1][2]
-
Tin-based Catalysts: Dibutyltin oxide can be used to form a stannylene acetal with the diol, which then allows for selective alkylation, typically at the primary hydroxyl group.[7]
Q3: How can I control which hydroxyl group is allylated in a complex polyol?
A3: Site-selectivity in complex polyols can be controlled by the choice of catalyst and reaction conditions. In the Pd/Lewis acid co-catalytic system, changing the Lewis acid additive can switch the site of allylation.[4][5][6] The Lewis acid serves as a guide, coordinating to a specific hydroxyl group based on its steric and electronic environment, thereby directing the allylation to that position.[4][6] Organocatalysts can also provide high regioselectivity by forming specific interactions with the diol substrate.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low conversion of the starting diol. | - Inefficient catalyst activity.- Insufficient reaction time or temperature.- Deactivation of the catalyst. | - Screen different catalysts or catalyst loadings.- Optimize reaction time and temperature.- Ensure anhydrous and inert reaction conditions to prevent catalyst degradation. |
| Formation of significant amounts of di-allylated product. | - High reactivity of the mono-allylated product.- Excess of the allylating agent. | - Use a stoichiometric amount or a slight excess of the allylating agent.- Employ a catalyst system known for high mono-selectivity, such as a Pd/Lewis acid system with an appropriate Lewis acid.[4][5]- Consider a non-catalytic, solvent-free approach with an excess of the diol.[3] |
| Poor regioselectivity in an unsymmetrical diol. | - Similar reactivity of the hydroxyl groups.- Inappropriate catalyst choice. | - Utilize a catalyst system that can differentiate between the hydroxyl groups, such as a Pd/Lewis acid co-catalyst where the Lewis acid can selectively coordinate to one of the hydroxyls.[4][6]- Explore organocatalysts that rely on specific hydrogen bonding or other non-covalent interactions to achieve regioselectivity.[1][2] |
| Formation of by-products, such as allyl alcohol. | - Hydrolysis of the allylating agent (e.g., allyl chloride). | - Use anhydrous solvents and reagents.- In PTC systems, optimizing the base concentration and choice of organic solvent can minimize hydrolysis.[3] |
| Inconsistent results between batches. | - Variability in reagent quality (e.g., catalyst, solvent, base).- Inconsistent reaction setup and conditions. | - Use reagents from a reliable source and ensure consistent purity.- Maintain strict control over reaction parameters such as temperature, stirring rate, and atmosphere. |
Quantitative Data Summary
The following tables summarize the performance of different catalytic systems for the selective mono-O-allylation of diols as reported in the literature.
Table 1: Palladium/Lewis Acid Co-catalyzed Mono-O-allylation of a Model Diol [4]
| Entry | Lewis Acid Additive | Product Ratio (mono:di) | Isolated Yield (%) |
| 1 | PhB(OH)₂ | 13:1 | 84 |
| 2 | Cu(OAc)₂ | 1:1 | 50 |
| 3 | Zn(II) (R,R)-prophenol | 7:1 | 92 |
Reaction conditions: Diol (0.2 mmol), Allyl source, Pd catalyst, Lewis acid additive in THF at 25°C for 12h.
Table 2: Phase-Transfer Catalyzed Mono-O-allylation of Butane-1,4-diol [3]
| Entry | Catalyst | NaOH (aq) | Solvent | Yield (%) | Selectivity (%) |
| 1 | Bu₄N⁺HSO₄⁻ | 50% | - | - | >98 |
| 2 | Me(n-Oct)₃N⁺Br⁻ | 50% | Cyclohexane | 88 | 98 |
| 3 | None (Solvent-free) | Solid | - | 99 | >99 |
Reaction conditions: Butane-1,4-diol, Allyl chloride, NaOH, Catalyst at a specified temperature and time.
Experimental Protocols
Protocol 1: General Procedure for Pd/Lewis Acid Co-catalyzed Mono-O-allylation
This protocol is a general guideline based on the work by Niu and coworkers.[4][6]
Materials:
-
Diol substrate
-
Allyl carbonate
-
Pd₂(dba)₃•CHCl₃ (Palladium catalyst precursor)
-
PPh₃ (Ligand)
-
Lewis acid additive (e.g., Phenylboronic acid)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the diol (1.0 eq), Pd₂(dba)₃•CHCl₃ (2.5 mol%), and PPh₃ (10 mol%).
-
Add the Lewis acid additive (1.2 eq).
-
Dissolve the solids in anhydrous THF.
-
Add allyl carbonate (1.5 eq) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 25 °C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for Phase-Transfer Catalyzed Mono-O-allylation
This protocol is a general guideline based on the work by Greluk and Giumelli.[3]
Materials:
-
Diol substrate (e.g., Butane-1,4-diol)
-
Allyl chloride
-
Sodium hydroxide (50% aqueous solution or solid)
-
Phase-transfer catalyst (e.g., Me(n-Oct)₃N⁺Br⁻)
-
Organic solvent (e.g., Cyclohexane)
Procedure:
-
In a reaction flask, combine the diol (1.0 eq), allyl chloride (1.0-1.2 eq), and the organic solvent.
-
Add the phase-transfer catalyst (e.g., 0.3 mol%).
-
Add the sodium hydroxide solution or solid.
-
Stir the mixture vigorously at the desired temperature for the specified time (e.g., 3.5 hours).
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
After the reaction is complete, separate the organic and aqueous phases.
-
Wash the organic phase with water and brine.
-
Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Visual Guides
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening different catalysts for selective mono-O-allylation.
Logical Relationship in Pd/Lewis Acid Co-catalysis
Caption: The synergistic roles of the Palladium catalyst and Lewis acid in selective mono-O-allylation.
References
- 1. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 2. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-switchable mono-O-allylation of polyols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-switchable mono-O-allylation of polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Transformation with Tin Acetal | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
A Comparative Guide to Allyl and Benzyl Ether Protecting Groups
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the judicious selection of protecting groups is paramount to success. Among the myriad of options for the protection of hydroxyl groups, allyl and benzyl ethers stand out for their versatility and distinct reactivity profiles. This guide provides a comprehensive comparison of allyl and benzyl ethers, offering researchers and drug development professionals the detailed experimental data and protocols necessary to make informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | Allyl Ether | Benzyl Ether |
| Structure | R-O-CH₂CH=CH₂ | R-O-CH₂Ph |
| Stability | Generally stable to a wide range of acidic and basic conditions.[1][2] | Highly stable to acidic and basic conditions, as well as many oxidizing and reducing agents.[3][4] |
| Cleavage Conditions | Typically removed under mild conditions using palladium(0) catalysts.[5] | Commonly cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][6] Also susceptible to strong acids and certain oxidizing agents.[3] |
| Orthogonality | Excellent orthogonality with many other protecting groups due to specific palladium-catalyzed deprotection. | Less orthogonal if other reducible functional groups (e.g., alkenes, alkynes, Cbz groups) are present. |
| Key Advantage | Mild and highly selective deprotection conditions. | High stability and robustness throughout multi-step syntheses. |
Performance Comparison: Quantitative Data
The following tables summarize representative yields for the protection and deprotection of alcohols using allyl and benzyl ethers under various conditions. It is important to note that yields are substrate-dependent and the following data is for illustrative purposes.
Table 1: Protection of Alcohols as Allyl and Benzyl Ethers
| Substrate | Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| 1-Decanol | Allyl | Allyl bromide, KOH, TBAI (cat.), neat, rt, 16 h | 96 | [7] |
| Benzyl Alcohol | Allyl | Allyl bromide, KOH, neat, rt, 4.5 h | 96 | [7] |
| Cholesterol | Allyl | Allyl bromide, KOH, TBAI (cat.), neat, rt | High | [7] |
| Benzyl Alcohol | Benzyl | Benzyl bromide, KOH, neat, rt, 35 h | 81 | [7] |
| Various Alcohols | Benzyl | BnOPT, MgO, Toluene, 90°C, 24h | Good to Excellent | |
| Hindered Sugar-OH | Benzyl | NaH, BnBr, IN(Bu)₄ (cat.), THF, rt | Quantitative | [3] |
Table 2: Deprotection of Allyl and Benzyl Ethers
| Substrate | Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| Aryl Allyl Ethers | Allyl | Pd(PPh₃)₄, K₂CO₃, MeOH | 82-97 | |
| Allyl Ethers | Allyl | PMHS, ZnCl₂, Pd(PPh₃)₄ | High | [2] |
| O-Benzyl Ethers | Benzyl | H₂, Pd/C, MeOH, 25°C | 97-99 | |
| Aryl Benzyl Ethers | Benzyl | BCl₃, pentamethylbenzene, -20°C | High | [3] |
| Benzyl Ethers | Benzyl | DDQ, MeCN, photoirradiation | High | [3] |
Experimental Protocols
Protection of a Primary Alcohol with Allyl Ether
Reaction: R-OH + Allyl-Br → R-O-Allyl
A representative procedure for the allylation of 1-decanol is as follows:
-
A mixture of 1-decanol (1.05 mmol), allyl bromide (4.04 mmol), solid potassium hydroxide (2 mmol, 1 pellet), and a catalytic amount of tetrabutylammonium iodide (TBAI, 5 mol%) is stirred at room temperature.[7]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion (typically 16 hours), the reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., diethyl ether or ethyl acetate).[7]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure allyl decyl ether.[7]
Protection of a Primary Alcohol with Benzyl Ether
Reaction: R-OH + Bn-Br → R-O-Bn
A general procedure for the benzylation of an alcohol using sodium hydride is as follows:
-
To a solution of the alcohol (1 equivalent) in anhydrous dimethylformamide (DMF) at 0°C under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 1.2 equivalents) is added portion-wise.
-
The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is cooled back to 0°C, and benzyl bromide (BnBr, 1.2 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC.
-
The reaction is carefully quenched by the slow addition of water at 0°C.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Deprotection of an Allyl Ether
Reaction: R-O-Allyl → R-OH
A mild deprotection strategy for allyl ethers using a palladium catalyst is described as follows:
-
To a solution of the allyl ether in methanol, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, catalytic amount) and potassium carbonate (K₂CO₃) are added.
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent.
-
The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the deprotected alcohol.
Deprotection of a Benzyl Ether by Hydrogenolysis
Reaction: R-O-Bn + H₂ → R-OH + Toluene
A typical procedure for the hydrogenolysis of a benzyl ether is as follows:
-
The benzyl ether is dissolved in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).[6]
-
A catalytic amount of palladium on activated carbon (10% Pd/C) is added to the solution.
-
The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.[6]
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.[6]
-
The filtrate is concentrated under reduced pressure to yield the deprotected alcohol, which is often pure enough for subsequent steps, or can be further purified by chromatography.[6]
Signaling Pathways and Experimental Workflows
Protection and Deprotection Mechanisms
The following diagrams illustrate the general mechanisms for the protection of an alcohol as an allyl or benzyl ether and their subsequent deprotection.
Experimental Workflow: Protecting Group Selection
The choice between an allyl and a benzyl ether protecting group often depends on the other functional groups present in the molecule and the planned synthetic route. This workflow diagram illustrates the decision-making process.
References
- 1. mpikg.mpg.de [mpikg.mpg.de]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. ias.ac.in [ias.ac.in]
Advantages of allyl ethers versus other alcohol protecting groups
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For researchers, scientists, and drug development professionals, the ability to selectively mask and unmask reactive functional groups is a cornerstone of synthetic strategy. Among the arsenal of alcohol protecting groups, the allyl ether stands out for its unique combination of stability and versatile deprotection methods. This guide provides an objective comparison of allyl ethers with other commonly employed alcohol protecting groups, supported by experimental data and detailed protocols.
Orthogonal Protection: The Strategic Advantage of Allyl Ethers
A key feature of a valuable protecting group is its ability to be removed under conditions that do not affect other protecting groups within the same molecule, a concept known as orthogonality. Allyl ethers excel in this regard, offering a distinct deprotection pathway that is compatible with many other common protecting groups.
Comparative Stability of Common Alcohol Protecting Groups
The stability of a protecting group across a range of chemical conditions dictates its utility in a synthetic sequence. The following table summarizes the qualitative stability of allyl ethers in comparison to other frequently used alcohol protecting groups.
| Protecting Group | Reagents for Introduction | Stability to Acidic Conditions | Stability to Basic Conditions | Stability to Oxidative Conditions | Stability to Reductive Conditions |
| Allyl Ether | Allyl-Br, NaH | Stable | Stable | Varies | Stable (except catalytic hydrogenation) |
| TBDMS Ether | TBDMS-Cl, Imidazole | Labile | Stable | Stable | Stable |
| Benzyl Ether (Bn) | BnBr, NaH | Stable | Stable | Stable | Labile (H₂, Pd/C) |
| Acetyl Ester (Ac) | Ac₂O, Pyridine | Labile | Labile | Stable | Stable |
Note: Stability is a relative term and can be influenced by the specific substrate and reaction conditions.
Deprotection Strategies: A Key Differentiator
The true power of the allyl ether lies in its diverse and mild deprotection methods, which are often orthogonal to the cleavage of other protecting groups.
| Protecting Group | Deprotection Reagents |
| Allyl Ether | 1. Isomerization (e.g., t-BuOK) then mild acid2. Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a nucleophile |
| TBDMS Ether | F⁻ source (e.g., TBAF) or mild acid |
| Benzyl Ether (Bn) | Catalytic Hydrogenation (H₂, Pd/C) |
| Acetyl Ester (Ac) | Mild acid or base (e.g., K₂CO₃, MeOH) |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following are representative protocols for the protection of an alcohol as an allyl ether, a tert-butyldimethylsilyl (TBDMS) ether, and a benzyl ether, along with their respective deprotection methods.
Allyl Ether Protection and Deprotection
Protection of an Alcohol as an Allyl Ether (Williamson Ether Synthesis)
-
Procedure: To a stirred suspension of sodium hydride (1.2 eq.) in dry THF at 0 °C is added a solution of the alcohol (1.0 eq.) in dry THF. The mixture is stirred for 30 minutes at room temperature. Allyl bromide (1.5 eq.) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Deprotection of an Allyl Ether via Palladium Catalysis
-
Procedure: To a solution of the allyl ether (1.0 eq.) in methanol is added tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) and potassium carbonate (2.0 eq.). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
TBDMS Ether Protection and Deprotection
Protection of an Alcohol as a TBDMS Ether
-
Procedure: To a solution of the alcohol (1.0 eq.) and imidazole (2.5 eq.) in dry DMF at 0 °C is added tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.). The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Deprotection of a TBDMS Ether using TBAF
-
Procedure: To a solution of the TBDMS ether (1.0 eq.) in THF at 0 °C is added a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq.). The reaction mixture is stirred at 0 °C and allowed to warm to room temperature until the reaction is complete (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
Benzyl Ether Protection and Deprotection
Protection of an Alcohol as a Benzyl Ether
-
Procedure: To a stirred suspension of sodium hydride (1.2 eq.) in dry THF at 0 °C is added a solution of the alcohol (1.0 eq.) in dry THF. The mixture is stirred for 30 minutes at room temperature. Benzyl bromide (1.2 eq.) and a catalytic amount of tetrabutylammonium iodide are then added. The reaction is heated to reflux until completion (monitored by TLC). The reaction is cooled to room temperature, carefully quenched with water, and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
-
Procedure: To a solution of the benzyl ether (1.0 eq.) in methanol is added 10% palladium on carbon (10 wt%). The flask is evacuated and backfilled with hydrogen gas (using a balloon). The reaction mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford the deprotected alcohol.
Visualizing Reaction Pathways and Orthogonality
The following diagrams, generated using Graphviz, illustrate the deprotection mechanism of an allyl ether and a hypothetical workflow demonstrating the orthogonal deprotection of allyl, TBDMS, and benzyl ethers in a multi-step synthesis.
Caption: Mechanism of Palladium-Catalyzed Allyl Ether Deprotection.
Caption: Hypothetical Orthogonal Deprotection Sequence.
Conclusion
Allyl ethers offer a compelling set of advantages for the protection of alcohols in complex organic synthesis. Their stability to a broad range of acidic and basic conditions, coupled with their unique and mild deprotection methods, makes them a powerful tool for implementing orthogonal protection strategies. While silyl ethers provide lability under acidic or fluoride-mediated conditions and benzyl ethers are readily cleaved by hydrogenolysis, the palladium-catalyzed deprotection of allyl ethers provides a distinct and highly selective transformation. For researchers and drug development professionals, a thorough understanding of the comparative strengths and weaknesses of these protecting groups is essential for the design and execution of efficient and successful synthetic routes.
Comparative study of different synthesis methods for allyl butyl ether
A Comparative Analysis of Synthesis Methods for Allyl Butyl Ether
This guide provides a comparative analysis of different methodologies for the synthesis of this compound, a valuable compound in various chemical applications. The comparison focuses on key performance metrics such as reaction yield, time, and conditions, supported by detailed experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Overview of Synthesis Methods
The synthesis of this compound can be primarily achieved through several key methods, including the traditional Williamson ether synthesis, modern variations like Phase Transfer Catalysis (PTC), and acid-catalyzed dehydration of alcohols. Each method offers distinct advantages and disadvantages concerning yield, reaction conditions, and environmental impact.
Comparative Performance Data
The following table summarizes the quantitative data for different synthesis methods of this compound, providing a clear comparison of their performance.
| Parameter | Williamson Ether Synthesis | Phase Transfer Catalysis (PTC) | Acid-Catalyzed Dehydration |
| Reactants | Sodium butoxide and allyl chloride OR Butanol, a base (e.g., NaH), and allyl halide | n-Butanol, allyl chloride, aqueous NaOH | Allyl alcohol and n-butanol |
| Catalyst | None (base is a reagent) | Quaternary ammonium salts (e.g., TBAB) or polyethylene glycol (PEG)[1] | Dual catalyst: Cuprous salt (e.g., CuCl) and an acidic co-catalyst[2] |
| Solvent | Aprotic polar solvents (e.g., THF, DMF, Acetonitrile)[3][4] | Organic solvent (e.g., dodecane, toluene) and water[1][5] | Solvent-free conditions can be applied[5] |
| Reaction Temp. | 50-100 °C[3] | ~50 °C[5] | Elevated temperatures with water removal[2] |
| Reaction Time | 1-8 hours[3] | Can be completed within 1-3.5 hours[1][5] | Varies based on efficiency of water removal |
| Typical Yield | 50-95%[3] | High, up to 99% for similar mono-O-allylation[5] | Up to 91% for similar dehydrative allylation[5] |
Experimental Protocols
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers via an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[3][6]
Protocol:
-
Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and a stirrer, add n-butanol (1 eq.) to a suspension of a strong base like sodium hydride (NaH, 1.2 eq.) in an anhydrous aprotic solvent such as THF at 0 °C.[4]
-
Stir the mixture at this temperature for 1-2 hours to ensure the complete formation of the sodium butoxide.
-
Nucleophilic Substitution: Slowly add allyl chloride or allyl bromide (1 eq.) to the reaction mixture at 0 °C.[4]
-
Allow the reaction to warm to room temperature and then heat to reflux (typically 50-100 °C) for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][4]
-
Work-up: After completion, cool the mixture, quench it by carefully adding water, and then acidify with dilute HCl.
-
Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure this compound.[4]
Phase Transfer Catalysis (PTC) Synthesis
PTC is an efficient method for reactions involving reactants in immiscible phases, enhancing reaction rates and yields under milder conditions.[5] It is a highly effective modification of the Williamson synthesis for industrial applications.
Protocol:
-
Reaction Setup: In a reaction vessel, combine n-butanol (1 eq.), an excess of allyl chloride (e.g., 3.5 eq.), and an organic solvent such as toluene or dodecane.[1][5]
-
Add the phase transfer catalyst, for instance, tetra-n-butylammonium bromide (TBAB) or Me(n-Oct)(_3)N
Br+ (0.3-1 mol%).[5]− -
Reaction Execution: Add an aqueous solution of a strong base, like 50% sodium hydroxide (NaOH), to the mixture while stirring vigorously.[5]
-
Heat the biphasic mixture to around 50 °C and maintain for approximately 3.5 hours.[5] Vigorous stirring is crucial to maximize the interfacial area between the phases.
-
Work-up and Purification: Upon completion, cool the reaction mixture and separate the organic layer.
-
Wash the organic phase with water to remove the catalyst and any remaining base.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation.
-
Further purification can be achieved by vacuum distillation of the residue to yield pure this compound.
Synthesis Workflow Visualization
The following diagram illustrates the comparative logical workflow for the synthesis of this compound using the described methods.
Caption: Comparative workflow of major synthesis routes for this compound.
Conclusion
The choice of synthesis method for this compound depends on the specific requirements of the application, such as desired yield, purity, scale, and environmental considerations.
-
The Williamson ether synthesis is a classic and versatile laboratory method, offering good yields, though it requires anhydrous conditions and strong bases.[3][4]
-
Phase Transfer Catalysis represents a significant improvement, particularly for industrial-scale production. It allows for the use of aqueous bases, proceeds under milder conditions, and can achieve excellent yields in shorter reaction times, making it a "greener" alternative.[1][5]
-
Acid-catalyzed dehydration is an atom-economical route as water is the only byproduct.[2][5] However, it may require specific catalytic systems and careful control of reaction conditions to prevent side reactions and drive the equilibrium towards the product.[2]
For laboratory-scale synthesis where simplicity is key, the traditional Williamson method remains a viable option. For larger-scale, more efficient, and environmentally conscious production, Phase Transfer Catalysis is generally the superior choice.
References
Spectroscopic Analysis for Confirming the Purity of Allyl Butyl Ether: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is paramount in scientific research and drug development, where even trace impurities can lead to erroneous results and compromise the safety and efficacy of final products. Allyl butyl ether, a versatile chemical intermediate, is no exception. This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of this compound, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate techniques for their needs.
Introduction to Purity Analysis of this compound
This compound is commonly synthesized via Williamson ether synthesis or acid-catalyzed dehydration reactions. These synthetic routes can introduce various impurities, including unreacted starting materials such as allyl alcohol and n-butyl alcohol, as well as byproducts like diallyl ether and dibutyl ether. Effective purity assessment, therefore, requires analytical techniques capable of detecting and quantifying these potential contaminants. This guide focuses on the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for this purpose. Additionally, Gas Chromatography (GC) is discussed as a powerful complementary technique for quantitative purity analysis.
Spectroscopic Data for this compound and Potential Impurities
Clear identification of this compound and its potential impurities relies on understanding their unique spectroscopic signatures. The following tables summarize the key spectral data for these compounds.
¹H NMR Spectral Data (CDCl₃, 400 MHz)[1]
| Compound | Chemical Shift (δ) [ppm] and Multiplicity |
| This compound | ~5.90 (m, 1H, -CH=), ~5.20 (m, 2H, =CH₂), ~3.95 (d, 2H, O-CH₂-CH=), ~3.45 (t, 2H, O-CH₂-), ~1.55 (m, 2H, -CH₂-), ~1.40 (m, 2H, -CH₂-), ~0.90 (t, 3H, -CH₃) |
| Allyl Alcohol | ~5.95 (m, 1H, -CH=), ~5.20 (m, 2H, =CH₂), ~4.10 (d, 2H, O-CH₂-), ~2.50 (br s, 1H, -OH) |
| n-Butyl Alcohol | ~3.65 (t, 2H, O-CH₂-), ~1.55 (m, 2H, -CH₂-), ~1.40 (m, 2H, -CH₂-), ~0.95 (t, 3H, -CH₃), ~1.90 (br s, 1H, -OH) |
| Diallyl Ether | ~5.90 (m, 2H, -CH=), ~5.25 (m, 4H, =CH₂), ~4.00 (d, 4H, O-CH₂-)[1] |
| Dibutyl Ether | ~3.40 (t, 4H, O-CH₂-), ~1.55 (m, 4H, -CH₂-), ~1.40 (m, 4H, -CH₂-), ~0.90 (t, 6H, -CH₃) |
¹³C NMR Spectral Data (CDCl₃)[3]
| Compound | Chemical Shift (δ) [ppm] |
| This compound | ~135.0 (-CH=), ~117.0 (=CH₂), ~72.0 (O-CH₂-allyl), ~70.0 (O-CH₂-butyl), ~32.0 (-CH₂-), ~19.5 (-CH₂-), ~14.0 (-CH₃) |
| Allyl Alcohol | ~138.0 (-CH=), ~114.0 (=CH₂), ~63.0 (O-CH₂) |
| n-Butyl Alcohol | ~62.5 (O-CH₂-), ~35.0 (-CH₂-), ~19.0 (-CH₂-), ~14.0 (-CH₃) |
| Diallyl Ether | ~135.0 (-CH=), ~117.0 (=CH₂), ~72.0 (O-CH₂-)[2] |
| Dibutyl Ether | ~71.0 (O-CH₂-), ~32.0 (-CH₂-), ~19.5 (-CH₂-), ~14.0 (-CH₃) |
FT-IR Spectral Data (Liquid Film)[1][5]
| Compound | Characteristic Absorption Bands (cm⁻¹) |
| This compound | ~3080 (=C-H stretch), ~2960-2870 (C-H stretch), ~1645 (C=C stretch), ~1100 (C-O-C stretch) |
| Allyl Alcohol | ~3300 (O-H stretch, broad), ~3080 (=C-H stretch), ~2940-2870 (C-H stretch), ~1645 (C=C stretch), ~1030 (C-O stretch) |
| n-Butyl Alcohol | ~3350 (O-H stretch, broad), ~2960-2870 (C-H stretch), ~1050 (C-O stretch) |
| Diallyl Ether | ~3080 (=C-H stretch), ~2980-2850 (C-H stretch), ~1645 (C=C stretch), ~1120 (C-O-C stretch) |
| Dibutyl Ether | ~2960-2870 (C-H stretch), ~1120 (C-O-C stretch)[3] |
Mass Spectrometry Data (Electron Ionization)[1][7]
| Compound | Key Mass-to-Charge Ratios (m/z) |
| This compound | 114 (M⁺), 57, 41 (base peak) |
| Allyl Alcohol | 58 (M⁺), 57, 41, 31 |
| n-Butyl Alcohol | 74 (M⁺, weak), 56, 43, 31 (base peak)[4] |
| Diallyl Ether | 98 (M⁺), 83, 69, 57, 41 (base peak) |
| Dibutyl Ether | 130 (M⁺, weak), 87, 73, 57 (base peak), 41 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C NMR Spectroscopy
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
FT-IR Spectroscopy
Methodology:
-
Sample Preparation: For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or neat liquid film method is suitable.
-
ATR: Place a drop of the sample directly onto the ATR crystal.
-
Neat Liquid Film: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder (or clean ATR crystal).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum of the sample.
Mass Spectrometry (Electron Ionization)
Methodology:
-
Sample Introduction: Introduce a small amount of the volatile this compound sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system or a direct insertion probe.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization Parameters:
-
Ionization Energy: 70 eV (standard for library matching).
-
Source Temperature: 200-250 °C.
-
-
Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. Compare the obtained spectrum with a reference library for confirmation.
Comparison of Spectroscopic Techniques
| Technique | Strengths | Limitations |
| ¹H NMR | - Provides detailed structural information. - Quantitative determination of purity by integrating signals of the main compound and impurities. - Highly reproducible. | - Requires deuterated solvents. - Can be less sensitive to trace impurities without specialized techniques. |
| ¹³C NMR | - Provides information on the carbon skeleton. - Complements ¹H NMR for structural elucidation. | - Inherently less sensitive than ¹H NMR, requiring more sample or longer acquisition times. - Not typically used for quantification. |
| FT-IR | - Rapid and non-destructive. - Good for identifying the presence of key functional groups (e.g., O-H from alcohol impurities). | - Provides limited structural information. - Spectra can be complex and overlapping, making it difficult to identify minor components. - Not inherently quantitative. |
| Mass Spec. | - Highly sensitive, excellent for detecting trace impurities. - Provides molecular weight information. - Fragmentation patterns can aid in structural identification. | - "Hard" ionization techniques like EI can lead to the absence of a molecular ion peak for some compounds. - Isomers may have similar mass spectra. |
| GC | - Excellent for separating volatile components of a mixture. - Provides quantitative purity information based on peak areas. - High sensitivity, especially with a Flame Ionization Detector (FID). | - Requires the compound to be volatile and thermally stable. - Does not provide structural information on its own (requires coupling with MS). |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis for purity confirmation.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationships in purity assessment of this compound.
Conclusion
A multi-technique approach is recommended for the robust confirmation of this compound purity. ¹H NMR and GC are powerful tools for quantitative assessment, while FT-IR and MS provide complementary qualitative information that is crucial for the identification of unknown impurities. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of their this compound samples, ensuring the integrity and reliability of their scientific work.
References
- 1. Allyl ether(557-40-4) 1H NMR [m.chemicalbook.com]
- 2. Allyl ether(557-40-4) 13C NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Unveiling the Reactivity Landscape of Allyl Ethers: A DFT-Based Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the subtle differences in the reactivity of molecular scaffolds is paramount for designing novel synthetic routes and predicting metabolic pathways. This guide provides a comparative analysis of the reactivity of different allyl ethers and related compounds, leveraging the power of Density Functional Theory (DFT) to elucidate the underlying electronic factors governing their chemical behavior.
This analysis centers on the hydrogen abstraction reaction, a fundamental process in many chemical and biological transformations. By comparing the activation energies of allyl ethyl ether (AEE) with its nitrogen and sulfur analogues, ethyl allyl amine (EAA) and ethyl allyl sulfide (EAS), we can gain valuable insights into how the heteroatom influences the reactivity of the allyl group.
Comparative Analysis of Activation Energies
The reactivity of AEE, EAA, and EAS was assessed by calculating the activation energy (Ea) for the hydrogen abstraction reaction by a benzoyl radical. This reaction is a key initiation step in polymerization and can serve as a model for radical-mediated processes in biological systems. The calculations were performed in the gas phase and in different solvents to account for environmental effects.[1]
| Compound | Gas Phase Ea (kcal/mol) | Methanol Ea (kcal/mol) | Water Ea (kcal/mol) | DMSO Ea (kcal/mol) |
| Allyl Ethyl Ether (AEE) | 20.20 | 18.99 | 18.23 | 19.10 |
| Ethyl Allyl Amine (EAA) | 19.34 | 18.22 | 17.94 | 18.31 |
| Ethyl Allyl Sulfide (EAS) | 18.89 | 18.01 | 17.92 | 18.12 |
Data sourced from a 2023 study on the DFT analysis of allyl-type monomers.[1]
From the data, a clear trend in reactivity emerges. In the gas phase, allyl ethyl ether exhibits the highest activation energy, indicating it is the least reactive towards hydrogen abstraction among the three.[1] Ethyl allyl sulfide has the lowest activation energy, making it the most reactive. This trend generally holds true in the presence of solvents, with the reactivity order being EAS > EAA > AEE. Notably, the activation energies are generally lower in polar solvents like water and methanol, highlighting the role of the solvent in stabilizing the transition state.[1]
The higher reactivity of the sulfur and nitrogen analogues can be attributed to the greater ability of these heteroatoms to stabilize the resulting radical species through resonance and hyperconjugation. Frontier Molecular Orbital (FMO) analysis further reveals that the HOMO-LUMO energy gap is smallest for EAS, which theoretically correlates with higher reactivity.[1]
Experimental Protocols
The following computational methodology was employed to obtain the presented data. This protocol provides a framework for researchers looking to conduct similar DFT analyses.
Computational Details:
-
Software: All calculations were performed using the Gaussian 16 software package.[1]
-
Method: Density Functional Theory (DFT) was the chosen quantum mechanical method.[1]
-
Functional: The M06-2X functional was used for all geometry optimizations and energy calculations.[1]
-
Basis Set: The 6-311++g(d,p) basis set was employed for all atoms.[1]
-
Solvent Model: The effect of the solvent environment was simulated using the implicit Solvation Model based on Density (SMD).[1]
-
Zero-Point Energy Correction: A scaling factor of 0.97 was applied for the zero-point energy (ZPE) correction.[1]
The workflow for a typical DFT analysis of reactivity is illustrated in the diagram below.
This guide demonstrates the utility of DFT in providing a quantitative and predictive understanding of the reactivity of allyl ethers. For researchers engaged in the design and development of new chemical entities, these computational approaches offer a powerful tool for in silico screening and hypothesis testing, ultimately accelerating the pace of discovery.
References
Head-to-head comparison of catalysts for ether synthesis
A comprehensive head-to-head comparison of various catalytic systems for ether synthesis is presented below, tailored for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of catalyst performance, supported by experimental data, detailed protocols, and mechanistic diagrams.
Overview of Catalytic Ether Synthesis
Ether synthesis is a cornerstone of organic chemistry, with applications ranging from solvent production to the synthesis of complex pharmaceutical intermediates. Catalysts play a pivotal role by enhancing reaction rates, improving selectivity, and enabling milder reaction conditions. The choice of catalyst depends on the desired ether structure (symmetrical, unsymmetrical, sterically hindered), the nature of the substrates (alcohols, alkenes, alkyl halides), and process considerations such as catalyst reusability and environmental impact.
This guide compares several major classes of catalysts:
-
Brønsted Acids: Traditional catalysts for alcohol dehydration.
-
Solid Acids (Heterogeneous): Including ion-exchange resins, zeolites, and clays, which offer advantages in separation and recyclability.
-
Lewis Acids: Effective for specific transformations, particularly with sensitive substrates.
-
Phase Transfer Catalysts: Used in Williamson ether synthesis to enhance reaction rates between immiscible reactants.
Performance Comparison of Catalysts
The performance of different catalysts is highly dependent on the specific ether being synthesized. Below are comparisons for two common and industrially significant ethers: diethyl ether (a symmetrical ether) and methyl tert-butyl ether (MTBE, an unsymmetrical ether).
Catalysts for Symmetrical Ether Synthesis: Diethyl Ether
Diethyl ether is typically produced by the acid-catalyzed dehydration of ethanol. The primary competition is the elimination reaction to form ethylene, the selectivity for which is highly temperature-dependent.[1][2]
| Catalyst System | Substrate | Temperature (°C) | Pressure | Yield (%) | Selectivity (%) | Reference |
| Conc. H₂SO₄ | Ethanol | 130-140 | Atmospheric | High (not specified) | Favors Ether | [2] |
| Conc. H₂SO₄ | Ethanol | >150 | Atmospheric | Lower | Favors Alkene | [2] |
| γ-Alumina | Ethanol (Vapor Phase) | 140 | Atmospheric | Up to 95 | High for Ether | [3][4] |
| Solid Phosphoric Acid | Ethanol (Vapor Phase) | Not specified | Not specified | High | Adjustable | [3] |
Key Insights:
-
For the acid-catalyzed dehydration of primary alcohols like ethanol, temperature control is critical. Lower temperatures (around 140°C) favor the SN2 reaction to form the ether, while higher temperatures (>150°C) promote the E2 elimination to yield the corresponding alkene.[1][2]
-
Heterogeneous solid acid catalysts like γ-alumina can achieve very high yields and selectivity for diethyl ether under vapor-phase conditions and offer easier product separation and catalyst recycling.[3]
Catalysts for Unsymmetrical Ether Synthesis: MTBE
The synthesis of MTBE from methanol and isobutene is a large-scale industrial process where heterogeneous catalysts are standard. The most common catalyst is the sulfonic acid ion-exchange resin, Amberlyst-15.
| Catalyst System | Substrates | Temperature (°C) | Solvent | Activity/Efficiency Comparison | Activation Energy (kJ/mol) | Reference |
| Amberlyst-15 | Methanol, Isobutene | 60 | 1,4-Dioxan | Benchmark | 25 | [5] |
| Al³⁺-Montmorillonite | Methanol, Isobutene | 60 | 1,4-Dioxan | ~50-60% of Amberlyst-15 | 44 | [5] |
| Ti³⁺-Montmorillonite | Methanol, Isobutene | 60 | 1,4-Dioxan | ~25% of Amberlyst-15 | Not specified | [5] |
| Zeolite Hβ | t-Butanol, Methanol | 80-90 | Not specified | Comparable to Amberlyst-15 | Not specified | [6] |
| Zeolite HZSM-5 | t-Butanol, Methanol | 120 | Not specified | Lower than Hβ | Not specified | [6] |
| Zeolite HY | t-Butanol, Methanol | 140-150 | Not specified | Lower than Hβ | Not specified | [6] |
Key Insights:
-
Amberlyst-15 is the industry-standard catalyst for MTBE synthesis, exhibiting high activity at relatively low temperatures.[5][7]
-
Zeolites , particularly Hβ, show comparable activity to Amberlyst-15 but may require slightly higher operating temperatures. Their well-defined pore structure can enhance selectivity.[6]
-
Montmorillonite clays show catalytic activity but are generally less efficient than Amberlyst-15 under similar conditions. Their performance can be improved by reducing their water content.[5]
Experimental Protocols
Protocol 1: Synthesis of Diethyl Ether using γ-Alumina
This protocol describes a laboratory-scale vapor-phase synthesis of diethyl ether.
Materials:
-
Ethanol (95%)
-
γ-Alumina catalyst (1 gram)
-
Nitrogen gas (carrier)
-
Fixed-bed reactor tube
-
Tube furnace
-
Vaporization tank
-
Condenser and collection flask
Procedure:
-
Pack the fixed-bed reactor with 1 gram of γ-Alumina catalyst.
-
Place the reactor inside the tube furnace and heat to the reaction temperature of 140°C.[4]
-
Heat ethanol in the vaporization tank to generate a stable vapor.
-
Introduce the ethanol vapor into the reactor by passing a stream of nitrogen gas (200 ml/min) through the vaporization tank.[4]
-
The reaction occurs as the ethanol vapor passes over the heated catalyst bed.
-
The product stream exiting the reactor is passed through a condenser to liquefy the diethyl ether and any unreacted ethanol.
-
Collect the condensate in a cooled collection flask.
-
Analyze the product mixture using gas chromatography (GC) to determine yield and selectivity.
Protocol 2: Synthesis of MTBE using Amberlyst-15
This protocol is based on the comparative study of montmorillonite-derived catalysts with an ion-exchange resin.[5]
Materials:
-
Methanol
-
Isobutene (or t-butanol as a precursor)
-
Amberlyst-15 resin
-
1,4-Dioxan (solvent)
-
Sealed reaction vessel (e.g., stirred autoclave)
Procedure:
-
Charge the reaction vessel with Amberlyst-15 catalyst, methanol, and 1,4-dioxan as the solvent.
-
Seal the vessel and heat to the desired reaction temperature (e.g., 60°C) with stirring.
-
Introduce a known amount of isobutene into the vessel.
-
Maintain the reaction at a constant temperature and pressure, taking aliquots at regular intervals to monitor progress.
-
Analyze the samples by gas chromatography (GC) to determine the concentration of reactants and products, allowing for the calculation of reaction rates and efficiency.
-
The rate-determining step is often the protonation of the alkene on the catalyst surface.[5]
Mechanistic Pathways and Workflows
Visualizing the reaction pathways and experimental setups is crucial for understanding the catalytic processes.
Caption: General workflow for a typical catalytic ether synthesis experiment.
Caption: Ether vs. alkene formation in acid-catalyzed alcohol dehydration.
References
- 1. Khan Academy [khanacademy.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diethyl ether - Wikipedia [en.wikipedia.org]
- 4. Diethyl Ether Production Process with Various Catalyst Type - Diponegoro University | Institutional Repository (UNDIP-IR) [eprints.undip.ac.id]
- 5. Methyl t-Butyl Ether (MTBE) Production: A Comparison of Montmorillonite-Derived Catalysts with an Ion-Exchange Resin | Clays and Clay Minerals | Cambridge Core [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. archive.sciendo.com [archive.sciendo.com]
A Comparative Guide to Stereocontrol in Reactions of Allyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The stereoselective transformation of allyl ethers is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules with high precision. This guide provides a comparative analysis of two powerful methods for achieving stereocontrol in key reactions of allyl ethers: the Asymmetric Claisen Rearrangement and the Enantioselective[1][2]-Wittig Rearrangement. The performance of different catalytic systems is compared through quantitative data, and detailed experimental protocols for seminal examples are provided to support the validation and application of these methodologies.
Asymmetric Claisen Rearrangement of Allyl Vinyl Ethers
The[2][2]-sigmatropic Claisen rearrangement of allyl vinyl ethers is a powerful C-C bond-forming reaction. Achieving stereocontrol has been a significant focus, with various catalytic systems developed to induce high diastereo- and enantioselectivity. Below is a comparison of two leading methodologies.
Data Presentation: Catalyst Performance in Asymmetric Claisen Rearrangements
| Entry | Catalyst System | Substrate | Yield (%) | d.r. (anti:syn) | ee (%) (anti) | Reference |
| 1 | (S,S)-Ph-BOX-Ni(OTf)₂ | Allyl furyl ether (E-isomer) | 95 | >20:1 | 96 | [1][3] |
| 2 | (R,R)-Ph-BOX-Ni(OTf)₂ | Allyl furyl ether (E-isomer) | 96 | >20:1 | >99 | [1][3] |
| 3 | (S,S)-Ph-BOX-Ni(OTf)₂ | Allyl furyl ether (Z-isomer) | 92 | 1:>20 | 95 | [1][3] |
| 4 | (R,R)-Ph-BOX-Ni(OTf)₂ | Allyl furyl ether (Z-isomer) | 94 | 1:>20 | 98 | [1][3] |
| 5 | [CpRu(CH₃CN)₃]PF₆ / Ligand 3 / B(OPh)₃ | Cinnamyl vinyl ether | 93 | 16:1 | 94 | [2][4] |
| 6 | [CpRu(CH₃CN)₃]PF₆ / Ligand 3 / B(OPh)₃ | (p-Cl-C₆H₄)-allyl vinyl ether | 95 | >20:1 | 95 | [2][4] |
| 7 | [CpRu(CH₃CN)₃]PF₆ / Ligand 3 / B(OPh)₃ | (2-furyl)-allyl vinyl ether | 88 | >20:1 | 93 | [2][4] |
Experimental Protocols
1. Ni(II)-Catalyzed Asymmetric Dearomative Claisen Rearrangement of Allyl Furyl Ethers
-
General Procedure: To a solution of the chiral N,N'-dioxide ligand (0.022 mmol) in CH₂Cl₂ (1.0 mL) is added Ni(OTf)₂ (0.02 mmol) under a nitrogen atmosphere. The mixture is stirred at room temperature for 2 hours. The allyl furyl ether substrate (0.2 mmol) and 4Å molecular sieves (100 mg) are then added. The reaction is stirred at the specified temperature until completion (monitored by TLC). The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.[1][3]
2. Ru(II)-Catalyzed Enantioselective Claisen Rearrangement of Unactivated Allyl Vinyl Ethers
-
General Procedure: In a nitrogen-filled glovebox, [CpRu(CH₃CN)₃]PF₆ (5.0 mg, 0.010 mmol), the chiral ligand (0.010 mmol), and B(OPh)₃ (2.9 mg, 0.010 mmol) are added to a vial. THF (0.2 mL) and acetonitrile (1.6 μL, 0.030 mmol) are added, and the mixture is stirred for 5 minutes. 4Å molecular sieves (100 mg) and a solution of the allyl vinyl ether substrate (0.10 mmol) in THF (0.8 mL) are then added. The reaction is stirred at 23 °C for the specified time. The mixture is then filtered through a plug of silica gel, eluting with diethyl ether. The solvent is removed in vacuo, and the residue is purified by flash chromatography to yield the product.[2][4]
Reaction Workflow Diagram
Caption: General workflow for catalytic asymmetric Claisen rearrangement.
Enantioselective[1][2]-Wittig Rearrangement of Allyl Ethers
The[1][2]-Wittig rearrangement is a concerted, pericyclic transformation of an allylic ether into a homoallylic alcohol. The use of chiral bases, such as chiral lithium amides, has enabled highly enantioselective variants of this reaction.
Data Presentation: Chiral Lithium Amide Performance in[1][2]-Wittig Rearrangement
| Entry | Substrate | Chiral Amine Ligand | Base | Additive | Yield (%) | ee (%) | Reference |
| 1 | 2-(Allyloxymethyl)pyridine | (S)-N-tert-butyldiamine | n-BuLi | None | 86 | 82 | [5][6] |
| 2 | 2-(Allyloxymethyl)pyridine | (S)-N-tert-butyldiamine | n-BuLi | LiCl | 91 | 91 | [5][6] |
| 3 | 2-(Allyloxymethyl)pyridine | (S)-N-tert-butyldiamine | n-BuLi | TMSCl | 89 | 95 | [5][6] |
| 4 | 2-(Cinnamoxymethyl)pyridine | (S)-N-tert-butyldiamine | n-BuLi | TMSCl | 85 | 93 | [5][6] |
| 5 | 2-(Crotyloxymethyl)pyridine | (S)-N-tert-butyldiamine | n-BuLi | TMSCl | 88 | 94 | [5][6] |
Experimental Protocol
1. Enantioselective[1][2]-Wittig Rearrangement Using a Chiral Lithium Amide
-
General Procedure: To a solution of the chiral diamine (0.28 mmol) in toluene (2.0 mL) is added n-BuLi (1.6 M in hexane, 0.28 mmol) at 0 °C under an argon atmosphere. The solution is stirred for 15 minutes. In a separate flask, a solution of the allyl picolyl ether substrate (0.2 mmol) and TMSCl (0.4 mmol) in toluene (2.0 mL) is cooled to -100 °C. The prepared chiral lithium amide solution is then added dropwise to the substrate solution. The reaction mixture is stirred at -100 °C for the specified time. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is dissolved in THF (2.0 mL), and TBAF (1.0 M in THF, 0.4 mmol) is added. The mixture is stirred at room temperature for 30 minutes, then quenched with water and extracted with ethyl acetate. The organic layers are dried and concentrated, and the crude product is purified by flash column chromatography on silica gel.[5][6]
Logical Relationship Diagram
Caption: Factors influencing stereocontrol in the[1][2]-Wittig rearrangement.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective [2,3]-Wittig rearrangement of allyl picolyl ethers with chiral lithium amides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. citedrive.com [citedrive.com]
- 4. Enantioselective [2,3]-Wittig rearrangement of allyl picolyl ethers with chiral lithium amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective [2,3]-Wittig Rearrangement of Carboxylic Acid Derived Enolates by Tetradentate Chiral Lithium Amide | Semantic Scholar [semanticscholar.org]
- 6. Asymmetric Claisen Rearrangements Enabled by Catalytic Asymmetric Di(allyl) Ether Synthesis [organic-chemistry.org]
A Comparative Guide to SN1 and SN2 Cleavage of Substituted Ethers
For Researchers, Scientists, and Drug Development Professionals
The acid-catalyzed cleavage of ethers is a fundamental reaction in organic synthesis, often pivotal in the deprotection of alcohol functional groups and the modification of complex molecules. The mechanistic pathway of this cleavage, proceeding through either a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2) mechanism, is highly dependent on the structure of the ether's alkyl substituents. This guide provides a comprehensive analysis of the factors governing the SN1 versus SN2 pathways, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in reaction design and optimization.
Deciphering the Mechanistic Divide: SN1 vs. SN2
The cleavage of an ether by a strong acid, typically hydrobromic acid (HBr) or hydroiodic acid (HI), is initiated by the protonation of the ether oxygen. This crucial first step transforms the alkoxy group into a good leaving group (an alcohol). The subsequent nucleophilic attack by the halide ion (Br⁻ or I⁻) determines the reaction's classification as either SN1 or SN2.[1]
-
SN2 Mechanism: Characterized by a concerted, single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This pathway is favored for methyl and primary alkyl groups due to minimal steric hindrance.[2]
-
SN1 Mechanism: A two-step process involving the formation of a carbocation intermediate after the departure of the leaving group, which is then attacked by the nucleophile. This mechanism is predominant for ethers with tertiary alkyl groups, as they can form stable carbocation intermediates.[2]
-
A Contentious Middle Ground (Secondary Ethers): Ethers with secondary alkyl groups can proceed through a combination of both SN1 and SN2 pathways, often resulting in a mixture of products. The dominant mechanism can be influenced by reaction conditions such as solvent polarity and temperature.[3][4]
Factors Influencing the Cleavage Mechanism
Several key factors dictate whether the cleavage of a substituted ether will proceed via an SN1 or SN2 pathway:
| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism | Rationale |
| Substrate (Alkyl Group) | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary | Tertiary and secondary carbocations are more stable, favoring the SN1 pathway. SN2 reactions are sensitive to steric hindrance, thus favoring less substituted carbons.[2][5] |
| Nucleophile | Weaker nucleophiles are sufficient | Strong, unhindered nucleophiles | The SN1 rate is independent of the nucleophile's concentration and strength. The SN2 rate is directly proportional to the nucleophile's concentration and nucleophilicity. I⁻ is a better nucleophile than Br⁻.[5] |
| Leaving Group | Good leaving group is essential | Good leaving group is essential | Protonation of the ether oxygen creates a good leaving group (an alcohol), which is a prerequisite for both mechanisms. |
| Solvent | Polar protic solvents (e.g., water, alcohols) | Polar aprotic solvents (e.g., acetone, DMSO) | Polar protic solvents stabilize the carbocation intermediate in SN1 reactions. Polar aprotic solvents solvate the cation but not the anionic nucleophile, enhancing its reactivity in SN2 reactions. |
| Temperature | Higher temperatures can favor SN1 and elimination (E1) byproducts | Lower temperatures generally favor substitution over elimination | Increased thermal energy can facilitate the formation of the carbocation intermediate. |
Quantitative Analysis: A Data-Driven Comparison
While a wealth of qualitative data exists, precise kinetic data for ether cleavage is less commonly tabulated. The following table provides a representative overview of expected outcomes based on substrate structure.
| Ether Substrate | Reagent | Predominant Mechanism | Major Products | Relative Rate (Conceptual) |
| Diethyl Ether (Primary) | HBr, heat | SN2 | Ethyl bromide, Ethanol (further reacts to ethyl bromide with excess HBr) | Moderate |
| Methyl tert-butyl ether (MTBE) | HI, heat | SN1 | tert-butyl iodide, Methanol (further reacts to methyl iodide with excess HI) | Fast |
| Isopropyl methyl ether (Secondary) | HBr, heat | SN1/SN2 Mixture | Isopropyl bromide, Methyl bromide, Isopropyl alcohol, Methanol | Slow |
| Anisole (Phenyl methyl ether) | HI, heat | SN2 (on methyl group) | Phenol, Methyl iodide | Moderate |
Experimental Protocols
General Procedure for Acid-Catalyzed Ether Cleavage
Materials:
-
Substituted ether (1.0 eq)
-
Hydrobromic acid (48% aqueous solution, 2.0-3.0 eq) or Hydroiodic acid (57% aqueous solution, 2.0-3.0 eq)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane or diethyl ether for extraction
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted ether.
-
Carefully add the hydrobromic acid or hydroiodic acid.
-
Heat the reaction mixture to reflux for a specified time (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with deionized water.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography as required.
Product Analysis by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for separating alkyl halides and alcohols (e.g., DB-5 or equivalent).
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
Sample Preparation and Analysis:
-
Prepare a standard solution of the expected products (alkyl halides and alcohols) in a suitable solvent (e.g., dichloromethane).
-
Inject the standard solution to determine the retention times of each component.
-
Prepare a dilute solution of the crude reaction product in the same solvent.
-
Inject the sample and compare the retention times of the peaks with the standards to identify the products.
-
Quantify the product distribution by integrating the peak areas. The relative peak areas can be used to determine the ratio of the products formed.[6][7]
Mechanistic Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the SN1 and SN2 cleavage mechanisms and a typical experimental workflow.
References
- 1. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. forums.studentdoctor.net [forums.studentdoctor.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Pyrolysis gas chromatographic analysis of alcohol polyethoxylates with hydrobromic acid cleavage of the ether linkages - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. US6218580B1 - Process for intermolecular etherification and ether cleavage - Google Patents [patents.google.com]
A Comparative Guide to Characterization Methods for Copolymers Containing Allyl Butyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of copolymers containing allyl butyl ether. Understanding the composition, molecular weight, structure, and thermal properties of these copolymers is crucial for their application in various fields, including drug delivery and materials science. This document outlines the principles, experimental protocols, and comparative performance of the most common characterization methods, supported by experimental data from analogous polymer systems.
Overview of Characterization Techniques
The primary methods for characterizing copolymers containing this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining copolymer composition and microstructure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For confirming the presence of functional groups and for quantitative compositional analysis.
-
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC): For determining molecular weight averages and distribution.
-
Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA): For evaluating thermal transitions and stability.
The selection of a particular technique or a combination of techniques depends on the specific information required.
Comparative Performance of Characterization Methods
The following table summarizes the quantitative performance of each technique based on studies of similar polyether copolymers. It is important to note that these values are representative and may vary depending on the specific copolymer composition, solvent, and instrument used.
| Technique | Parameter Measured | Typical Resolution | Typical Sensitivity | Typical Accuracy | Key Advantages | Limitations |
| ¹H NMR | Copolymer composition, Microstructure (e.g., tacticity, monomer sequencing), Isomerization of allyl group | High (distinguishes protons in different chemical environments) | High (mg scale) | High (± 1-5% for composition) | Provides detailed structural information, quantitative. | Can be complex to interpret for complex copolymers, molecular weight determination can be error-prone if end-groups are not distinct[1]. |
| FTIR | Presence of functional groups, Copolymer composition (quantitative) | Moderate to High | High (µg to mg scale) | Moderate to High (± 5-10% for composition) | Fast, non-destructive, can be used for in-situ monitoring. | Overlapping peaks can complicate quantitative analysis, requires calibration for accurate composition determination[2][3][4]. |
| GPC/SEC | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI) | Moderate (separates based on hydrodynamic volume) | Moderate (mg scale) | Moderate (relative to standards) | Primary method for molecular weight distribution, robust and reliable. | Requires suitable standards for accurate molecular weight determination, choice of solvent is critical. |
| DSC | Glass transition temperature (Tg), Melting temperature (Tm), Crystallization temperature (Tc), Enthalpy of transitions | High | High (mg scale) | High | Provides information on the physical state and phase behavior of the polymer. | Can be affected by the thermal history of the sample. |
| TGA | Decomposition temperature, Thermal stability, Residual mass | High | High (mg scale) | High | Determines the temperature range of polymer stability and degradation profile. | Does not provide information on structural changes before decomposition. |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below. These protocols are based on common practices for polyether copolymers and should be optimized for specific copolymers containing this compound.
NMR Spectroscopy for Compositional Analysis
Objective: To determine the molar ratio of the comonomers in the this compound copolymer.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the copolymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate the characteristic peaks corresponding to each monomer unit. For an this compound-containing copolymer, this would typically involve integrating the protons of the allyl group and the butyl group, as well as a characteristic peak from the comonomer.
-
Calculate the molar ratio of the monomers based on the integral values and the number of protons each integral represents.
-
FTIR Spectroscopy for Functional Group Confirmation
Objective: To confirm the incorporation of both monomers into the copolymer by identifying their characteristic functional groups.
Methodology:
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of the copolymer in a volatile solvent (e.g., THF, chloroform), cast a thin film on a KBr or NaCl salt plate, and allow the solvent to evaporate completely.
-
ATR-FTIR: Place a small amount of the solid copolymer directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal before measuring the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in both monomers. For this compound, key peaks would include C-O-C stretching (ether linkage), C=C stretching (allyl group), and C-H stretching (alkyl groups).
-
GPC/SEC for Molecular Weight Determination
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
Methodology:
-
System Preparation:
-
Solvent Selection: Choose a solvent that completely dissolves the copolymer and is compatible with the GPC columns. Tetrahydrofuran (THF) is a common solvent for polyethers.
-
Column Selection: Use a set of columns appropriate for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
-
Sample Preparation:
-
Dissolve the copolymer in the mobile phase solvent at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Data Acquisition:
-
Inject the filtered sample solution into the GPC system.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Use a refractive index (RI) detector to monitor the concentration of the eluting polymer.
-
-
Data Analysis:
-
Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Use the calibration curve to determine the Mn, Mw, and PDI of the copolymer from its chromatogram.
-
Thermal Analysis (DSC and TGA)
Objective: To determine the thermal transitions and thermal stability of the copolymer.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry copolymer into an aluminum pan for DSC or a ceramic/platinum pan for TGA.
-
-
DSC Data Acquisition:
-
Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).
-
Typically, a heat-cool-heat cycle is performed to erase the thermal history of the sample. The data from the second heating scan is usually reported.
-
-
TGA Data Acquisition:
-
Heat the sample under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).
-
-
Data Analysis:
-
DSC: Determine the glass transition temperature (Tg) from the step change in the heat flow curve.
-
TGA: Determine the onset of decomposition temperature and the temperature of maximum weight loss from the TGA and derivative thermogravimetric (DTG) curves, respectively.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the characterization of copolymers containing this compound.
Caption: General experimental workflow for copolymer characterization.
The following diagram illustrates the logical decision-making process for choosing characterization techniques.
Caption: Decision tree for selecting characterization methods.
By employing a combination of these techniques, researchers and drug development professionals can gain a thorough understanding of the physicochemical properties of copolymers containing this compound, enabling their effective design and application.
References
- 1. Simple method for the quantitative analysis of thin copolymer films on substrates by infrared spectroscopy using direct calibration - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY01748K [pubs.rsc.org]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. scribd.com [scribd.com]
- 4. Quantification of copolymer composition (methyl acrylate and itaconic acid) in polyacrylonitrile carbon-fiber precursors by FTIR-spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Allyl Ether Deprotection: Efficacy and Methodologies
For researchers, scientists, and drug development professionals, the strategic cleavage of protecting groups is a cornerstone of successful multi-step synthesis. The allyl ether, a versatile protecting group for alcohols and phenols, offers stability under various conditions but requires specific methods for its removal. This guide provides an objective comparison of common deprotection strategies for allyl ethers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given synthetic challenge.
The deprotection of allyl ethers is a critical transformation in organic synthesis, enabling the unmasking of hydroxyl functionalities at desired stages. The choice of method is dictated by factors such as the substrate's sensitivity to acidic, basic, or oxidative/reductive conditions, and the presence of other functional groups. This guide explores the efficacy of several key deprotection strategies.
Comparison of Allyl Ether Deprotection Methods
The following table summarizes the performance of various reagents and catalytic systems for the deprotection of allyl ethers, highlighting reaction times, temperatures, and yields.
| Method/Reagents | Substrate Type | Reaction Time | Temperature | Yield (%) | Reference |
| Transition Metal-Catalyzed | |||||
| Pd(PPh₃)₄ / K₂CO₃ | Aryl allyl ether | 1 h | Reflux | 97 | [1] |
| Pd(PPh₃)₄ / Pyrrolidine | Allyl ester | 50 min | 0 °C | High | [2] |
| 10% Pd/C | Allyl aryl ether | Not specified | Not specified | High | [3] |
| [(PPh₃)₃RuCl₂] / DIPEA | O-allyl glycoside | 4 h | Reflux | High | [4][5] |
| Ni catalyst / Brønsted acid | O- and N-allyl groups | Not specified | Not specified | High | [6] |
| Oxidative Cleavage | |||||
| I₂ / DMSO | Allyl aryl ether | Not specified | Not specified | High | [7] |
| NaI / DMSO | Allyl ether | 1-4 h | 130 °C | 60-99 | [8] |
| OsO₄ / NMO, then NaIO₄ | O- and N-allyl groups | 4-5 days | Room Temp. | High | [9] |
| DDQ | Allyl ethers of primary alcohols | Not specified | Not specified | High | [7] |
| Base-Mediated Isomerization | |||||
| KOtBu, then mild acid | General allyl ethers | Not specified | Not specified | High | [6][10] |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below to ensure reproducibility and aid in the practical application of these methods.
Palladium-Catalyzed Deprotection of Aryl Allyl Ethers
This method is particularly mild and demonstrates high selectivity for aryl allyl ethers.[1][11]
Reagents and Materials:
-
Aryl allyl ether
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium carbonate (K₂CO₃)
-
Methanol (dry)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl allyl ether (1 equiv.) in dry methanol.
-
Add potassium carbonate (K₂CO₃).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the deprotected phenol.
Oxidative Deprotection using Sodium Iodide and DMSO
This protocol offers an inexpensive and efficient method for the cleavage of various allyl ethers.[8]
Reagents and Materials:
-
Allyl ether
-
Sodium iodide (NaI) (catalytic amount)
-
Dimethylsulfoxide (DMSO)
-
Standard heating and reaction glassware
Procedure:
-
To a solution of the allyl ether (1 equiv.) in DMSO, add a catalytic amount of sodium iodide.
-
Heat the reaction mixture to 130 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture onto crushed ice.
-
If a solid precipitates, filter and dry the product.
-
If the product is not a solid, extract with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to isolate the product.
Two-Step Deprotection via Isomerization and Hydrolysis
This classical approach involves isomerization of the allyl ether to a more labile enol ether, followed by acidic hydrolysis.[4][6]
Reagents and Materials:
-
Allyl ether
-
Potassium tert-butoxide (KOtBu) or a transition metal catalyst (e.g., [(PPh₃)₃RuCl₂]) for isomerization
-
Appropriate solvent (e.g., toluene for Ru-catalyzed isomerization)
-
Mild acid (e.g., dilute HCl) or HgCl₂/HgO for hydrolysis
-
Standard reaction glassware
Procedure (Isomerization with [(PPh₃)₃RuCl₂]):
-
Dissolve the allyl ether (1 equiv.) in toluene.
-
Add dichlorotris(triphenylphosphine)ruthenium(II) (catalytic amount) and a base such as N,N-diisopropylethylamine (DIPEA).
-
Reflux the mixture and monitor the formation of the prop-1-enyl ether by TLC or NMR.
-
Once isomerization is complete, remove the solvent and base under reduced pressure.
Procedure (Hydrolysis):
-
Dissolve the resulting prop-1-enyl ether in a suitable solvent (e.g., aqueous acetone).
-
Add a mild acid to adjust the pH to ~2, or for a more rapid cleavage, treat with mercuric chloride (HgCl₂) and mercuric oxide (HgO).
-
Stir the reaction at room temperature until the deprotection is complete as monitored by TLC.
-
Work up the reaction accordingly to isolate the deprotected alcohol or phenol.
Logical Workflow for Method Selection
The choice of a deprotection strategy is contingent on the overall molecular architecture. The following diagram illustrates a decision-making workflow for selecting an appropriate method.
Caption: Decision workflow for selecting an allyl ether deprotection method.
References
- 1. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 2. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 3. A facile method for deprotection of O-allylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disclaimer / Avertissement [epe.bac-lac.gc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Allyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Mild Oxidative One-Pot Allyl Group Cleavage [organic-chemistry.org]
- 10. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Allyl Butyl Ether: A Guide for Laboratory Professionals
The safe and compliant disposal of allyl butyl ether is critical for ensuring laboratory safety and environmental protection. As a highly flammable and potentially peroxide-forming chemical, strict adherence to established procedures is mandatory. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste.
Immediate Safety and Hazard Information
This compound presents several significant hazards that must be understood before handling or disposal. It is a highly flammable liquid and vapor, is harmful if swallowed, and can be toxic in contact with skin.[1][2] It also causes serious skin and eye irritation.[1][2] A primary concern with ethers like this compound is their potential to form explosive peroxides upon storage, especially when exposed to air and light.[3][4][5]
| Hazard Data | Value |
| Physical State | Colorless Liquid |
| Flash Point | -21 °C / -5.8 °F[3] |
| Boiling Point | 65 - 66 °C / 149 - 150.8 °F[3] |
| GHS Hazard Statements | H225, H302, H311, H315, H319[1][2] |
| Primary Disposal Method | Incineration via a licensed facility[6] |
| Regulatory Framework (U.S.) | Resource Conservation and Recovery Act (RCRA)[7] |
Experimental Protocol: Peroxide Detection
Before disposal, older containers of this compound, especially those that have been opened, must be tested for the presence of peroxides. Peroxide concentrations above 100 ppm are extremely dangerous.[8]
Methodology:
-
Preparation: Work in a well-ventilated chemical fume hood. Ensure all potential ignition sources are removed from the area.[1][4] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves.
-
Materials: Commercially available peroxide test strips (e.g., potassium iodide-starch paper).
-
Procedure:
-
Carefully uncap the this compound container, avoiding any friction or grinding motion, especially if solids are visible around the cap.
-
Dip the end of a test strip into the liquid. Do not allow the strip to touch the sides or bottom of the container.
-
Remove the strip and observe the color change.
-
Compare the resulting color to the chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).
-
-
Interpretation:
-
Low Concentration (<20-30 ppm): The ether can be handled for disposal following the procedures outlined below.
-
High Concentration (>80-100 ppm) or Visible Crystals: DO NOT HANDLE FURTHER. The material is shock-sensitive and poses a severe explosion risk. Do not attempt to open or move the container.[3] Immediately contact your institution's Environmental Health and Safety (EHS) office or a professional hazardous waste disposal team.
-
Operational Plan: Step-by-Step Disposal Procedure
The disposal of this compound is governed by federal, state, and local regulations.[7] It must be treated as a hazardous waste.[4] Never pour this compound down the drain or mix it with other waste streams unless explicitly permitted by your EHS department.[1][9]
Step 1: Segregation and Labeling
-
Designate a specific, sealed, and properly labeled container for this compound waste. The label should clearly state "Hazardous Waste," "this compound," and indicate the flammability hazard.
Step 2: Personal Protective Equipment (PPE)
-
Always wear the following PPE when handling this compound waste:
-
Chemical splash goggles and a face shield.
-
Flame-retardant laboratory coat.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).
-
Ensure a safety shower and eyewash station are immediately accessible.
-
Step 3: Safe Transfer of Waste
-
Conduct all transfers of liquid waste inside a certified chemical fume hood to prevent the accumulation of flammable vapors.[10]
-
Remove all ignition sources from the area, including hot plates, open flames, and electrical equipment that is not intrinsically safe.[4]
-
Use only non-sparking tools and explosion-proof equipment.[1][3][4]
-
Ground and bond the waste container and any receiving equipment to prevent the buildup of static electricity.[2][3]
Step 4: Spill Management
-
In the event of a spill, evacuate all non-essential personnel and ventilate the area.[4]
-
Contain the spill using an inert absorbent material, such as sand, activated carbon, or commercial sorbent pads.[1][4]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[1]
Step 5: Storage and Disposal
-
Store the sealed hazardous waste container in a cool, dry, well-ventilated area designated for flammable liquids, away from strong oxidizing agents and acids.[3][4]
-
Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[3] The generator of the waste is legally responsible for it from "cradle-to-grave."[11]
-
The recommended disposal method is incineration in a permitted hazardous waste facility.[6]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the safe disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. echemi.com [echemi.com]
- 2. guidechem.com [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. gelest.com [gelest.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
